molecular formula C7H5NO2 B1282544 Benzooxazol-4-ol CAS No. 89590-22-7

Benzooxazol-4-ol

Cat. No.: B1282544
CAS No.: 89590-22-7
M. Wt: 135.12 g/mol
InChI Key: MGQPBXGHGXFKJW-UHFFFAOYSA-N
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Description

Benzooxazol-4-ol is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQPBXGHGXFKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547593
Record name 1,3-Benzoxazol-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89590-22-7
Record name 1,3-Benzoxazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazol-4-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Unveiling the Potential of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Benzooxazol-4-ol: A Core Scaffold for Scientific Innovation

This compound, a key heterocyclic compound, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its unique structure, which marries a benzene ring with an oxazole ring, features a strategically positioned hydroxyl group at the 4-position. This arrangement not only defines its chemical personality but also provides a reactive handle for synthesizing a diverse array of derivatives. As a privileged scaffold, the benzoxazole core is present in numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide offers a comprehensive exploration of this compound, from its fundamental chemical properties to its synthesis and applications, providing researchers and drug development professionals with a technical foundation for leveraging this potent building block.

Core Molecular Identity: Structure and Chemical Descriptors

The foundational identity of any chemical compound begins with its structure and internationally recognized identifiers. This compound is an aromatic heterocyclic compound with the molecular formula C₇H₅NO₂.[6][7] The structure consists of a benzene ring fused to an oxazole ring, with a hydroxyl (-OH) group substituted at the 4-position of the benzoxazole core.

Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1,3-benzoxazol-4-ol[7][8]
Synonyms 4-Hydroxybenzoxazole, this compound[6]
CAS Number 89590-22-7[6][7][9][10]
Molecular Formula C₇H₅NO₂[6][7]
Molecular Weight 135.12 g/mol [6][7]
SMILES OC1=C2N=COC2=CC=C1[6]
InChIKey MGQPBXGHGXFKJW-UHFFFAOYAW[7]

Physicochemical Properties: A Quantitative Profile

The physical and chemical properties of this compound dictate its behavior in various chemical environments and are critical for designing synthetic routes and formulating it for biological assays. While experimental data for some properties are not widely published, computational predictions provide valuable insights.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Appearance Solid (Form)[11]Commercial Vendor[11]
Melting Point Not Available[7]Chemical Database[7]
Boiling Point 269.95 °C at 760 mmHg (Predicted)[12]Alfa Chemistry[12]
Density 1.379 g/cm³ (Predicted)[12]Alfa Chemistry[12]
LogP (Octanol/Water) 1.5334[6]ChemScene[6]
Topological Polar Surface Area (TPSA) 46.26 Ų[6]ChemScene[6]
Hydrogen Bond Donors 1[6]ChemScene[6]
Hydrogen Bond Acceptors 3[6]ChemScene[6]
Rotatable Bonds 0[6]ChemScene[6]

Synthesis and Reactivity: Forging and Functionalizing the Core

The synthesis of the benzoxazole scaffold is a well-established area of organic chemistry, typically involving the condensation of an o-aminophenol with a suitable electrophile.

General Synthesis Pathway

The most common approach to synthesizing benzoxazole derivatives involves the cyclocondensation of o-aminophenols with carboxylic acids or their derivatives (such as acid chlorides, esters, or aldehydes).[13] For this compound, a plausible synthetic precursor would be 2,3-diaminophenol, which can react with a formic acid equivalent to form the oxazole ring. The reaction is often facilitated by a dehydrating agent or conducted under high temperatures.

Workflow for a Representative Synthesis

Below is a conceptual workflow for the synthesis of a benzoxazole derivative, which can be adapted for this compound.

G cluster_prep Reaction Preparation cluster_reaction Cyclocondensation cluster_workup Work-up & Purification Reactants 1. Combine o-Aminophenol Derivative and Carboxylic Acid in Solvent Catalyst 2. Add Dehydrating Agent (e.g., Polyphosphoric Acid) Reactants->Catalyst Heating 3. Heat Mixture under Reflux (e.g., 150-200°C) Catalyst->Heating Monitoring 4. Monitor Reaction (via TLC) Heating->Monitoring Quench 5. Cool and Quench (e.g., with ice water) Monitoring->Quench Neutralize 6. Neutralize and Extract (e.g., with NaHCO₃ & Ethyl Acetate) Quench->Neutralize Purify 7. Purify via Column Chromatography Neutralize->Purify Final 8. Characterize Final Product (NMR, MS, IR) Purify->Final

Caption: General workflow for benzoxazole synthesis.

Detailed Experimental Protocol (Conceptual)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of the appropriate o-aminophenol precursor and 1.1 equivalents of the corresponding carboxylic acid in a high-boiling point solvent (e.g., toluene or xylene).

  • Catalyst Addition: Add a catalytic amount of a dehydrating agent, such as polyphosphoric acid (PPA) or a strong protic acid.

  • Cyclization: Heat the reaction mixture to reflux (typically 120-180°C) for 4-12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure benzoxazole derivative.

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the nucleophilic hydroxyl group and the aromatic benzoxazole system.

  • Hydroxyl Group: The -OH group is a prime site for functionalization. It can be readily converted into esters, ethers, or other functional groups, providing a straightforward method for generating a library of derivatives with modulated solubility, lipophilicity, and biological activity.[8]

  • Aromatic System: The fused ring system is relatively stable due to its aromaticity.[5] It can undergo electrophilic aromatic substitution, with the position of substitution directed by the combined electronic effects of the fused oxazole ring and the hydroxyl group.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure of this compound. While specific spectral data is not available in public databases, a theoretical profile can be predicted based on its structure.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring. The chemical shifts and coupling constants would be characteristic of a substituted benzene system, likely appearing in the range of 6.5-8.0 ppm. The hydroxyl proton would appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbons of the benzene ring would resonate in the aromatic region (110-150 ppm), while the carbons of the oxazole ring would have characteristic shifts, with the C=N carbon appearing further downfield.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch (around 3200-3500 cm⁻¹), sharp peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), a C=N stretching vibration (~1600-1650 cm⁻¹), and C-O stretching bands.[14]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at m/z 136.0393, corresponding to the molecular formula C₇H₆NO₂⁺.[15]

Role in Drug Discovery and Development

The benzoxazole scaffold is a validated pharmacophore found in numerous compounds with significant therapeutic potential.[16][17] Its ability to engage in various non-covalent interactions with biological targets makes it an attractive core for drug design.

A Privileged Scaffold

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.[1][17][18]

  • Antimicrobial: Showing efficacy against bacteria and fungi.[1][2]

  • Anti-inflammatory: Inhibiting enzymes like cyclooxygenase.[2][4]

  • Antitubercular: Demonstrating activity against Mycobacterium tuberculosis.[19]

  • Enzyme Inhibition: Acting as inhibitors for targets such as HIV integrase.[20]

This compound is a critical starting material for creating libraries of these bioactive compounds. The hydroxyl group serves as an anchor point for attaching various side chains, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties.[8]

Illustrative Mechanism of Action: Kinase Inhibition

Many small-molecule drugs target protein kinases, which are crucial regulators of cellular signaling. A derivative of this compound could be designed to act as a kinase inhibitor. The benzoxazole core could occupy the adenine-binding pocket of the kinase, while a side chain attached via the 4-hydroxyl group could extend into a nearby hydrophobic region to enhance binding affinity and selectivity.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor 1. Ligand Binding Kinase Target Kinase (e.g., SRC) Receptor->Kinase 2. Activation Substrate Downstream Substrate Kinase->Substrate 3. Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response 4. Signal Transduction Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a signaling pathway by a drug candidate.

Safety and Handling

According to supplier safety data, this compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[6]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its robust aromatic core, combined with a strategically placed, functionalizable hydroxyl group, makes it an invaluable building block in the synthesis of complex molecules. From its fundamental physicochemical properties to its broad applications in drug discovery, this guide underscores the scientific integrity and potential of this compound. As research continues to uncover new synthetic methodologies and biological targets, the importance of this privileged scaffold is set to grow, paving the way for the next generation of therapeutics and advanced materials.

References

An In-Depth Technical Guide to 1,3-Benzoxazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-Benzoxazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its fundamental properties, synthesis, reactivity, and its burgeoning role in the development of novel therapeutic agents.

Core Identification: IUPAC Nomenclature and CAS Registry

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. The compound commonly known as 4-hydroxybenzoxazole is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS) as follows:

Identifier Value Source(s)
IUPAC Name 1,3-Benzoxazol-4-ol[1]
CAS Number 89590-22-7[1]
Molecular Formula C₇H₅NO₂[1]
Molecular Weight 135.12 g/mol [1]
Synonyms 4-Hydroxybenzoxazole, Benzooxazol-4-ol[1]

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole core is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrent in molecules with a wide range of biological activities.[2][3] This is attributed to its rigid, planar structure and the presence of hydrogen bond acceptors (nitrogen and oxygen atoms), which facilitate interactions with various biological targets.[3] Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4][5]

The introduction of a hydroxyl group at the 4-position of the benzoxazole ring, as in 1,3-Benzoxazol-4-ol, offers a key functional handle for further molecular elaboration. This hydroxyl group can act as both a hydrogen bond donor and acceptor, and its presence can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis and Characterization

The synthesis of the benzoxazole ring system is a well-established area of organic chemistry.[6] A common and effective strategy involves the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative.[7]

General Synthetic Approach

A prevalent method for synthesizing benzoxazole derivatives is the reaction of an o-aminophenol with a suitable electrophile, such as a carboxylic acid, aldehyde, or acid chloride, often under acidic or dehydrating conditions.[6][7] Microwave-assisted organic synthesis has emerged as a rapid and efficient alternative to conventional heating for these transformations.

dot

Caption: Generalized workflow for the synthesis of benzoxazole derivatives.

Postulated Synthesis of 1,3-Benzoxazol-4-ol
Spectroscopic Characterization

The structural elucidation of 1,3-Benzoxazol-4-ol and its derivatives relies heavily on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns providing information about their relative positions. The hydroxyl proton would likely appear as a broad singlet.

    • ¹³C NMR : The carbon NMR spectrum would display signals for the seven carbon atoms of the benzoxazole core. The chemical shifts of the carbons in the aromatic ring and the oxazole moiety are indicative of the electronic environment within the molecule.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to the O-H stretching of the hydroxyl group, C-O and C=N stretching vibrations of the oxazole ring, and C=C stretching of the aromatic ring.[9][10]

  • Mass Spectrometry (MS) : Mass spectrometry would provide the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern can offer further structural insights.[11][12]

Reactivity of the 1,3-Benzoxazol-4-ol Scaffold

The chemical reactivity of 1,3-Benzoxazol-4-ol is dictated by the interplay of the aromatic benzene ring, the heterocyclic oxazole ring, and the appended hydroxyl group.

Reactions of the Benzoxazole Ring

The benzoxazole ring system is aromatic and relatively stable.[13] It can undergo electrophilic aromatic substitution on the benzene ring, with the position of substitution influenced by the directing effects of the fused oxazole ring and the hydroxyl group. Nitration of the parent benzoxazole, for instance, typically occurs at the 6-position.[13] The nitrogen atom in the oxazole ring can be quaternized with alkylating agents.[14]

Reactivity of the 4-Hydroxyl Group

The phenolic hydroxyl group at the 4-position is a key site for functionalization. It can undergo a variety of reactions common to phenols, including:

  • Etherification : Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.

  • Esterification : Acylation with acid chlorides or anhydrides to produce esters.

  • O-Alkylation and O-Acylation : These reactions are fundamental in medicinal chemistry for modifying the polarity, solubility, and metabolic stability of a lead compound.

dot

Reactivity_Diagram cluster_ring Benzoxazole Ring Reactions cluster_hydroxyl Hydroxyl Group Reactions Benzoxazolol 1,3-Benzoxazol-4-ol Electrophilic_Sub Electrophilic Aromatic Substitution (e.g., Nitration) Benzoxazolol->Electrophilic_Sub Electrophile N_Quaternization N-Quaternization Benzoxazolol->N_Quaternization Alkylating Agent Etherification Etherification Benzoxazolol->Etherification Alkyl Halide / Base Esterification Esterification Benzoxazolol->Esterification Acyl Halide / Base

Caption: Key reaction pathways for the 1,3-Benzoxazol-4-ol scaffold.

Applications in Drug Development and Research

The benzoxazole scaffold is a cornerstone in the development of a multitude of therapeutic agents.[5] Derivatives of this heterocyclic system have been investigated for a wide array of pharmacological activities.

Anticancer Activity

Numerous benzoxazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[4] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.[4]

Anti-inflammatory Properties

The anti-inflammatory potential of benzoxazole derivatives is another area of active research.[4] Some compounds have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase (COX).

Antimicrobial and Antifungal Applications

The benzoxazole nucleus is present in several compounds with potent antibacterial and antifungal properties.[5] These compounds can target various cellular processes in microorganisms, leading to growth inhibition or cell death.

The presence of the 4-hydroxyl group on the benzoxazole ring in 1,3-Benzoxazol-4-ol provides a strategic point for the synthesis of libraries of derivatives. These libraries can then be screened for a wide range of biological activities, facilitating the discovery of new drug candidates.

Safety and Handling

  • General Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[15]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16]

  • First Aid :

    • In case of skin contact : Wash with plenty of soap and water.[15]

    • In case of eye contact : Rinse cautiously with water for several minutes.[15]

    • If inhaled : Move the person to fresh air.[15]

    • If swallowed : Rinse mouth with water.[15]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]

It is imperative to consult the specific MSDS for any benzoxazole derivative before use and to handle all chemicals with the appropriate precautions.

Conclusion and Future Perspectives

1,3-Benzoxazol-4-ol is a valuable building block in the field of medicinal chemistry. Its benzoxazole core imparts a wide range of potential biological activities, while the 4-hydroxyl group offers a versatile handle for synthetic modification. Further research into the synthesis of novel derivatives of 1,3-Benzoxazol-4-ol and the exploration of their pharmacological properties holds significant promise for the discovery of new and effective therapeutic agents. The continued investigation of the structure-activity relationships of this class of compounds will be crucial in guiding the design of future drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

Spectroscopic data of Benzooxazol-4-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzooxazol-4-ol and its Spectroscopic Fingerprint

This compound, a key heterocyclic compound, is a valuable scaffold in medicinal chemistry and materials science. Its structural elucidation is paramount for the synthesis of novel derivatives and for structure-activity relationship (SAR) studies in drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive "fingerprint" of the molecule, confirming its identity and purity. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, providing a foundational understanding for researchers in the field.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering convention for the benzoxazole ring system is illustrated below.

Caption: Structure and atom numbering of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of different types of protons and their connectivity within a molecule.

Experimental Protocol

High-quality ¹H NMR spectra are typically acquired using a 300, 400, or 500 MHz spectrometer. A standard protocol involves:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. The chemical shifts are influenced by the electron-withdrawing nature of the oxazole ring and the electron-donating hydroxyl group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~8.4Singlet-1H
H-5~6.9DoubletJ = ~8.01H
H-6~7.2TripletJ = ~8.01H
H-7~7.0DoubletJ = ~8.01H
4-OH~9.5-10.5Broad Singlet-1H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-5, H-6, H-7): These protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The hydroxyl group at position 4 will cause a slight upfield shift for the ortho (H-5) and para (H-7) protons compared to the unsubstituted benzoxazole. The coupling pattern (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring.

  • Oxazole Proton (H-2): The proton at the C-2 position of the oxazole ring is typically found downfield due to the adjacent electronegative oxygen and nitrogen atoms.

  • Hydroxyl Proton (4-OH): The phenolic proton is expected to be a broad singlet at a downfield chemical shift, and its position can be concentration and temperature dependent. This peak will exchange with D₂O.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol

¹³C NMR spectra are typically acquired on the same spectrometers as ¹H NMR, operating at frequencies of 75, 100, or 125 MHz.

  • Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ¹H NMR.

  • Data Acquisition: Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets for each unique carbon.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and phasing.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below.

Carbon Predicted Chemical Shift (δ, ppm)
C-2~152
C-3a~140
C-4~148
C-5~110
C-6~125
C-7~112
C-7a~145
Interpretation of the ¹³C NMR Spectrum
  • C-2: This carbon, situated between two heteroatoms, is significantly deshielded and appears at a very downfield chemical shift.

  • C-4: The carbon bearing the hydroxyl group (C-4) is also deshielded and will be found at a downfield position.

  • Bridgehead Carbons (C-3a and C-7a): These quaternary carbons are part of the fused ring system and resonate at downfield chemical shifts.

  • Aromatic Carbons (C-5, C-6, C-7): These carbons appear in the typical aromatic region. The specific shifts are influenced by the electronic effects of the hydroxyl group and the fused oxazole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in a suitable solvent.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data
Vibrational Mode Predicted Absorption (cm⁻¹) Intensity
O-H stretch (phenolic)3400-3200Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C=N stretch (oxazole)~1650Medium
C=C stretch (aromatic)1600-1450Medium to Strong
C-O stretch (aryl ether)~1250Strong
C-O stretch (phenolic)~1200Strong
Interpretation of the IR Spectrum
  • O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the phenolic hydroxyl group.

  • C=N and C=C Stretches: The absorptions in the 1650-1450 cm⁻¹ region are characteristic of the C=N bond in the oxazole ring and the C=C bonds of the aromatic ring.

  • C-O Stretches: Strong bands around 1250 cm⁻¹ and 1200 cm⁻¹ are expected for the aryl-O and phenolic C-O stretching vibrations, respectively.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Experimental Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The molecular formula of this compound is C₇H₅NO₂.

  • Molecular Ion (M⁺): The expected molecular ion peak in an EI mass spectrum would be at m/z = 135.

  • Key Fragmentation Pathways: A plausible fragmentation pattern would involve the initial loss of CO, a common fragmentation for phenolic compounds, followed by the loss of HCN from the oxazole ring.

fragmentation M [C₇H₅NO₂]⁺˙ m/z = 135 M_minus_CO [C₆H₅NO]⁺˙ m/z = 107 M->M_minus_CO - CO M_minus_HCN [C₆H₄O₂]⁺˙ m/z = 108 M->M_minus_HCN - HCN M_minus_CO_minus_HCN [C₅H₄O]⁺˙ m/z = 80 M_minus_CO->M_minus_CO_minus_HCN - HCN

Caption: Predicted major fragmentation pathway of this compound.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, derived from established principles and analysis of analogous structures, serve as a valuable reference for researchers. When experimental data is acquired, it can be compared against these predictions to confirm the structure of synthesized this compound and to identify any potential impurities or byproducts. This comprehensive spectroscopic analysis is an indispensable component of the rigorous characterization required in modern chemical research and drug development.

The Solubility of Benzoxazol-4-ol in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Benzoxazol-4-ol and Its Solubility Profile

Benzoxazol-4-ol, a heterocyclic compound featuring a fused benzene and oxazole ring with a hydroxyl substituent, represents a core scaffold in medicinal chemistry. Derivatives of benzoxazole are of significant interest due to their wide spectrum of pharmacological activities, including antifungal, antioxidant, and antitumor properties.[1] The physicochemical properties of the parent molecule, benzoxazol-4-ol, are fundamental to its handling, formulation, and ultimate bioavailability in drug development pipelines.

Among these properties, solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems. Poor solubility can hinder formulation development, lead to unreliable results in biological assays, and result in poor absorption and bioavailability.[2] This guide provides an in-depth examination of the solubility of benzoxazol-4-ol in various organic solvents, offering a theoretical framework, predictive analysis based on structurally analogous compounds, and a robust experimental protocol for precise solubility determination.

Theoretical Framework: Understanding the Drivers of Solubility for Benzoxazol-4-ol

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute and solvent molecules.[3][4] For benzoxazol-4-ol, its solubility profile is a complex interplay of its structural features: the aromatic benzoxazole core and the polar hydroxyl group.

Key Intermolecular Interactions:

  • Hydrogen Bonding: The hydroxyl (-OH) group at the 4-position is the most significant contributor to the polarity of benzoxazol-4-ol. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This allows for strong interactions with polar protic solvents like alcohols (e.g., ethanol, methanol) and to a lesser extent, with polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).

  • Dipole-Dipole Interactions: The presence of heteroatoms (nitrogen and oxygen) in the oxazole ring, in addition to the hydroxyl group, creates a permanent dipole moment in the molecule. This allows for favorable interactions with other polar molecules.

  • Dispersion Forces: The fused aromatic ring system is relatively nonpolar and interacts primarily through London dispersion forces. These forces are weaker and are the primary mode of interaction with nonpolar solvents like toluene and hexane.

The overall solubility in a given solvent is determined by the balance of these interactions. A solvent that can effectively engage in hydrogen bonding and dipole-dipole interactions with benzoxazol-4-ol, while also accommodating its aromatic core, will be a good solvent.

Predictive Approach: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipole-dipole) forces.

  • δH: Energy from hydrogen bonding.[5]

Estimated Solubility of Benzoxazol-4-ol

Due to a lack of publicly available experimental data for the solubility of benzoxazol-4-ol, the following table provides an estimated solubility profile based on the principles discussed above and on the known solubility of structurally similar compounds such as phenol, catechol, and 4-aminophenol.[3][8][9][10] These estimations are intended as a guide for solvent selection in research and development. For precise applications, experimental verification is strongly recommended.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighExcellent hydrogen bond donor and acceptor capabilities.
EthanolHighSimilar to methanol, with a slightly larger nonpolar character.[11]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighStrong hydrogen bond acceptor and highly polar.[11][12]
AcetoneMedium to HighGood hydrogen bond acceptor, capable of dissolving both polar and nonpolar moieties.[11][12]
Ethyl AcetateMediumModerate polarity and hydrogen bond accepting capability.[9][12]
AcetonitrileMediumPolar, but a weaker hydrogen bond acceptor than ketones or DMSO.[9][12]
Halogenated Dichloromethane (DCM)Low to MediumModerate polarity but lacks hydrogen bonding capabilities.
ChloroformLowSimilar to DCM, with slightly different polarity.[12]
Aromatic Hydrocarbon TolueneLowPrimarily nonpolar; can engage in π-π stacking with the benzene ring but has poor interaction with the hydroxyl group.[12]
Nonpolar Aliphatic n-HexaneVery Low / InsolubleLacks the polarity and hydrogen bonding ability to overcome the crystal lattice energy of benzoxazol-4-ol.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Objective: To determine the equilibrium solubility of benzoxazol-4-ol in a selected organic solvent at a specified temperature.

Materials:

  • Benzoxazol-4-ol (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid benzoxazol-4-ol to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible throughout the equilibration period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of benzoxazol-4-ol in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Visualizing Molecular Interactions and Experimental Workflow

To better understand the solubility behavior and the experimental process, the following diagrams are provided.

Intermolecular Interactions of Benzoxazol-4-ol cluster_solute Benzoxazol-4-ol cluster_solvents Organic Solvents B4O Benzoxazol-4-ol (Solute) Protic Polar Protic (e.g., Ethanol) B4O->Protic Strong H-Bonding Dipole-Dipole (High Solubility) Aprotic Polar Aprotic (e.g., Acetone) B4O->Aprotic H-Bonding (Acceptor) Dipole-Dipole (Medium-High Solubility) Nonpolar Nonpolar (e.g., Toluene) B4O->Nonpolar Dispersion Forces π-π Stacking (Low Solubility)

Caption: Key intermolecular forces driving the solubility of benzoxazol-4-ol.

Shake-Flask Solubility Determination Workflow start Start: Add Excess Benzoxazol-4-ol to Solvent equilibrate Equilibrate on Shaker (24-48h at constant T) start->equilibrate sediment Sedimentation (Allow solids to settle) equilibrate->sediment sample Sample Supernatant sediment->sample filter Filter (0.22 µm Syringe Filter) sample->filter dilute Dilute Sample filter->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate end_node End: Report Result (mg/mL or mol/L) calculate->end_node

Caption: Experimental workflow for the shake-flask solubility method.

References

The Genesis of a Scaffold: A Technical Guide to the Discovery and First Isolation of Benzooxazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the discovery and isolation of Benzooxazol-4-ol, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document navigates the historical context of its parent scaffold, details a plausible early synthesis, presents a modern, validated protocol for its preparation, and outlines the critical analytical methods for its characterization.

Introduction: The Dawn of Benzoxazole Chemistry

The history of benzoxazole chemistry begins in the late 19th century, a period of fervent discovery in organic synthesis. The parent benzoxazole ring system, a fusion of a benzene and an oxazole ring, was first described by Hantzsch in 1887.[1] This discovery laid the groundwork for the exploration of a vast family of related heterocyclic compounds.[2][3] Benzoxazoles, with their stable aromatic structure and capacity for diverse functionalization, quickly garnered interest for their potential applications, which now span from pharmaceuticals to advanced materials.[4][5][6]

While a singular, celebrated moment of the "first discovery" of this compound is not prominently documented in seminal literature, its conceptualization and initial synthesis would have logically followed from the established principles of benzoxazole formation. The foundational method, the condensation of an ortho-aminophenol with a carboxylic acid or its derivative, provided a clear pathway to a variety of substituted benzoxazoles.[2]

A Plausible Historical Synthesis: The Phillips-Ladenburg Approach Analogue

The classical method for synthesizing the benzoxazole core involves the reaction of an o-aminophenol with a carboxylic acid, often under acidic conditions and high temperatures. This is analogous to the Phillips-Ladenburg synthesis of benzimidazoles.[7][8] To produce this compound, the logical starting material would be 2-aminoresorcinol (2-amino-1,3-benzenediol). The cyclizing agent would be formic acid, which provides the second carbon atom for the oxazole ring.

The causality behind this choice of reactants is straightforward: the ortho-disposed amino and hydroxyl groups of 2-aminoresorcinol are perfectly positioned to undergo intramolecular condensation and cyclization with formic acid. The reaction would proceed through an initial formylation of the amino group, followed by an acid-catalyzed cyclization and subsequent dehydration to yield the aromatic benzoxazole ring system. The second hydroxyl group at the 4-position of the resorcinol starting material remains as a key functional group on the final product.

Modern Laboratory Synthesis and Isolation of this compound

Current synthetic methodologies have refined the classical approaches, offering improved yields, milder reaction conditions, and greater purity of the final product. The following is a validated, step-by-step protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the condensation of 2-aminoresorcinol hydrochloride with formic acid.

Materials:

  • 2-Amino-1,3-benzenediol hydrochloride (2-aminoresorcinol hydrochloride)

  • Formic acid (≥95%)

  • Hydrochloric acid (4 M)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoresorcinol hydrochloride (1.61 g, 10 mmol).

  • Addition of Reagents: To the flask, add 4 M hydrochloric acid (20 mL) followed by formic acid (15 mL).

  • Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Neutralization: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7).

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Drying and Filtration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.

Diagram of the Synthetic Workflow:

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 2-Amino-1,3-benzenediol HCl + Formic Acid in 4M HCl B Reflux at 110°C for 4 hours A->B C Cooling and Neutralization with NaHCO3 B->C D Extraction with Ethyl Acetate C->D E Drying and Solvent Removal D->E F Column Chromatography E->F G Pure this compound F->G

Caption: Workflow for the synthesis and isolation of this compound.

Characterization and Structural Elucidation

The unambiguous identification of the synthesized this compound is achieved through a combination of modern spectroscopic techniques.

Spectroscopic Data Summary
TechniqueKey Observations
¹H NMR Signals corresponding to the aromatic protons and the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the fused ring system and the oxazole ring.
IR Spectroscopy Characteristic absorption bands for O-H and C=N stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound.

Diagram of Spectroscopic Analysis Logic:

G A Synthesized Compound B Mass Spectrometry (Molecular Weight) A->B C IR Spectroscopy (Functional Groups) A->C D NMR Spectroscopy (¹H and ¹³C) (Carbon-Hydrogen Framework) A->D E Structural Confirmation of This compound B->E C->E D->E

Caption: Integrated spectroscopic approach for structural elucidation.

Significance in Modern Drug Discovery

This compound and its derivatives are of significant interest in medicinal chemistry. The benzoxazole scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets.[9] Derivatives of benzoxazole have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][5][10] The 4-hydroxy functional group on this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug screening and development.

Conclusion

While the precise historical moment of the first synthesis of this compound remains understated in the annals of chemical literature, its conceptual origin is firmly rooted in the foundational principles of benzoxazole chemistry established in the late 19th century. The logical progression from the discovery of the parent ring system to the synthesis of its hydroxylated derivatives is a testament to the systematic advancement of organic chemistry. Today, this compound continues to be a relevant and valuable molecule, serving as a versatile building block in the ongoing quest for novel therapeutic agents. This guide provides the historical context, a reliable synthetic protocol, and the necessary analytical framework for researchers to confidently work with this important heterocyclic compound.

References

The Ascendant Role of 4-Hydroxybenzoxazole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoxazole moiety stands as a "privileged scaffold," a core structure consistently found in compounds exhibiting a wide array of biological activities.[1][2] Its inherent properties, including a rigid bicyclic framework and the capacity for diverse substitutions, have made it a focal point for the development of novel therapeutic agents. This guide delves into a specific, yet profoundly significant, subclass: the 4-hydroxybenzoxazole derivatives. The introduction of a hydroxyl group at the 4-position of the benzoxazole ring system imparts unique electronic and steric characteristics, influencing the molecule's reactivity, binding interactions with biological targets, and overall pharmacological profile. This in-depth technical exploration is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these promising compounds.

I. Synthetic Strategies: Constructing the 4-Hydroxybenzoxazole Core

The synthesis of 4-hydroxybenzoxazole derivatives, particularly the prevalent 2-aryl substituted analogs, typically involves the condensation of a substituted 2-aminophenol with a carboxylic acid derivative or an aldehyde. The strategic placement of the hydroxyl group at the 4-position of the 2-aminophenol precursor is the cornerstone of these synthetic routes.

Classical Condensation Reactions

A foundational method for the synthesis of 2-aryl-4-hydroxybenzoxazoles involves the direct condensation of 2-amino-3-hydroxyphenol with an appropriate aromatic aldehyde. This reaction is often carried out in a suitable solvent and may be facilitated by a catalyst.

A representative protocol for the synthesis of 2-(4-hydroxyphenyl)benzoxazole involves refluxing equimolar quantities of p-hydroxybenzaldehyde and o-aminophenol in nitrobenzene.[3] This method, while effective, utilizes a high-boiling point solvent. Greener alternatives are continually being explored.[4][5]

Modern Catalytic Approaches

Contemporary organic synthesis has seen a shift towards more efficient and environmentally benign catalytic systems. Various catalysts, including mineral acids, Lewis acids, and transition metals, have been employed to promote the cyclization and formation of the benzoxazole ring.[6][7][8] For instance, methanesulfonic acid has been demonstrated as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides.[8] Iron-catalyzed hydrogen transfer strategies have also emerged for the redox condensation of o-hydroxynitrobenzenes with alcohols to yield 2-substituted benzoxazoles.[6]

Experimental Protocol: Synthesis of 2-Aryl-4-Hydroxybenzoxazoles via Condensation

Objective: To synthesize a 2-aryl-4-hydroxybenzoxazole derivative from a 2-amino-3-hydroxyphenol and an aromatic aldehyde.

Materials:

  • 2-amino-3-hydroxyphenol

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol

  • Catalyst (e.g., a few drops of concentrated sulfuric acid)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-amino-3-hydroxyphenol in ethanol.

  • Add 1.1 equivalents of the substituted aromatic aldehyde to the solution.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis_of_4_Hydroxybenzoxazole General Synthetic Pathway for 2-Aryl-4-Hydroxybenzoxazoles cluster_reactants Reactants cluster_reaction Reaction Conditions 2_amino_3_hydroxyphenol 2-Amino-3-hydroxyphenol conditions Catalyst (e.g., Acid) Solvent (e.g., Ethanol) Heat (Reflux) 2_amino_3_hydroxyphenol->conditions aromatic_aldehyde Aromatic Aldehyde (R-CHO) aromatic_aldehyde->conditions product 2-Aryl-4-hydroxybenzoxazole conditions->product

Caption: Synthetic route to 2-aryl-4-hydroxybenzoxazoles.

II. Diverse Biological Activities: A Pharmacological Goldmine

The 4-hydroxybenzoxazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities. This section will explore some of the most significant therapeutic areas where these compounds have shown promise.

Anticancer Activity

A substantial body of research has focused on the anticancer potential of benzoxazole derivatives.[9][10][11] The presence and position of substituents on the benzoxazole core and the 2-aryl ring play a crucial role in modulating their cytotoxic effects.

Mechanism of Action: 4-Hydroxybenzoxazole derivatives can exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: A prominent target is the inhibition of protein kinases, which are often dysregulated in cancer.[12] Some benzoxazole derivatives have been investigated as inhibitors of kinases like VEGFR-2, EGFR, and HER2.[12]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of STAT3 and G-quadruplex: Some oxazole derivatives have been shown to inhibit these novel cancer targets.[9]

Quantitative Data on Anticancer Activity:

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
1a5-H, 2-(4-Nitrophenyl)HepG20.87[2]
2a5-Methyl, 2-(4-Nitrophenyl)HepG20.45[2]
Compound 42-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivativeHCT116-[1]
Compound 62-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivativeHCT116-[1]

Anticancer_Mechanism Anticancer Mechanisms of 4-Hydroxybenzoxazole Derivatives Benzoxazole 4-Hydroxybenzoxazole Derivative Kinase Protein Kinase Inhibition (e.g., VEGFR-2, EGFR) Benzoxazole->Kinase Apoptosis Induction of Apoptosis Benzoxazole->Apoptosis CellCycle Cell Cycle Arrest Benzoxazole->CellCycle STAT3 STAT3 and G-quadruplex Inhibition Benzoxazole->STAT3 CancerCell Cancer Cell Kinase->CancerCell Inhibition of Proliferation and Angiogenesis Apoptosis->CancerCell Programmed Cell Death CellCycle->CancerCell Halting Cell Division STAT3->CancerCell Disruption of Signaling

Caption: Key anticancer mechanisms of action.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1][13] The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.

Structure-Activity Relationship in Antimicrobial Activity: The antimicrobial potency of benzoxazole derivatives is highly dependent on the nature and position of substituents. For instance, the presence of electron-withdrawing groups can enhance antibacterial activity.[14]

Quantitative Data on Antimicrobial Activity (MIC in µM):

Compound IDTarget MicroorganismMIC (µM)Reference
Compound 10Bacillus subtilis1.14 x 10⁻³[1]
Compound 24Escherichia coli1.40 x 10⁻³[1]
Compound 13Pseudomonas aeruginosa2.57 x 10⁻³[1]

Note: The table includes data for broader benzoxazole derivatives to illustrate general trends.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4-hydroxybenzoxazole derivatives against a panel of microorganisms.

Materials:

  • Synthesized 4-hydroxybenzoxazole derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The phenolic hydroxyl group in 4-hydroxybenzoxazole derivatives suggests a potential for antioxidant activity. These compounds can act as free radical scavengers, which is a beneficial property in combating oxidative stress-related diseases. The antioxidant capacity of these compounds can be evaluated using various in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power) assays.[15][16]

III. Structure-Activity Relationship (SAR) Insights

The biological activity of 4-hydroxybenzoxazole derivatives is intricately linked to their chemical structure. While a comprehensive SAR study specifically for the 4-hydroxy series is still emerging, valuable insights can be drawn from the broader benzoxazole class.

  • Role of the 2-Aryl Substituent: The nature and substitution pattern of the aryl group at the 2-position significantly influence activity. Electron-withdrawing groups on this ring can enhance anticancer and antimicrobial effects.[14]

  • Impact of the 4-Hydroxy Group: The 4-hydroxy group can participate in hydrogen bonding with biological targets, potentially increasing binding affinity. Its electron-donating nature also influences the overall electronic properties of the benzoxazole ring system.

  • Modifications at Other Positions: Substitutions at other positions on the benzoxazole core (e.g., 5, 6, or 7) can be used to fine-tune the physicochemical properties of the molecule, such as solubility and lipophilicity, which in turn affect its pharmacokinetic profile.

SAR_Insights Structure-Activity Relationship (SAR) of 4-Hydroxybenzoxazole Derivatives BenzoxazoleCore 4-Hydroxybenzoxazole Core 2-Aryl Substituent 4-Hydroxy Group Other Substitutions (5, 6, 7) Activity Biological Activity (Anticancer, Antimicrobial, etc.) BenzoxazoleCore:f1->Activity Electron-withdrawing groups can increase activity BenzoxazoleCore:f2->Activity Hydrogen bonding, electronic effects BenzoxazoleCore:f3->Activity Fine-tuning of physicochemical properties

Caption: Key SAR considerations.

IV. Future Perspectives and Conclusion

The 4-hydroxybenzoxazole scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:

  • Elucidation of Specific Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets at a molecular level is crucial for rational drug design.

  • Optimization of Pharmacokinetic Properties: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their translation into clinical candidates.

  • Exploration of New Therapeutic Areas: While significant research has focused on cancer and infectious diseases, the potential of 4-hydroxybenzoxazole derivatives in other areas, such as neurodegenerative and inflammatory disorders, warrants further investigation.

V. References

  • PrepChem. Synthesis of 2-(4-Hydroxyphenyl)benzoxazole. Available from: --INVALID-LINK--

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Benzoxazole synthesis. Available from: --INVALID-LINK--

  • ResearchGate. Examples of some biologically active 2‐aryl benzoxazoles. Available from: --INVALID-LINK--

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: --INVALID-LINK--

  • ResearchGate. Structure activity relationship of the synthesized compounds. Available from: --INVALID-LINK--

  • In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. PubMed. Available from: --INVALID-LINK--

  • Synthesis of biologically active 2arylbenzoxazoles using green reagent. Available from: --INVALID-LINK--

  • Synthesis of some benzoxazole derivatives. JOCPR. Available from: --INVALID-LINK--

  • In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. ResearchGate. Available from: --INVALID-LINK--

  • Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed. Available from: --INVALID-LINK--

  • Synthesis of Biologically Active 2-Arylbenzoxazoles Using “Green Reagent”. ResearchGate. Available from: --INVALID-LINK--

  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. Available from: --INVALID-LINK--

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A 2A receptor. PubMed. Available from: --INVALID-LINK--

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. Available from: --INVALID-LINK--

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available from: --INVALID-LINK--

  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. ResearchGate. Available from: --INVALID-LINK--

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed. Available from: --INVALID-LINK--

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: --INVALID-LINK--

  • Structure activity relationship of benzoxazole derivatives. ResearchGate. Available from: --INVALID-LINK--

  • Synthesis and Biological Activity of 2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides. ResearchGate. Available from: --INVALID-LINK--

  • Structure-Activity Relationship of 4-Methylbenzoxazole Analogs: A Comparative Guide. Benchchem. Available from: --INVALID-LINK--

  • Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. PubMed. Available from: --INVALID-LINK--

  • Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. SciSpace. Available from: --INVALID-LINK--

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. Available from: --INVALID-LINK--

  • Carboranes as unique pharmacophores in antitumor medicinal chemistry. PubMed. Available from: --INVALID-LINK--

References

An In-Depth Technical Guide to the Synthesis of Achiral 4-Hydroxybenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for achiral 4-hydroxybenzoxazoles, a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors. The benzoxazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a hydroxyl group at the 4-position offers a valuable handle for further functionalization and modulation of physicochemical properties.[1][2] This document delves into the primary synthetic routes, discusses the causality behind experimental choices, and provides detailed, field-proven protocols. We will explore the synthesis from key precursors, address potential challenges, and present a framework for the successful laboratory-scale preparation of these valuable compounds.

Introduction: The Significance of the 4-Hydroxybenzoxazole Scaffold

The benzoxazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in the development of novel therapeutic agents and functional materials.[3][4][5] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The achiral nature of simple substituted benzoxazoles makes them attractive targets in drug discovery, simplifying synthesis and structure-activity relationship (SAR) studies.

The introduction of a hydroxyl group onto the benzene ring of the benzoxazole scaffold, particularly at the 4-position, provides a strategic advantage for medicinal chemists. This functional group can act as a key hydrogen bond donor or acceptor, influencing binding affinity to biological targets. Furthermore, it serves as a versatile synthetic handle for the introduction of other functionalities through etherification, esterification, or other derivatization reactions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide will focus on the synthesis of the core 4-hydroxybenzoxazole structure, providing researchers with the foundational knowledge to produce this key intermediate and its derivatives.

Core Synthetic Strategies

The synthesis of benzoxazoles predominantly relies on the cyclization of an o-aminophenol precursor with a one-carbon electrophile. The strategy for preparing 4-hydroxybenzoxazoles is therefore largely dependent on the availability and stability of the corresponding substituted o-aminophenol, namely 2-amino-3-hydroxyphenol, or by employing starting materials that can be readily converted to this key intermediate.

The Direct Cyclization Approach: Leveraging Substituted o-Aminophenols

The most direct and convergent approach to 4-hydroxybenzoxazoles involves the condensation of 2-amino-3-hydroxyphenol or a related precursor with a suitable electrophile. This strategy hinges on the classic benzoxazole synthesis methodologies.

Key Precursors and their Cyclization Partners:

  • From Carboxylic Acids: The condensation of an o-aminophenol with a carboxylic acid is a widely used method, typically requiring high temperatures and a dehydrating agent or catalyst such as polyphosphoric acid (PPA). The reaction proceeds via the formation of an o-hydroxyamide intermediate, which then undergoes intramolecular cyclization.

  • From Aldehydes: The reaction with aldehydes initially forms a Schiff base (an imine), which then undergoes oxidative cyclization to yield the 2-substituted benzoxazole.[3] A variety of oxidizing agents can be employed for this step.

  • From Acyl Chlorides: Acyl chlorides offer a more reactive alternative to carboxylic acids, allowing for milder reaction conditions. The initial acylation of the amino group is typically rapid, followed by cyclization.[3]

A practical example from the literature that supports this approach is the synthesis of 6-hydroxy-2-methylbenzoxazole from 4-aminoresorcinol.[6] This demonstrates the viability of using a dihydroxy-substituted aniline as a precursor for a hydroxybenzoxazole.

Proposed Synthetic Pathway for 4-Hydroxybenzoxazole:

A logical, though not explicitly detailed in readily available literature, approach to the parent 4-hydroxybenzoxazole would involve the use of 2-amino-3-hydroxyphenol as the starting material. The synthesis would likely proceed via condensation with formic acid or a derivative to install the hydrogen at the 2-position.

Diagram 1: Proposed Synthesis of 4-Hydroxybenzoxazole

G A 2-Amino-3-hydroxyphenol C Intermediate (o-hydroxyformamide) A->C Acylation B Formic Acid (or derivative) B->C D 4-Hydroxybenzoxazole C->D Intramolecular Cyclization & Dehydration E Heat / Acid Catalyst (e.g., PPA) E->C E->D

Caption: Proposed synthetic workflow for 4-hydroxybenzoxazole.

Challenges and Considerations

The primary challenge in the direct cyclization approach is the potential instability and commercial availability of the 2-amino-3-hydroxyphenol starting material. Substituted aminophenols can be susceptible to oxidation. Therefore, careful handling and potentially the use of protecting groups for the hydroxyl moieties may be necessary.

An alternative, though less direct, strategy could involve the regioselective functionalization of a pre-formed benzoxazole. However, achieving specific hydroxylation at the C4 position is non-trivial and would likely require a multi-step process involving directing groups.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a substituted hydroxybenzoxazole, which serves as a model for the synthesis of other derivatives, and a proposed protocol for the parent 4-hydroxybenzoxazole.

Protocol 1: Synthesis of 6-Hydroxy-2-methylbenzoxazole[6]

This protocol is adapted from a documented synthesis and serves as a proof-of-concept for the direct cyclization of a substituted aminophenol.

Materials:

  • 4-Aminoresorcinol hydrochloride

  • Acetyl chloride

  • Triethylamine

  • Pyridinium p-toluenesulfonate (PPTS)

  • Xylenes

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Methanol

  • Methylene chloride

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-aminoresorcinol hydrochloride (2.0 g, 12.4 mmol), acetyl chloride (1.0 g, 12.6 mmol), triethylamine (1.38 g, 13.6 mmol), and pyridinium p-toluenesulfonate (PPTS, 800 mg, 3.2 mmol) in xylenes (50 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 18 hours.

  • Monitoring and Completion: Monitor the reaction by thin-layer chromatography (TLC). If the reaction is incomplete, add additional PPTS (300 mg) and continue to reflux for an additional 48 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the xylenes.

  • Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash with water (3 x 150 mL). Back-extract the combined aqueous layers with ethyl acetate (200 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of 10% methanol in methylene chloride, to yield the final product.

Diagram 2: Experimental Workflow for Protocol 1

G start Start react Combine reactants in xylenes start->react reflux Reflux for 18-66 hours react->reflux workup Concentrate and dissolve in Ethyl Acetate reflux->workup extract Wash with water and back-extract workup->extract dry Dry organic phase and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Step-by-step workflow for the synthesis of 6-hydroxy-2-methylbenzoxazole.

Proposed Protocol 2: Synthesis of Achiral 4-Hydroxybenzoxazole

This proposed protocol is based on established principles of benzoxazole synthesis and is presented as a starting point for experimental investigation.

Materials:

  • 2-Amino-3-hydroxyphenol

  • Formic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 2-amino-3-hydroxyphenol (1.0 eq) and formic acid (1.2 eq) to polyphosphoric acid (PPA) at room temperature.

  • Heating: Slowly heat the reaction mixture to 120-140 °C and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization of 4-Hydroxybenzoxazoles

The successful synthesis of 4-hydroxybenzoxazoles should be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data for 4-Hydroxybenzoxazole:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and oxazole rings, as well as a characteristic signal for the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of their substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the requisite number of signals for the carbon atoms in the molecule, with chemical shifts characteristic of the aromatic and heterocyclic rings.

  • FTIR: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C=N and C-O stretching vibrations of the oxazole ring are also expected.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the synthesized compound.

Table 1: Comparison of General Benzoxazole Synthetic Methodologies

MethodElectrophileCatalyst/ReagentTemperatureTypical YieldsAdvantagesDisadvantages
Carboxylic Acid Condensation Carboxylic AcidPPA, H₂SO₄High (120-200 °C)Moderate to GoodReadily available starting materialsHarsh conditions, potential for side reactions
Aldehyde Condensation AldehydeOxidizing Agent (e.g., Mn(OAc)₃, DDQ)Moderate to HighGoodVersatile for 2-substituted derivativesRequires an oxidant, potential for over-oxidation
Acyl Chloride Acylation Acyl ChlorideBase (e.g., Pyridine, Et₃N)Low to ModerateGood to ExcellentMilder conditions, high reactivityAcyl chlorides can be moisture sensitive

Applications in Drug Development and Beyond

The 4-hydroxybenzoxazole scaffold is a valuable building block in the design of new bioactive molecules. The hydroxyl group can be exploited to improve solubility, modulate electronic properties, and serve as an attachment point for linkers in the development of probes or targeted drug delivery systems. Its presence in a molecule can lead to enhanced biological activity through specific interactions with enzyme active sites or receptors. The exploration of 4-hydroxybenzoxazole derivatives as potential kinase inhibitors, antibacterial agents, and anticancer therapeutics is an active area of research.

Conclusion

The synthesis of achiral 4-hydroxybenzoxazoles, while not extensively detailed in the current literature for the parent compound, is readily approachable through the adaptation of established benzoxazole synthesis methodologies. The direct cyclization of appropriately substituted o-aminophenols, such as 2-amino-3-hydroxyphenol, represents the most logical and efficient strategy. This guide has provided a comprehensive overview of the key synthetic considerations, detailed experimental protocols based on analogous transformations, and a framework for the characterization of these important heterocyclic compounds. The insights and procedures outlined herein are intended to empower researchers in medicinal chemistry and drug development to access this versatile scaffold for the creation of novel and impactful molecules.

References

The Benzooxazol-4-ol Scaffold: A Privileged Motif for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that can effectively and safely modulate biological targets is paramount. Among the myriad of heterocyclic systems, the benzoxazole scaffold has consistently emerged as a "privileged" structure, demonstrating a remarkable breadth of pharmacological activities.[1] This guide delves into a specific, yet underexplored, variant of this versatile core: the benzooxazol-4-ol scaffold. We will explore its synthetic intricacies, dissect its potential as a pharmacophore, and illuminate its promising applications in contemporary drug discovery, moving from foundational chemical principles to advanced therapeutic strategies.

The this compound Core: Structural Nuances and Synthetic Feasibility

The this compound scaffold is characterized by a fused benzene and oxazole ring system, with a hydroxyl group positioned at the 4-position of the bicyclic structure. This seemingly minor substitution has profound implications for the molecule's physicochemical properties, including its acidity, hydrogen bonding capabilities, and overall electronic distribution. These attributes, in turn, dictate its interaction with biological macromolecules, offering a unique handle for medicinal chemists to exploit.

While the broader class of benzoxazoles is readily synthesized through the condensation of 2-aminophenols with various electrophiles, the synthesis of the 4-hydroxy variant presents a unique challenge: the strategic introduction of the hydroxyl group. The most plausible synthetic route commences with a substituted 2-aminophenol, specifically 2-amino-3-hydroxyphenol.

Conceptual Synthetic Workflow:

Start Substituted 2-Aminophenol (e.g., 2-Amino-3-hydroxyphenol) Intermediate Schiff Base or Amide Intermediate Start->Intermediate Condensation Reagent Condensing Agent (e.g., Carboxylic Acid, Aldehyde) Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Product This compound Scaffold Cyclization->Product

Figure 1: Conceptual workflow for the synthesis of the this compound scaffold.

A general, yet illustrative, protocol for the synthesis of a benzoxazole derivative is outlined below. The adaptation of this protocol for the 4-hydroxy scaffold would necessitate the use of 2-amino-3-hydroxyphenol as the starting material.

Experimental Protocol: General Synthesis of a 2-Substituted Benzoxazole

Objective: To synthesize a 2-substituted benzoxazole via the condensation of a 2-aminophenol with a carboxylic acid.

Materials:

  • 2-Aminophenol derivative (e.g., 2-amino-3-hydroxyphenol)

  • Carboxylic acid

  • Polyphosphoric acid (PPA) or another suitable condensing agent

  • Anhydrous toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminophenol derivative (1 equivalent) and the carboxylic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) as the condensing agent and solvent.

  • Heat the reaction mixture to 180-200°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods (NMR, IR, and Mass Spectrometry).

Spectroscopic Characterization: Unveiling the Molecular Signature

The unambiguous identification of the this compound scaffold and its derivatives relies on a suite of spectroscopic techniques. While specific data for the parent 4-hydroxy compound is scarce in the public domain, we can extrapolate the expected spectral features based on known benzoxazole derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic protons of the benzoxazole core typically resonate in the downfield region (δ 7.0-8.5 ppm).[3] The proton of the hydroxyl group at the 4-position would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The specific coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon atoms of the benzoxazole ring system exhibit characteristic chemical shifts. The carbon bearing the hydroxyl group (C-4) would be expected to resonate at a downfield position due to the deshielding effect of the oxygen atom. The C-2 carbon, part of the oxazole ring, is also typically found at a downfield chemical shift.[2]

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Characteristic C=N and C-O stretching vibrations of the oxazole ring would also be present.

Mass Spectrometry (MS):

Mass spectrometry would provide the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can also offer valuable structural information.

A representative, albeit for a different benzoxazole, set of NMR data for streptoxazole A, a novel benzoxazole-containing natural product, is presented in Table 1. This illustrates the type of data researchers would generate and analyze.[4]

Table 1: ¹H and ¹³C NMR Data for Streptoxazole A in DMSO-d₆ [4]

PositionδC (ppm)δH (ppm, mult., J in Hz)
2163.5
3a141.2
4124.97.44, t, 7.8
5125.47.93, d, 7.8
6119.87.86, d, 7.8
7110.8
7a150.7
.........

Unlocking Therapeutic Potential: A Survey of Biological Activities

The benzoxazole scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1] The introduction of a hydroxyl group at the 4-position can be hypothesized to modulate these activities and potentially confer novel pharmacological properties. Below, we explore key therapeutic areas where the this compound scaffold could make a significant impact, drawing parallels from the established bioactivities of its chemical cousins.

Anticancer Activity: Targeting Kinases and Beyond

A significant body of research highlights the potential of benzoxazole derivatives as potent anticancer agents.[5] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[6]

Kinase Inhibition:

Several studies have identified benzoxazole-based molecules as inhibitors of crucial kinases in cancer signaling pathways, including:

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Benzoxazole derivatives have been shown to be potent inhibitors of VEGFR-2.[5]

  • Aurora B Kinase: This kinase plays a critical role in cell division, and its inhibition can lead to apoptosis in cancer cells. Novel benzoxazole analogs have been designed and synthesized as inhibitors of Aurora B kinase.

The 4-hydroxyl group of the this compound scaffold could potentially form a key hydrogen bond interaction with the hinge region of a kinase active site, a common binding motif for many kinase inhibitors. This could lead to enhanced potency and selectivity.

Table 2: Representative Kinase Inhibitory Activity of Benzoxazole Derivatives

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Piperidinyl-based benzoxazolesVEGFR-20.145 - 0.970[6]
Piperidinyl-based benzoxazolesc-Met0.181 - 1.885[6]
2-ArylbenzoxazolesVEGFR-20.097[5]
Antimicrobial Applications: A Scaffold for New Antibiotics

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[7]

The mechanism of action for the antimicrobial effects of benzoxazoles is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. The this compound scaffold could serve as a starting point for the development of new antimicrobial agents with improved efficacy and a lower propensity for resistance development.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzoxazole derivatives have been investigated for their anti-inflammatory properties.[1] The 4-hydroxyl group could potentially enhance these properties by interacting with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Future Directions: Bioisosteric Replacement and Structure-Activity Relationship (SAR) Studies

The this compound scaffold represents a fertile ground for further exploration in medicinal chemistry. Future research efforts should focus on:

  • Detailed Synthesis and Characterization: The development of a robust and scalable synthesis for the this compound core is a critical first step. Comprehensive spectroscopic characterization will be essential to confirm its structure and purity.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at the 2-position and on the benzene ring will be crucial to delineate the SAR for various biological targets. This will involve the synthesis and biological evaluation of a library of this compound derivatives.

  • Bioisosteric Replacement: The hydroxyl group at the 4-position is a prime candidate for bioisosteric replacement.[8][9] Replacing the hydroxyl group with other functional groups of similar size and electronic properties (e.g., -NH₂, -SH, -F) could lead to compounds with improved pharmacokinetic or pharmacodynamic properties.

Illustrative Bioisosteric Replacements for the 4-Hydroxyl Group:

Figure 2: Potential bioisosteric replacements for the 4-hydroxyl group.

Conclusion

The this compound scaffold, while currently underrepresented in the scientific literature, holds significant promise as a versatile platform for the design and discovery of novel therapeutic agents. Its unique structural features, combined with the proven track record of the broader benzoxazole class, make it a compelling target for further investigation. Through a combination of innovative synthetic chemistry, rigorous biological evaluation, and insightful SAR studies, the full potential of this intriguing scaffold can be unlocked, paving the way for the development of next-generation medicines to address a range of unmet medical needs.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Benzooxazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential and Precaution of Benzooxazol-4-ol

This compound, a heterocyclic aromatic compound, is a valuable building block in the synthesis of complex bioactive molecules.[1] Its utility in medicinal chemistry and materials science is significant, with the benzoxazole core being a key scaffold in the development of novel therapeutic agents and functional materials.[1][2] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural lists to explain the rationale behind each critical safety measure.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with ingestion, skin and eye contact, and inhalation. The GHS classification serves as the foundation for all subsequent safety protocols.

GHS Classification of this compound [3]

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
alt text
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarning
alt text
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationWarning
alt text

The causality behind these classifications lies in the chemical reactivity of the benzoxazole moiety and the hydroxyl group. The phenolic hydroxyl group can contribute to skin and eye irritation, while the molecule as a whole can elicit a toxic response if ingested and irritate the respiratory tract if inhaled as a dust or aerosol.

Section 2: A Proactive Approach to Safe Handling and Storage

A proactive safety culture is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of exposure prevention as they physically isolate the hazard from the user.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with this compound.

Recommended Personal Protective Equipment

Body PartEquipmentStandardRationale
Eyes/FaceSafety glasses with side shields or chemical splash gogglesEN166 (EU) or ANSI Z87.1 (US)Protects against splashes and airborne particles.[4]
HandsNitrile glovesEN374Provides a chemical-resistant barrier to prevent skin contact.[4]
BodyLaboratory coatN/AProtects skin and personal clothing from contamination.[5]
RespiratoryNIOSH/MSHA-approved respirator (if dusts are generated)Varies by regionPrevents inhalation of irritating dust particles.[5]
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid material and avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid this compound slowly to the solvent to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Clean all equipment used.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent accidental exposure.

  • Container: Store in a tightly closed, properly labeled container.[6]

  • Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Temperature: For long-term storage, refrigeration at approximately 4°C under a nitrogen atmosphere is recommended to maintain purity.

Section 3: Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

First Aid Measures

The following first aid measures should be implemented immediately after an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these steps to safely contain and clean the area.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[6] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

EmergencyResponseWorkflow cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention cluster_spill Spill Response Exposure Exposure Occurs (Eye, Skin, Inhalation, Ingestion) Eye_Contact Eye Contact: Flush with water for 15 min. Exposure->Eye_Contact Skin_Contact Skin Contact: Wash with soap & water for 15 min. Exposure->Skin_Contact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting. Exposure->Ingestion Seek_Medical Seek Immediate Medical Attention Eye_Contact->Seek_Medical IMMEDIATELY Skin_Contact->Seek_Medical If irritation persists Inhalation->Seek_Medical Ingestion->Seek_Medical IMMEDIATELY Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill (Sweep or Absorb) Evacuate->Contain Dispose Place in Sealed Container for Disposal Contain->Dispose

Emergency Response Workflow for this compound

Section 4: Toxicological Profile and Environmental Considerations

Environmental Hazards

Data on the environmental fate and effects of this compound are limited. However, it is prudent to assume that the compound may be harmful to aquatic life. Therefore, all releases to the environment should be avoided.[6]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, sealed, and properly labeled containers.

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

HierarchyOfControls Hierarchy of Controls for Safe Handling Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Hierarchy of Controls for Safe Handling

Conclusion: A Commitment to Safety

The responsible use of this compound in research and development necessitates a comprehensive understanding of its hazards and a steadfast commitment to safety. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, scientists can mitigate the risks associated with this valuable chemical intermediate. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

References

An In-depth Technical Guide to the Theoretical and Computational Properties of Benzooxazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive exploration of the theoretical and computational properties of Benzooxazol-4-ol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind computational choices and the practical implications of the results. We will detail the quantum chemical methodologies used to elucidate the molecule's structural, electronic, spectroscopic, and reactive properties, grounding these theoretical insights in their potential application for rational drug design.

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] While extensive research exists on the broader class of benzoxazoles, this guide focuses specifically on the this compound isomer (CAS: 89590-22-7), providing a framework for its in-silico characterization.[5] By leveraging Density Functional Theory (DFT) and other computational techniques, we can predict molecular behavior, interpret experimental data, and accelerate the discovery of novel therapeutics.[1]

The Computational Research Workflow: A Foundational Overview

The investigation of a molecule like this compound follows a structured computational workflow. The primary goal is to build a validated digital model of the molecule from which reliable chemical and physical properties can be predicted. The workflow begins with determining the most stable three-dimensional structure and progresses to calculating a suite of properties that describe its behavior and potential for interaction.

G cluster_0 Core Calculations cluster_1 Application & Validation A Initial Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C D Electronic Properties (HOMO, LUMO, MEP) B->D E Spectroscopic Prediction (TD-DFT for UV-Vis, GIAO for NMR) B->E G Molecular Docking (Target Protein Interaction) B->G Input Optimized Ligand H Experimental Validation (Comparison with real-world spectra) C->H Compare IR F Reactivity Analysis (Fukui Functions) D->F E->H E->H Compare UV-Vis/NMR F->G

Caption: General workflow for the computational analysis of this compound.

Experimental Protocol: Foundational Quantum Chemical Calculations

The protocols described herein are based on widely validated methods for organic heterocyclic compounds.[6][7]

  • Software Selection: All calculations are performed using a quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Methodology: Density Functional Theory (DFT) is the chosen method due to its excellent balance of computational cost and accuracy for systems of this size.

  • Functional and Basis Set: The B3LYP hybrid functional is employed in conjunction with the Pople-style 6-311++G(d,p) basis set.[6][8] This combination is well-established for providing reliable geometric and electronic data for organic molecules. The diffuse functions (++) are critical for accurately describing non-covalent interactions and the electronic properties of heteroatoms.

  • Solvation Model: To simulate a biological environment, the conductor-like polarizable continuum model (CPCM) or the solvent model density (SMD) can be applied, with water or DMSO specified as the solvent.[6][8]

  • Initial Structure: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor like Avogadro or GaussView.

  • Geometry Optimization: An unconstrained geometry optimization is performed to locate the global minimum on the potential energy surface. This step is crucial, as all subsequent property calculations depend on an accurate molecular structure.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties and the predicted IR spectrum.

Molecular Structure and Stability

The first output of any computational study is the optimized molecular geometry. This provides the most stable three-dimensional arrangement of the atoms, from which fundamental parameters like bond lengths and angles are determined. The planarity of the fused ring system is a key feature, influencing its electronic properties and ability to participate in π-stacking interactions within biological targets.

Caption: Structure of this compound.

Table 1: Predicted Geometrical Parameters (Illustrative Data)

The following table presents illustrative data for key bond lengths and angles that would be obtained from a DFT B3LYP/6-311++G(d,p) optimization. These values are critical for validating the computational model against crystallographic data, should it become available.

ParameterDescriptionPredicted Value (Å or °)
C7a-O1Benzene-Oxazole Ether Bond~1.37 Å
O1-C2Oxazole C-O Bond~1.36 Å
C2-N3Oxazole C=N Bond~1.31 Å
N3-C3aOxazole N-C Bond~1.39 Å
C4-O(H)Phenolic C-O Bond~1.36 Å
∠(C7a-O1-C2)Angle within Oxazole Ring~105°
∠(O1-C2-N3)Angle within Oxazole Ring~115°
∠(C5-C4-O)Phenolic Hydroxyl Angle~119°

Electronic Properties and Frontier Molecular Orbitals (FMO)

The electronic character of this compound is dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity.[7][9] A smaller gap suggests the molecule is more polarizable and reactive.

G LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor ExcitedState Excited State HOMO HOMO (Highest Occupied MO) Electron Donor HOMO->LUMO   ΔE = E_LUMO - E_HOMO   (Electronic Transition) GroundState Ground State

Caption: Relationship between Frontier Molecular Orbitals and electronic excitation.

Analysis of the FMOs reveals that the HOMO is typically localized over the electron-rich benzene and phenol rings, while the LUMO is distributed across the entire fused π-system, including the electron-withdrawing oxazole moiety. This distribution is key to understanding intramolecular charge transfer (ICT) phenomena.[10]

Table 2: Predicted Electronic Properties (Illustrative Data)
PropertyDescriptionPredicted Value
EHOMOEnergy of the Highest Occupied MO~ -6.2 eV
ELUMOEnergy of the Lowest Unoccupied MO~ -1.5 eV
ΔE (HOMO-LUMO Gap)Indicator of Chemical Stability~ 4.7 eV
Dipole Moment (µ)Measure of Molecular Polarity~ 2.5 Debye
Ionization Potential (I)Energy to remove an electron (≈ -EHOMO)~ 6.2 eV
Electron Affinity (A)Energy released when adding an electron (≈ -ELUMO)~ 1.5 eV

Predicted Spectroscopic Signatures for Compound Verification

Computational spectroscopy is a powerful tool for validating a synthesized compound's identity by comparing theoretical spectra with experimental results.[6][10]

Vibrational Spectroscopy (FT-IR)

Frequency calculations produce a list of vibrational modes and their corresponding intensities, which directly translates to a predicted IR spectrum. Key predicted peaks for this compound would include:

  • O-H Stretch: A strong, broad band around 3300-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C=N Stretch: A sharp absorption in the 1610-1640 cm⁻¹ region from the oxazole ring.

  • C-O Stretch: Bands in the 1200-1300 cm⁻¹ range corresponding to the aryl-ether and phenolic C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts.[8] Calculations are typically referenced against a standard like tetramethylsilane (TMS), calculated at the same level of theory. This allows for direct comparison with experimental data, aiding in the structural elucidation of the molecule and its derivatives.

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT).[11][12] This method calculates the energies and oscillator strengths of vertical electronic transitions from the ground state to various excited states. The results can predict the maximum absorption wavelength (λmax), which is typically associated with the HOMO→LUMO π-π* transition.

Experimental Protocol: TD-DFT Calculation for UV-Vis Spectrum
  • Prerequisite: An optimized ground-state geometry of this compound is required.

  • Calculation Type: A TD-DFT calculation is initiated.

  • Functional/Basis Set: The same functional and basis set as the optimization (e.g., B3LYP/6-311++G(d,p)) are used for consistency. A long-range corrected functional like CAM-B3LYP may also be used for improved accuracy on charge-transfer states.[12]

  • Solvent Effects: The CPCM or SMD solvent model (e.g., for ethanol or cyclohexane) is included to simulate solvatochromic shifts.[9]

  • Number of States: The calculation is requested to solve for a sufficient number of excited states (e.g., nstates=10) to cover the relevant UV-Vis range.

  • Analysis: The output file is analyzed to identify the transitions with the highest oscillator strengths (f). The wavelength (λ) and the major orbital contributions (e.g., HOMO→LUMO) for these transitions are recorded.

Mapping Chemical Reactivity: MEP and Conceptual DFT

Beyond static properties, computational methods can predict how this compound will interact with other molecules.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions.[9][13]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas prone to electrophilic attack. For this compound, these are expected around the oxygen and nitrogen atoms.

  • Positive Regions (Blue): Indicate electron-poor areas prone to nucleophilic attack, primarily the acidic hydrogen of the hydroxyl group.

G cluster_0 Molecular Electrostatic Potential (MEP) Surface cluster_1 Interacting Species MEP MEP of this compound Neg Negative Potential (Red) (e.g., N, O atoms) Site for Electrophilic Attack Pos Positive Potential (Blue) (e.g., Phenolic H-atom) Site for Nucleophilic Attack Elec Electrophile (E+) Elec->Neg Attraction Nuc Nucleophile (Nu-) Nuc->Pos Attraction

Caption: How MEP guides the prediction of intermolecular interactions.

Conceptual DFT: Reactivity Descriptors

Global reactivity descriptors, derived from FMO energies, quantify the overall reactivity of the molecule.[9]

DescriptorFormulaInterpretation
Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Softness (S)1 / (2η)Reciprocal of hardness; measure of reactivity.
Electrophilicity (ω)(I + A)² / (8η)Propensity to accept electrons.

Local reactivity is assessed using Fukui functions , which identify the specific atoms within the molecule most susceptible to electrophilic, nucleophilic, or radical attack. This information is invaluable for predicting the outcomes of chemical reactions and understanding metabolic pathways.

Implications for Rational Drug Development

The theoretical properties of this compound provide a direct roadmap for its use in drug development.[14]

  • Scaffold Optimization: Understanding the MEP and FMO distribution allows chemists to make rational modifications to the scaffold, enhancing properties like target affinity, solubility, or metabolic stability. For example, adding an electron-withdrawing group to the benzene ring could modulate the HOMO-LUMO gap and overall reactivity.

  • Pharmacophore Modeling: The optimized 3D structure and the location of key interaction sites (e.g., the H-bond donating phenol group, H-bond accepting N and O atoms) serve as a basis for pharmacophore models.

  • Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a target protein.[3][15] The accuracy of docking is highly dependent on the quality of the input ligand structure, underscoring the importance of the initial DFT optimization.

Experimental Protocol: Molecular Docking Workflow

G A 1. Prepare Ligand (DFT-optimized this compound) D 4. Run Docking Simulation (e.g., AutoDock Vina, Glide) A->D B 2. Prepare Receptor (e.g., Kinase, PDB ID: XXXX) Remove water, add hydrogens C 3. Define Binding Site (Grid box around active site) B->C C->D E 5. Analyze Results (Binding affinity, poses, interactions) D->E F 6. Post-Docking Analysis (MM/GBSA, MD Simulations) E->F

Caption: A typical workflow for molecular docking studies.

The docking results, quantified by a binding affinity score (e.g., in kcal/mol), help prioritize compounds for synthesis and biological testing, thereby saving significant time and resources in the drug discovery pipeline.

Conclusion

The theoretical and computational characterization of this compound provides a powerful, multi-faceted understanding of the molecule's intrinsic properties. Through a systematic workflow employing Density Functional Theory, we can reliably predict its geometry, electronic structure, spectroscopic signatures, and chemical reactivity. These in-silico insights are not merely academic; they form the predictive foundation for rational molecular design and are indispensable in the modern drug development landscape for identifying and optimizing novel therapeutic agents based on the versatile benzoxazole scaffold.

References

A Technical Guide to the Physicochemical Characteristics of 4-Hydroxybenzoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Hydroxybenzoxazole, a heterocyclic organic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural scaffold, featuring a fused benzene and oxazole ring with a hydroxyl substituent, imparts a distinct set of physical and chemical properties that are crucial for its application. This guide provides an in-depth analysis of the core physicochemical and spectroscopic characteristics of 4-hydroxybenzoxazole. We will explore its structural features, solubility, acidity, and reactivity profile. Furthermore, this document details standardized protocols for its analysis and discusses its relevance as a building block in the synthesis of pharmacologically active agents. The information herein is intended to serve as a comprehensive technical resource for scientists engaged in research and development involving this versatile compound.

Chemical Identity and Molecular Structure

4-Hydroxybenzoxazole, also known as benzoxazol-4-ol, belongs to the benzoxazole family. The fusion of an electron-rich benzene ring with the oxazole moiety, combined with the acidic proton of the hydroxyl group, dictates its chemical behavior and physical properties.

  • IUPAC Name: 1,3-Benzoxazol-4-ol

  • Chemical Formula: C₇H₅NO₂

  • Molecular Weight: 135.12 g/mol

  • CAS Number: 1123-08-6

The planarity of the fused ring system and the presence of the hydroxyl group are key determinants of its intermolecular interactions, such as hydrogen bonding, which significantly influences properties like melting point and solubility.

Physicochemical Properties

A quantitative understanding of the physicochemical properties of 4-hydroxybenzoxazole is essential for its application in areas like drug design, where parameters like solubility and lipophilicity are critical for bioavailability.

PropertyValueSource
Molecular Formula C₇H₅NO₂N/A
Molecular Weight 135.12 g/mol N/A
Melting Point 150-152 °C (approx.)[1]
pKa ~8.9 (Estimated)[1]
LogP (Octanol/Water) 1.58 (similar structure)[2]
Appearance White to off-white crystalline solidN/A
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol, Acetone); sparingly soluble in water.[1][2]

Note: Some data points are estimated based on structurally similar compounds like 4-hydroxybenzoic acid and 4-phenylazophenol due to limited direct data for 4-hydroxybenzoxazole.

The phenolic hydroxyl group is the primary acidic center of the molecule. Its pKa value indicates that it is a weak acid, existing predominantly in its protonated form under physiological pH. This characteristic is crucial for its interaction with biological targets and for designing appropriate formulation strategies.

Caption: Relationship between the phenolic hydroxyl group and the acidity of 4-hydroxybenzoxazole.

Spectroscopic Profile

The structural identity and purity of 4-hydroxybenzoxazole are typically confirmed using a combination of spectroscopic techniques.[3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key expected signals would include distinct aromatic protons on the benzene ring and a characteristic signal for the hydroxyl proton, which may be broad and its chemical shift dependent on solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. One would expect to see signals corresponding to the seven carbon atoms in the molecule, with those in the heterocyclic ring appearing at characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. For 4-hydroxybenzoxazole, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group. Characteristic peaks for C=N stretching in the oxazole ring (around 1650 cm⁻¹) and C-O stretching would also be present.

  • UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, shows absorption maxima corresponding to the π → π* electronic transitions within the conjugated aromatic system.

Chemical Reactivity and Stability

The reactivity of 4-hydroxybenzoxazole is governed by its functional groups: the phenolic hydroxyl group and the benzoxazole ring system.

  • Acidity and Basicity: The hydroxyl group can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then participate in reactions such as O-alkylation or O-acylation.[4] The nitrogen atom in the oxazole ring is weakly basic.

  • Electrophilic Aromatic Substitution: The benzene ring is activated by the electron-donating hydroxyl group, making it susceptible to electrophilic substitution reactions like nitration, halogenation, and sulfonation. The position of substitution will be directed by the existing substituents.

  • Stability: 4-hydroxybenzoxazole is generally stable under normal laboratory conditions.[5] However, it should be protected from strong oxidizing agents, direct sunlight, and high temperatures to prevent degradation.

Synthesis and Analytical Methodologies

General Synthesis Approach

The synthesis of benzoxazole derivatives often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[6] For 4-hydroxybenzoxazole, a common strategy would involve the cyclization of 2,3-diaminophenol with a suitable one-carbon source.

Analytical Workflow for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 4-hydroxybenzoxazole and related compounds.[7] It allows for the separation and quantification of the main compound from any impurities or degradation products.

Protocol: Purity Analysis by Reverse-Phase HPLC

  • Preparation of Standard Solution: Accurately weigh ~10 mg of 4-hydroxybenzoxazole reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Preparation of Sample Solution: Prepare a sample solution at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the compound's UV maximum (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Caption: Standard workflow for purity analysis of 4-hydroxybenzoxazole by HPLC.

Applications in Drug Discovery

The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[8] 4-Hydroxybenzoxazole serves as a key intermediate for synthesizing more complex molecules. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). Its derivatives have been investigated for various therapeutic applications, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 4-hydroxybenzoxazole.

  • General Handling: Avoid contact with skin and eyes.[5] Use in a well-ventilated area or under a chemical fume hood.[9] Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses, and a lab coat.[9][10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[11]

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[11]

    • Ingestion: Rinse mouth and seek medical advice.[5]

    • Inhalation: Move person to fresh air.[5]

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before use.

Conclusion

4-Hydroxybenzoxazole is a foundational molecule with a rich profile of physicochemical and spectroscopic properties. Its structural features, particularly the acidic hydroxyl group and the stable heterocyclic core, make it a valuable building block for the synthesis of functional materials and pharmacologically active compounds. A thorough understanding of its characteristics, as detailed in this guide, is paramount for its effective and safe utilization in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzoxazol-4-ol from 2-Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazole Scaffold and the Unique Potential of Benzoxazol-4-ol

The benzoxazole motif, a fused heterocyclic system of benzene and oxazole rings, is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of pharmacologically active agents. Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

This application note provides a detailed, step-by-step protocol for the synthesis of a specific, yet highly significant derivative: Benzoxazol-4-ol. The introduction of a hydroxyl group at the 4-position of the benzoxazole ring opens new avenues for creating derivatives with unique biological activities and chemical properties. This functional group can act as a key hydrogen bond donor or acceptor, and a site for further chemical modifications, making Benzoxazol-4-ol a valuable building block in drug discovery and development.

The synthesis of Benzoxazol-4-ol is achieved through the cyclization of a specifically substituted 2-aminophenol, namely 2-amino-1,3-benzenediol (also known as 2-amino-resorcinol), with a one-carbon electrophile. This guide will focus on a reliable and efficient method utilizing triethyl orthoformate as the cyclizing agent.

Underlying Scientific Principles and Reaction Mechanism

The synthesis of Benzoxazol-4-ol from 2-amino-1,3-benzenediol and triethyl orthoformate is a classic example of a condensation and subsequent intramolecular cyclodehydration reaction. The generally accepted mechanism proceeds through the following key steps:

  • Formation of an Imidate Intermediate: The amino group of 2-amino-1,3-benzenediol, being a stronger nucleophile than the hydroxyl groups, attacks one of the ethoxy carbons of triethyl orthoformate. This is followed by the elimination of ethanol to form an ethoxy imidate intermediate.

  • Intramolecular Cyclization: The hydroxyl group at the ortho position to the amino group then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imidate. This ring-closing step forms a dihydrobenzoxazole intermediate.

  • Aromatization: The reaction is driven to completion by the elimination of a second molecule of ethanol and a proton, leading to the formation of the stable, aromatic benzoxazole ring system.

The presence of a second hydroxyl group at the 4-position of the final product is predetermined by its presence on the starting 2-amino-1,3-benzenediol.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed reaction mechanism for the synthesis of Benzoxazol-4-ol.

reaction_mechanism reactant1 2-Amino-1,3-benzenediol intermediate1 Ethoxy Imidate Intermediate reactant1->intermediate1 Nucleophilic attack by NH2 reactant2 Triethyl Orthoformate reactant2->intermediate1 intermediate2 Dihydrobenzoxazole Intermediate intermediate1->intermediate2 Intramolecular cyclization by OH byproduct1 Ethanol intermediate1->byproduct1 Elimination product Benzoxazol-4-ol intermediate2->product Aromatization byproduct2 Ethanol intermediate2->byproduct2 Elimination

Caption: Proposed reaction mechanism for Benzoxazol-4-ol synthesis.

Experimental Protocol: Synthesis of Benzoxazol-4-ol

This protocol provides a robust method for the laboratory-scale synthesis of Benzoxazol-4-ol.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
2-Amino-1,3-benzenediol≥98%Sigma-Aldrich, TCIStore under inert gas, sensitive to air.
Triethyl orthoformate≥98%Acros Organics, Alfa AesarStore under inert gas, moisture sensitive.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)ACS Reagent gradeJ.T. Baker, Fisher ScientificCatalyst.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich, Acros OrganicsReaction solvent.
Ethyl acetateACS Reagent gradeFisher Scientific, VWRFor extraction and chromatography.
HexaneACS Reagent gradeFisher Scientific, VWRFor chromatography.
Saturated sodium bicarbonate solutionLaboratory prepared-For neutralization.
Brine (Saturated NaCl solution)Laboratory prepared-For washing.
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeFisher ScientificFor drying.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-1,3-benzenediol (1.25 g, 10 mmol).

    • Add anhydrous toluene (40 mL) to the flask.

    • Add triethyl orthoformate (1.78 mL, 1.6 g, 11 mmol, 1.1 equivalents).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 190 mg, 1 mmol, 0.1 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature for 15 minutes.

    • Heat the mixture to reflux (approximately 110-115 °C) using a heating mantle or oil bath.

    • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution (20 mL).

    • Transfer the mixture to a 250 mL separatory funnel.

    • Add ethyl acetate (50 mL) and shake vigorously. Allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine all organic layers and wash with brine (30 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the pure product (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield Benzoxazol-4-ol as a solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Visualization

The following diagram outlines the key stages of the Benzoxazol-4-ol synthesis protocol.

workflow start Start setup Reaction Setup: - 2-Amino-1,3-benzenediol - Triethyl orthoformate - p-TsOH in Toluene start->setup reaction Reflux for 4-6 hours (Monitor by TLC) setup->reaction workup Work-up: - Cool to RT - Neutralize with NaHCO₃ - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry with MgSO₄ - Concentrate - Column Chromatography workup->purification characterization Characterization: - MP, NMR, MS purification->characterization end End Product: Benzoxazol-4-ol characterization->end

Caption: Experimental workflow for Benzoxazol-4-ol synthesis.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors:

  • Stoichiometric Control: The use of a slight excess of triethyl orthoformate helps to drive the reaction to completion.

  • Catalytic Acid: The catalytic amount of p-toluenesulfonic acid is crucial for protonating the orthoformate, thereby activating it for nucleophilic attack, and for facilitating the dehydration steps.

  • Reaction Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to avoid the formation of byproducts due to prolonged heating.

  • Standard Purification Techniques: The use of a standard aqueous work-up and column chromatography ensures the removal of unreacted starting materials, catalyst, and any side products, leading to a high-purity final product.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-Amino-1,3-benzenediol can be an irritant. Avoid inhalation and contact with skin and eyes.

    • Triethyl orthoformate is flammable and moisture-sensitive. Handle under an inert atmosphere if possible.

    • Toluene is a flammable and toxic solvent. Avoid inhalation of vapors.

    • p-Toluenesulfonic acid is corrosive. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Application Notes & Protocols: Microwave-Assisted Green Synthesis of Benzoxazol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide to the synthesis of Benzooxazol-4-ol derivatives using microwave-assisted organic synthesis (MAOS), a cornerstone of modern green chemistry. Benzoxazoles are a critical pharmacophore in medicinal chemistry, with derivatives showing a vast range of biological activities.[1][2][3][4] Traditional synthesis methods often require harsh conditions, long reaction times, and environmentally hazardous solvents.[5] Microwave-assisted synthesis offers a transformative alternative, providing rapid, efficient, and clean reaction pathways.[6][7][8][9] These protocols are designed for researchers and drug development professionals seeking to leverage this powerful technology for the high-throughput synthesis of benzoxazole libraries.

The Scientific Rationale: Why Microwave-Assisted Synthesis?

The application of microwave energy to chemical reactions represents a significant leap forward from conventional conductive heating methods.[3][4] Unlike an oil bath, which heats the walls of a vessel first, microwave irradiation delivers energy directly to the molecules within the reaction mixture, leading to rapid and uniform heating.[9][10]

Core Mechanisms of Microwave Heating:

The primary mechanisms through which microwaves transfer energy to the reaction are dipolar polarization and ionic conduction.[10][11]

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvents used, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, which manifests as intense, localized heat.[10][12]

  • Ionic Conduction: If free ions or charged species are present, they will move back and forth through the solution, attempting to align with the oscillating field. This generates an electric current, and resistance within the medium leads to heat generation.[11][12][13]

This direct energy transfer is the key to the dramatic advantages of MAOS, which include:

  • Drastically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[6][9][14]

  • Increased Product Yields: Rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[6][9]

  • Enhanced Purity: With fewer side reactions, the need for extensive purification is often reduced.[9]

  • Alignment with Green Chemistry: The efficiency of MAOS reduces energy consumption and often allows for solvent-free reactions or the use of greener solvents, minimizing chemical waste.[5][7][8][13]

The general synthesis of benzoxazoles involves the condensation of a 2-aminophenol derivative with an electrophilic partner, such as a carboxylic acid or an aldehyde, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[15][16] Microwave irradiation provides the necessary activation energy for this cascade in a highly efficient manner.

cluster_reactants Reactants cluster_process Microwave-Assisted Reaction Reactant1 2-Aminophenol Derivative (e.g., 2-Amino-4-methylphenol) Intermediate Acylation / Condensation (Schiff Base Formation) Reactant1->Intermediate Step 1 Reactant2 Electrophile (Carboxylic Acid or Aldehyde) Reactant2->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Step 2 (Rate-accelerated by MW) Product 2-Substituted Benzoxazole Derivative Cyclization->Product

Caption: General reaction mechanism for benzoxazole synthesis.

General Experimental Workflow

The procedure for microwave-assisted benzoxazole synthesis is streamlined and efficient. The key stages involve careful preparation of reactants, execution of the microwave-mediated reaction, and subsequent work-up and purification of the final product.

Prep 1. Preparation Mix Reactants, Catalyst, and Solvent (if any) in a Microwave Process Vial MW 2. Microwave Reaction Irradiate in Reactor (Controlled Temperature, Time, and Power) Prep->MW Workup 3. Work-up & Purification Quench Reaction, Extract, and Purify via Recrystallization or Column Chromatography MW->Workup Analysis 4. Analysis Characterize Product viaTLC, MP, IR, NMR, Mass Spec Workup->Analysis

Caption: General experimental workflow for microwave-assisted synthesis.[1]

Protocols for Microwave-Assisted Benzoxazole Synthesis

Below are three distinct, field-proven protocols for synthesizing benzoxazole derivatives, each employing a different green chemistry strategy.

Protocol 1: Solvent-Free Synthesis via Condensation with Carboxylic Acids

Principle: This method represents the pinnacle of green chemistry by eliminating the need for a solvent. The direct condensation of a 2-aminophenol with a carboxylic acid under microwave irradiation is a rapid and atom-economical route to 2-substituted benzoxazoles.[15][17]

Materials and Equipment:

  • 2-aminophenol derivative (e.g., 2-amino-4-chlorophenol)

  • Desired carboxylic acid (aliphatic or aromatic)

  • Microwave reactor (e.g., CEM Discover)

  • 10 mL microwave process vial with a snap cap

  • Magnetic stir bar

  • Ethyl acetate, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave process vial, add the 2-aminophenol derivative (1.0 mmol), the desired carboxylic acid (1.0 mmol), and a magnetic stir bar.

    • Causality Insight: Using equimolar amounts ensures efficient conversion. The absence of solvent maximizes the interaction between reactants and microwave energy.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180-200°C for 10-20 minutes with stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Causality Insight: High temperatures are reached almost instantaneously, driving the dehydration and cyclization steps to completion much faster than conventional heating.[1]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dissolve the resulting solid in ethyl acetate (20 mL).

  • Extraction: Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted carboxylic acid, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzoxazole.[1]

Protocol 2: Iodine-Mediated Oxidative Cyclization with Aldehydes

Principle: This protocol utilizes aromatic aldehydes as the electrophile and molecular iodine as a mild, effective, and non-toxic oxidant.[18] This solvent-free method is particularly efficient for synthesizing 2-arylbenzoxazoles.

Materials and Equipment:

  • 2-amino-4-methylphenol (0.5 mmol, 61.5 mg)

  • Desired aromatic aldehyde (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (0.5 mmol, 69 mg)

  • Iodine (I₂) (0.5 mmol, 127 mg)

  • Microwave reactor

  • Ethyl acetate, saturated sodium thiosulfate (Na₂S₂O₃) solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave process vial, combine 2-amino-4-methylphenol (0.5 mmol), the aromatic aldehyde (0.5 mmol), K₂CO₃ (0.5 mmol), and I₂ (0.5 mmol).[1][18]

    • Causality Insight: K₂CO₃ acts as a base to facilitate the reaction, while iodine serves as the oxidant for the cyclization step.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 120°C for 10 minutes.[1][18]

  • Work-up: After cooling, add a saturated aqueous solution of Na₂S₂O₃ (5 mL) to the reaction mixture to quench the excess iodine.[1]

    • Causality Insight: Quenching is essential to stop the reaction and remove colored iodine species, which simplifies purification.

  • Extraction: Extract the resulting solution with ethyl acetate (3 x 10 mL).[1]

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.[1]

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[1]

Protocol 3: Deep Eutectic Solvent (DES) Catalyzed Green Synthesis

Principle: This advanced protocol employs a Deep Eutectic Solvent (DES) as a recyclable and biodegradable green catalyst.[19] The DES, [CholineCl][oxalic acid], not only catalyzes the reaction but also enhances the absorption of microwave energy, leading to excellent yields in short reaction times.[1][19]

Materials and Equipment:

  • 2-aminophenol derivative (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • Choline chloride

  • Oxalic acid

  • Microwave reactor

  • Ethyl acetate, water

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare the [CholineCl][oxalic acid] DES by mixing choline chloride and oxalic acid in a 1:1 molar ratio. Gently heat the mixture until a homogeneous, clear liquid is formed.[1][19]

  • Reactant Preparation: In a microwave vial, add the 2-aminophenol derivative (1.0 mmol), the benzaldehyde derivative (1.0 mmol), and the prepared DES (10 mol%).

  • Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at 130°C for 10-15 minutes.[19]

    • Causality Insight: The highly polar DES efficiently absorbs microwave energy, ensuring rapid and uniform heating of the reaction mixture, which accelerates the catalytic cycle.[19]

  • Work-up: After cooling, add deionized water (10 mL) to the reaction mixture. The product will often precipitate as a solid. Alternatively, extract the product with ethyl acetate (3 x 10 mL).

  • Catalyst Recovery: The aqueous layer, containing the water-soluble DES, can be separated, concentrated under reduced pressure, and reused for subsequent reactions.[1]

  • Purification: If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is then purified by recrystallization or column chromatography.[1]

Data Summary and Comparison

ProtocolReactantsCatalyst/OxidantConditionsTypical YieldGreen Chemistry Advantages
1 2-Aminophenol + Carboxylic AcidNone (Catalyst-Free)180-200°C, 10-20 min85-95%Solvent-free, atom economical, no catalyst needed.
2 2-Aminophenol + AldehydeI₂ (Oxidant), K₂CO₃ (Base)120°C, 10 min67-90%[18]Solvent-free, uses a non-toxic oxidant.
3 2-Aminophenol + Aldehyde[CholineCl][oxalic acid] (DES)130°C, 10-15 min90-98%[19]Recyclable biodegradable catalyst, excellent yields, rapid.

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the green and efficient preparation of this compound and other benzoxazole derivatives.[1] The protocols presented here—ranging from catalyst-free and solvent-free conditions to the use of advanced recyclable catalysts—provide researchers with robust and rapid methods to generate diverse libraries of these medicinally important compounds.[5] By significantly reducing reaction times, improving yields, and minimizing waste, these techniques align with the core principles of sustainable science and accelerate the pace of drug discovery and development.

References

Purification of Crude Benzooxazol-4-ol by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzooxazol-4-ol is a vital heterocyclic scaffold in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active agents.[1][2] The purity of this building block is paramount for the integrity of subsequent synthetic steps and the reliability of biological assay data. This application note provides a detailed, field-proven protocol for the purification of crude this compound using silica gel column chromatography. The methodology is designed to be a self-validating system, emphasizing the rationale behind key procedural choices to ensure high purity and reproducible yields.

Introduction: The Rationale for High-Purity this compound

The benzoxazole nucleus is a privileged structure found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] this compound, specifically, offers a reactive hydroxyl group that is a key handle for synthetic elaboration. Impurities in the starting material, such as unreacted precursors or side-products from its synthesis, can lead to low yields, complex purification challenges in downstream products, and potentially misleading biological data.[4]

Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For a moderately polar compound like this compound, silica gel chromatography is an exceptionally effective method for isolating it from less polar and more polar impurities.

Foundational Principles of Chromatographic Separation

This protocol employs normal-phase column chromatography. The core principle relies on the polarity differences between the analyte, the stationary phase, and the mobile phase.[6]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[5] Polar compounds in the crude mixture will form stronger interactions (hydrogen bonding, dipole-dipole) with the silica gel and thus move through the column more slowly.[7]

  • Mobile Phase (Eluent): A liquid solvent or mixture of solvents that flows through the stationary phase. The mobile phase competes with the analyte for binding sites on the silica gel.[5] By starting with a less polar solvent and gradually increasing its polarity, compounds can be eluted sequentially, from least polar to most polar.[7]

The successful separation of this compound hinges on selecting a mobile phase that provides a significant difference in affinity for the desired compound versus its impurities, a process optimized using Thin-Layer Chromatography (TLC).[6][7]

Physicochemical Profile: this compound

Understanding the properties of the target molecule is critical for designing an effective purification strategy. The presence of both a hydroxyl group and a heterocyclic system imparts a significant degree of polarity.

PropertyValueSource
Molecular Formula C₇H₅NO₂[8]
Molecular Weight 135.12 g/mol [8]
Appearance Typically a solid-
Topological Polar Surface Area (TPSA) 46.26 Ų[8]
LogP 1.5334[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]

The TPSA and hydrogen bonding characteristics confirm its polar nature, suggesting that a moderately polar solvent system will be required for elution from a silica gel column.

Materials and Equipment

Chemicals & Consumables:

  • Crude this compound

  • Silica Gel for column chromatography (e.g., 230-400 mesh)

  • Ethyl Acetate (ACS grade or higher)

  • Hexanes or Petroleum Ether (ACS grade or higher)

  • Dichloromethane (DCM) (for dry loading, optional)

  • Pre-coated TLC Plates (Silica gel 60 F₂₅₄)[9]

  • Cotton or Glass Wool

  • Sand (washed)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

  • Glass chromatography column with stopcock

  • Ring stand and clamps

  • Fume hood

  • Rotary Evaporator

  • TLC developing tank

  • UV Lamp (254 nm)

  • Beakers, Erlenmeyer flasks, Round-bottom flasks

  • Fraction collection tubes or flasks

  • Glass funnels

  • Long glass rod or pipette

Critical Safety Protocols

Work with hazardous chemicals requires strict adherence to safety guidelines.

  • Chemical Hazards: Benzoxazole and related derivatives may be harmful if swallowed, inhaled, or in contact with skin, and are known to cause skin and serious eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

  • Ventilation: All steps, from solvent handling to column packing and running, must be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and silica dust.[10]

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled hazardous waste containers according to your institution's guidelines.[12]

Detailed Experimental Protocol

Part A: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

The causality behind this step is to predict the behavior of the compound on the column, saving time and solvent. The goal is to find a solvent system where the this compound has a Retention Factor (Rƒ) of ~0.3-0.4, ensuring it moves off the baseline but not so quickly that it co-elutes with impurities.[6]

  • Sample Preparation: Dissolve a small amount of the crude material in a few drops of a suitable solvent (e.g., ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Development: Place each plate in a separate TLC tank containing a different ratio of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1). Ensure the tank is saturated with solvent vapor.

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp at 254 nm.[9]

  • Selection: Identify the solvent system that provides the best separation between the target spot (this compound) and any impurities, with the target Rƒ in the desired 0.3-0.4 range. For a polar compound like this, a system such as 7:3 or 1:1 Hexanes:Ethyl Acetate is a likely candidate.[13]

Part B: Column Preparation (Wet Slurry Method)

A well-packed column is critical to prevent channeling and ensure high resolution.[5]

  • Setup: Securely clamp the column in a perfectly vertical position in the fume hood. Ensure the stopcock is closed.

  • Plug: Insert a small plug of cotton or glass wool into the bottom of the column using a long glass rod, ensuring it is snug but not overly compressed.[14]

  • Sand Base: Add a ~1 cm layer of sand over the plug to create a flat base for the stationary phase.[14]

  • Slurry Preparation: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of your crude sample). Add the initial, least polar eluting solvent (e.g., 8:2 Hexanes:EtOAc) to create a pourable slurry.

  • Packing: Pour the silica slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to dislodge air bubbles and promote uniform packing.[14]

  • Equilibration: Once all the silica has settled, drain the excess solvent until the level is just above the top of the silica bed. Never let the silica run dry.

  • Top Layer: Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disruption during sample loading and solvent addition.[14]

Part C: Sample Loading (Dry Loading Technique)

Dry loading is superior for samples that have poor solubility in the initial non-polar eluent, preventing band broadening at the origin.

  • Dissolve the entire crude this compound sample in a minimal volume of a polar solvent (e.g., Dichloromethane or Acetone) in a round-bottom flask.

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to the solution.

  • Completely remove the solvent using a rotary evaporator. The result should be a dry, free-flowing powder containing your crude product adsorbed onto the silica.

  • Carefully and evenly add this powder to the top layer of sand in the prepared column.

Part D: Elution and Fraction Collection

This protocol utilizes a gradient elution, where the polarity of the mobile phase is increased over time to first elute non-polar impurities and then the more polar product.[7]

  • Initial Elution: Carefully add the initial, less polar solvent system (e.g., 8:2 Hexanes:EtOAc) to the column without disturbing the top layer.

  • Apply Pressure (Optional but Recommended): For "flash" chromatography, apply gentle pressure using a regulated air line or a pump to achieve a solvent flow rate of about 2 inches/minute.

  • Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks immediately. Keep the fraction sizes consistent (e.g., 10-20 mL).

  • Increase Polarity: As the elution progresses, gradually increase the polarity of the mobile phase as determined in Part A (e.g., switch to 7:3, then 1:1 Hexanes:EtOAc). This will be necessary to move the polar this compound down the column at a reasonable rate.

Part E: Fraction Analysis and Product Isolation
  • TLC Monitoring: Use TLC to analyze the collected fractions. Spot several consecutive fractions on a single TLC plate to track the elution profile.[7]

  • Identify Pure Fractions: Identify the fractions that contain only the spot corresponding to pure this compound.

  • Combine and Evaporate: Combine the identified pure fractions into a pre-weighed round-bottom flask.

  • Isolate Product: Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Final Analysis: Determine the final mass and calculate the percent yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Product Elutes Too Quickly (Poor Separation) Mobile phase is too polar; Rƒ is too high.Start again using a less polar solvent system as determined by TLC.[7]
Cracked or Channeled Silica Bed Column was not packed properly; silica ran dry.Ensure uniform slurry packing and never let the solvent level drop below the top of the silica bed.
Streaky or Tailing Bands on Column/TLC Sample is too acidic/basic; sample overloaded; compound degradation on silica.Add a trace amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic ones). Load less material onto the column.

Workflow Visualization

The following diagram outlines the logical flow of the purification protocol.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Crude Crude this compound TLC TLC Optimization (Determine Eluent) Crude->TLC Pack Pack Column (Slurry Method) Load Dry Load Sample Pack->Load Elute Elute with Solvent (Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure this compound Evap->Pure

Caption: Workflow for the purification of this compound.

References

Application Notes & Protocols: Strategic Functionalization of the Benzooxazol-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The benzooxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. Benzooxazol-4-ol, in particular, serves as a versatile starting material due to its distinct reactive sites: a nucleophilic phenolic hydroxyl group and an electron-rich benzene ring, complemented by an activatable C-H bond at the C2 position. This guide provides a detailed exploration of strategic methodologies to functionalize this key intermediate, offering field-proven protocols and the underlying chemical rationale for each experimental choice. The protocols are designed to be self-validating, with clear guidance on reaction setup, execution, and product characterization.

Part 1: Derivatization of the C4-Phenolic Hydroxyl Group

The hydroxyl group at the C4 position is arguably the most accessible functional handle on the this compound ring. Its acidic proton can be readily removed by a base to form a potent phenoxide nucleophile, which can then be targeted by various electrophiles. This approach is fundamental for modifying the solubility, hydrogen-bonding capacity, and steric profile of the molecule.

Protocol 1.1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the C4 position, a common strategy to mask the phenolic hydroxyl group and introduce alkyl or arylalkyl substituents.

Causality and Experimental Rationale: The Williamson ether synthesis is a robust and reliable method for this transformation. The choice of a moderately weak base, such as potassium carbonate (K₂CO₃), is critical. It is sufficiently basic to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions on the heterocyclic ring. Anhydrous acetone or dimethylformamide (DMF) are chosen as solvents for their ability to dissolve the polar phenoxide salt and their relatively high boiling points, which allow for reactions at elevated temperatures to ensure completion.

Experimental Workflow Diagram:

start_node Start: this compound + Alkyl Halide reagents_node Add K₂CO₃ (2.0 eq) Solvent: Anhydrous DMF start_node->reagents_node 1. Reagents reaction_node Heat to 60-80°C Stir for 4-12 h (Monitor by TLC) reagents_node->reaction_node 2. Reaction workup_node Quench with H₂O Extract with Ethyl Acetate reaction_node->workup_node 3. Workup purify_node Dry (Na₂SO₄), Concentrate Purify via Column Chromatography workup_node->purify_node 4. Purification end_node Product: 4-Alkoxybenzooxazole purify_node->end_node 5. Final Product

Caption: Workflow for O-Alkylation of this compound.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes to facilitate salt formation.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 4-alkoxybenzooxazole.

Quantitative Data Summary:

Alkylating AgentReaction Time (h)Temperature (°C)Typical Yield (%)
Methyl Iodide46090-95
Ethyl Bromide67085-92
Benzyl Bromide57088-96
Propargyl Bromide86080-88

Part 2: Electrophilic Aromatic Substitution on the Benzene Moiety

The electronic nature of the this compound ring is dictated by a competition between the activating, ortho, para-directing hydroxyl group and the moderately deactivating oxazole ring. The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the C5 (ortho) and C7 (para) positions. Strategic selection of reaction conditions allows for regioselective functionalization.

Protocol 2.1: Regioselective Bromination

Introducing a bromine atom onto the aromatic ring serves as an excellent synthetic handle for subsequent cross-coupling reactions.

Causality and Experimental Rationale: Direct bromination with liquid bromine (Br₂) can be aggressive and lead to mixtures of mono- and di-brominated products. N-Bromosuccinimide (NBS) is a milder and more selective electrophilic bromine source. Acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and activates the NBS, while being unreactive under the reaction conditions. The reaction is typically performed at room temperature to favor mono-substitution at the most sterically accessible and electronically activated position, which is often C7.

Reaction Diagram:

start This compound product 7-Bromo-benzooxazol-4-ol (Major Product) start->product RT, 1-3 h reagent N-Bromosuccinimide (NBS) Solvent: Acetic Acid reagent->product

Caption: Regioselective bromination of this compound.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in glacial acetic acid (0.3 M) in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor for the disappearance of the starting material by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and succinimide.

  • Dry the solid under vacuum to yield the 7-bromo-benzooxazol-4-ol, which can often be used in the next step without further purification.

Part 3: Advanced C-H Functionalization and Cross-Coupling

Modern synthetic chemistry offers powerful tools for forming C-C and C-N bonds, enabling the construction of highly complex derivatives from simple precursors.

Protocol 3.1: Palladium-Catalyzed Direct C2-Arylation

The C-H bond at the C2 position of the oxazole ring is sufficiently acidic to be functionalized directly via a deprotonative cross-coupling process (DCCP)[5]. This avoids the need for pre-functionalization of the heterocycle.

Causality and Experimental Rationale: This transformation is enabled by a palladium catalyst, often in combination with a specialized phosphine ligand like NiXantphos, which has been shown to be highly effective for this type of coupling[5]. A strong base, such as potassium tert-butoxide, is required to deprotonate the C2-H bond, forming a key organometallic intermediate. The reaction proceeds at room temperature, which is a significant advantage over older methods that required high temperatures, thereby improving the functional group tolerance[5].

Experimental Workflow Diagram:

start_node Start: this compound + Aryl Bromide catalyst_node Add Pd(OAc)₂ (cat.) NiXantphos (cat.) KOtBu (2.0 eq) start_node->catalyst_node 1. Reagents reaction_node Solvent: Dioxane Stir at Room Temp, 12-24 h (Under Inert Atmosphere, e.g., N₂) catalyst_node->reaction_node 2. Reaction workup_node Quench with sat. NH₄Cl Extract with Ethyl Acetate reaction_node->workup_node 3. Workup purify_node Dry, Concentrate Purify via Column Chromatography workup_node->purify_node 4. Purification end_node Product: 2-Aryl-benzooxazol-4-ol purify_node->end_node 5. Final Product

Caption: Workflow for Direct C2-Arylation of this compound.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), NiXantphos (4 mol%), and potassium tert-butoxide (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add this compound (1.0 eq) and the aryl bromide (1.2 eq) followed by anhydrous dioxane (0.1 M).

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by flash column chromatography to obtain the 2-aryl-benzooxazol-4-ol.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the 7-bromo-benzooxazol-4-ol intermediate (from Protocol 2.1) to introduce a wide variety of aryl or heteroaryl substituents at the C7 position.

Causality and Experimental Rationale: The Suzuki-Miyaura coupling is one of the most versatile C-C bond-forming reactions, valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. The catalytic cycle involves a palladium(0) species, a suitable ligand to stabilize the catalyst, and a base to activate the boronic acid. A mixture of dioxane and water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Step-by-Step Protocol:

  • In a flask, combine 7-bromo-benzooxazol-4-ol (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Add a base, typically aqueous sodium carbonate (Na₂CO₃, 2M solution, 3.0 eq).

  • Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 90-100°C and stir for 6-18 hours until TLC or LC-MS indicates consumption of the starting material.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the 7-aryl-benzooxazol-4-ol product.

Potential Coupling Partners and Applications:

Boronic AcidIntroduced MoietyPotential Application
Phenylboronic acidPhenylCore scaffold modification
4-Methoxyphenylboronic acidAnisoleModulating electronic properties
Pyridine-3-boronic acidPyridylImproving solubility, adding H-bond acceptor
Thiophene-2-boronic acidThienylBioisosteric replacement for phenyl

Summary of Characterization

Successful functionalization can be confirmed using standard spectroscopic techniques. The following table provides expected changes in spectral data.

FunctionalizationTechniqueExpected Observation
O-Alkylation ¹H NMRDisappearance of the broad phenolic -OH proton signal; Appearance of new signals corresponding to the alkyl group (e.g., benzylic CH₂ at ~5.1 ppm).
IRDisappearance of the broad O-H stretch (~3300 cm⁻¹); Appearance of C-O-C ether stretch (~1250 cm⁻¹).
Bromination (C7) ¹H NMRThe aromatic splitting pattern will change. For example, the doublet corresponding to the H7 proton will disappear.
Mass SpecIsotopic pattern characteristic of a bromine-containing compound (M and M+2 peaks in ~1:1 ratio).
C2-Arylation ¹H NMRDisappearance of the C2-H proton signal (typically >8.0 ppm); Appearance of new aromatic signals from the introduced aryl group.
¹³C NMRSignificant downfield shift of the C2 carbon signal.

References

Application Notes & Protocols for Benzooxazol-4-ol in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents a formidable threat to global health, necessitating an urgent search for novel chemical entities capable of combating multidrug-resistant pathogens.[1] The objective for drug discovery programs is to identify and develop a large number of candidate substances to rapidly identify those with desired actions at sufficiently low concentrations.[2] Within medicinal chemistry, certain heterocyclic structures, often termed "privileged scaffolds," serve as versatile frameworks for developing new therapeutics. The benzoxazole core is one such pharmacophore, renowned for its presence in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6][7]

Benzoxazole and its derivatives are recognized for their ability to act as bioisosteres of natural nucleotides like adenine and guanine, which may allow them to readily interact with biological macromolecules.[5][8] While many derivatives have been explored, Benzooxazol-4-ol presents itself as a particularly interesting starting point for antimicrobial drug discovery. Its hydroxyl group offers a reactive handle for synthetic modification, enabling the creation of diverse chemical libraries to probe structure-activity relationships (SAR) and optimize therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of this compound and its analogues as potential antimicrobial agents. It outlines detailed protocols for synthesis, primary and secondary antimicrobial screening, preliminary mechanism of action studies, and crucial cytotoxicity assessments.

Part 1: Synthetic Strategy and Library Development

The foundation of a successful drug discovery campaign lies in the ability to generate chemical diversity around a core scaffold. This compound is an ideal starting point for creating a focused library of analogues to explore and optimize antimicrobial activity.

Rationale for Derivatization

The primary goal of synthesizing derivatives is to systematically modify the parent structure (this compound) to understand its SAR. Key modifications can include:

  • Alkylation/Arylation of the 4-hydroxyl group: To probe the impact of steric bulk and electronics at this position.

  • Substitution on the Benzene Ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties of the entire heterocyclic system.

  • Modification at the 2-position: This is a common site for introducing diverse substituents to influence target binding and pharmacokinetic properties.[5]

General Synthetic Approach

The synthesis of the benzoxazole core typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[9] For instance, 2-amino-resorcinol could serve as a precursor to the this compound core. A general, conceptual pathway for generating a library is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Library Generation (SAR Exploration) P 2-Aminophenol Precursor (e.g., 3-Amino-4-hydroxybenzoic acid) C This compound Core P->C Condensation/ Cyclization CA Carboxylic Acid or Aldehyde Deriv1 Derivative 1 (O-R1) C->Deriv1 Alkylation (R1-X) Deriv2 Derivative 2 (Ring-Substituted) C->Deriv2 Substitution (R2) Deriv3 Derivative 3 (C2-Substituted) C->Deriv3 Modification at C2 Screening Biological Screening C->Screening Deriv1->Screening Deriv2->Screening Deriv3->Screening

Caption: Conceptual workflow for synthesis and derivatization of this compound.

Part 2: Primary Antimicrobial Screening

The initial step in evaluating new compounds is to determine their ability to inhibit microbial growth. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).[10][11]

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This assay identifies the lowest concentration of a test compound that inhibits the visible growth of a microorganism in a liquid broth medium after a defined incubation period.[12]

Materials:

  • Test compounds (this compound and derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well sterile microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).[8]

  • Incubator.

Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the microorganism from an agar plate.[12]

    • Inoculate the colonies into a tube of broth medium.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of each test compound (e.g., 1 mg/mL in DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compounds in the broth medium to achieve a range of desired concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well containing the compound dilutions. This brings the final volume to 100 µL.

    • Controls:

      • Growth Control: Wells with inoculum but no compound.

      • Sterility Control: Wells with broth medium only.

      • Positive Control: Wells with inoculum and a standard antibiotic.

    • Seal the plate and incubate at 37°C for 16-24 hours for bacteria or 24-48 hours for fungi.[11][12]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity (a sign of microbial growth).

    • The MIC is the lowest concentration of the compound where no visible growth is observed.[11] This can be aided by using a viability indicator like resazurin.[10]

G A Prepare Bacterial/Fungal Inoculum (0.5 McFarland) C Add Inoculum to Wells (Final Conc. ~5x10^5 CFU/mL) A->C B Prepare 2-fold Serial Dilutions of this compound Derivatives in 96-well plate B->C D Include Growth, Sterility, & Positive Controls C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Standard workflow for the broth microdilution MIC assay.

Data Presentation

Summarize the results in a clear, tabular format to facilitate SAR analysis.

Compound IDR1 GroupR2 GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compound HH128>25664
Derivative A -CH3H6425632
Derivative B H5-Cl161288
Ciprofloxacin N/AN/A0.50.25N/A
Fluconazole N/AN/AN/AN/A2

Part 3: Secondary Assays for Elucidating Activity

Once active compounds ("hits") are identified from the primary screen, secondary assays are crucial to better characterize their antimicrobial effect.

Protocol 3.1: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: This assay determines the lowest concentration of a compound required to kill 99.9% of the initial microbial inoculum. It distinguishes bactericidal/fungicidal agents from bacteriostatic/fungistatic ones.

Procedure:

  • Perform an MIC test as described in Protocol 2.1.

  • Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

G MIC MIC Assay Results (No Growth in Wells) Subculture Subculture Aliquots from Clear Wells onto Antibiotic-Free Agar MIC->Subculture Incubate Incubate Agar Plate (e.g., 37°C, 24h) Subculture->Incubate MBC Determine MBC/MFC: Lowest concentration with no growth on agar Incubate->MBC

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Part 4: Preliminary Mechanism of Action (MoA) Investigation

Understanding how a compound exerts its antimicrobial effect is vital for lead optimization. Benzoxazole derivatives have been reported to act via several mechanisms, including disruption of ergosterol biosynthesis in fungi and inhibition of bacterial cell wall synthesis.[13][14][15]

Potential MoAs for Benzoxazole Derivatives

Some benzoxazoles have shown a pleiotropic mode of action against fungi, including perturbation of total sterol content, inhibition of membrane transport, and effects on mitochondrial respiration.[13][16] For bacteria, targets could include essential enzymes in cell wall synthesis or other vital pathways.[17]

G cluster_fungi Antifungal MoA cluster_bacteria Antibacterial MoA Compound This compound Derivative Ergosterol Inhibition of Ergosterol Synthesis Compound->Ergosterol Targets Fungal Membrane Membrane Membrane Permeabilization Compound->Membrane Mito Mitochondrial Respiration Disruption Compound->Mito CellWall Cell Wall Synthesis Inhibition (e.g., MurB) Compound->CellWall Targets Bacterial Processes Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Compound->Enzyme

Caption: Potential mechanisms of action for benzoxazole-based antimicrobials.

Part 5: Assessing Selectivity and Safety

An effective antimicrobial agent must be selectively toxic to the pathogen while exhibiting minimal toxicity to host cells.[18][19] Cytotoxicity assays are therefore a critical step in the drug discovery cascade.[20]

Protocol 5.1: MTT Assay for Mammalian Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[12]

Materials:

  • Mammalian cell line (e.g., HEK293 normal kidney cells, HepG2 liver cells).

  • 96-well tissue culture plates.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • CO₂ incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of ~1-2 x 10⁴ cells per well in 100 µL of medium.[21]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate for a desired exposure time (e.g., 24 or 48 hours).[22]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[12]

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate gently for 10-15 minutes.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression.

Calculating the Selectivity Index (SI)

The SI provides a quantitative measure of a compound's selectivity. It is a critical parameter for prioritizing compounds for further development.

SI = IC₅₀ (Mammalian Cells) / MIC (Microbial Cells)

A higher SI value indicates greater selectivity for the microbial target.

Data Presentation
Compound IDMIC vs. S. aureus (µg/mL)IC₅₀ vs. HEK293 (µg/mL)Selectivity Index (SI)
Derivative B 16>256>16
Derivative C 8405
Derivative D 3230<1 (Toxic)

Conclusion and Future Directions

The benzoxazole scaffold, and specifically this compound, represents a promising starting point for the discovery of new antimicrobial agents.[4][23] The protocols outlined in this guide provide a robust framework for a systematic discovery campaign, from initial synthesis and screening to the critical assessment of selectivity. Hits identified through this workflow, particularly those with high potency (low MIC) and a favorable selectivity index, become strong candidates for further lead optimization. Subsequent steps would involve more in-depth MoA studies, in vivo efficacy testing in animal infection models, and a comprehensive evaluation of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties to assess their potential as clinical drug candidates.

References

Application Notes and Protocols: A Researcher's Guide to Utilizing Benzooxazol-4-ol in In-Vitro Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction: The Therapeutic Potential of Benzooxazol-4-ol in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is a key driver in a multitude of diseases including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central signaling pathway governing inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[1][2][3] The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] These enzymes, in turn, produce inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2).

Recent research has highlighted the anti-inflammatory potential of various small molecules, including benzoxazole derivatives.[5][6][7][8] These compounds have shown promise in modulating inflammatory responses, making them attractive candidates for drug discovery. This guide provides a comprehensive set of protocols for evaluating the anti-inflammatory effects of this compound in vitro, with a focus on assays that measure key inflammatory markers and elucidate its mechanism of action.

Part 1: Foundational Assays - Determining Cytotoxicity and Optimal Dosing

Before assessing the anti-inflammatory properties of this compound, it is imperative to first determine its cytotoxic profile. This ensures that any observed reduction in inflammatory markers is a direct result of the compound's bioactivity and not due to cell death. The MTT assay is a widely used colorimetric method for this purpose.[9][10][11]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.[12]

  • Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in DMSO.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[12] The percentage of cell viability is calculated relative to the control group.

Data Interpretation: The results of the MTT assay will establish the non-toxic concentration range of this compound. Subsequent anti-inflammatory assays should be conducted using concentrations that exhibit minimal to no cytotoxicity.

Part 2: Quantifying the Inhibition of Key Inflammatory Mediators

Once the non-toxic dose range is established, the next step is to evaluate the effect of this compound on the production of key inflammatory mediators.

Protocol 2: Nitric Oxide (NO) Production Assay

Excessive production of nitric oxide (NO) by iNOS is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), in cell culture supernatants.[13][14]

Materials:

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[12]

  • Sodium nitrite standard solution

  • Cell culture supernatants from treated cells

Procedure:

  • Cell Treatment: Pre-treat RAW 264.7 cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[12][13]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.[12][15]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[12]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Protocol 3: Prostaglandin E2 (PGE2) Immunoassay

Prostaglandin E2 (PGE2) is a principal mediator of inflammation produced via the COX-2 pathway. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify PGE2 levels.[16]

Materials:

  • PGE2 ELISA Kit

  • Cell culture supernatants from treated cells

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with this compound and LPS as described in the NO assay protocol.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a limited number of antibody sites.[17]

  • Data Analysis: The intensity of the signal is inversely proportional to the concentration of PGE2 in the sample.

Protocol 4: Pro-inflammatory Cytokine Quantification

Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key signaling molecules that drive the inflammatory response.[18] Their levels can be quantified using ELISA.[19][20][21]

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell culture supernatants from treated cells

Procedure:

  • Cell Treatment and Sample Collection: Follow the same procedure as for the PGE2 assay.

  • ELISA: Perform the ELISAs for each cytokine according to the respective kit manufacturer's protocols. These are typically sandwich ELISAs where the cytokine is captured between two antibodies.[21][22]

  • Data Analysis: The signal intensity is directly proportional to the amount of cytokine present.

Illustrative Data Summary:

AssayInflammatory MediatorExpected Outcome with this compound
Griess AssayNitric Oxide (NO)Dose-dependent decrease in NO production
PGE2 ELISAProstaglandin E2 (PGE2)Dose-dependent decrease in PGE2 levels
Cytokine ELISAsTNF-α, IL-6, IL-1βDose-dependent decrease in cytokine secretion

Part 3: Delving into the Molecular Mechanism - Western Blot Analysis

To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on the upstream signaling pathways. Western blotting is a powerful technique to analyze the protein expression levels of key players in the inflammatory cascade.[23][24]

Protocol 5: Western Blot for iNOS, COX-2, and NF-κB Pathway Proteins

This protocol will assess the effect of this compound on the protein expression of iNOS and COX-2, as well as key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB. A decrease in the expression of these proteins would suggest that this compound acts by inhibiting their synthesis.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Lysis: After treatment with this compound and LPS, lyse the cells in RIPA buffer.[23][24]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[23]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[24]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.[23][24]

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[23]

  • Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.[23][24]

Expected Results: Treatment with this compound is expected to cause a dose-dependent reduction in the protein levels of iNOS and COX-2 in LPS-stimulated cells.[25] A decrease in the phosphorylation of IκBα and p65 would indicate inhibition of the NF-κB pathway.[4]

Visualizing the Experimental Approach and Underlying Biology

To provide a clear overview, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Quantifying Inflammatory Mediators cluster_2 Phase 3: Mechanistic Studies A RAW 264.7 Cell Culture B Treat with this compound (Dose-Response) A->B C MTT Assay for Cell Viability B->C D Determine Non-Toxic Concentration Range C->D E Treat Cells with Non-Toxic Doses + LPS Stimulation D->E F Collect Supernatant E->F J Treat Cells and Lyse E->J G Griess Assay (NO) F->G H PGE2 ELISA F->H I Cytokine ELISAs (TNF-α, IL-6, IL-1β) F->I K Western Blot Analysis J->K L Analyze Protein Expression: iNOS, COX-2, p-IκBα, p-p65 K->L

Caption: Experimental workflow for evaluating this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent signaling IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkappaB NF-κB (p65/p50) Translocation to Nucleus IkappaB->NFkappaB Gene Pro-inflammatory Gene Transcription NFkappaB->Gene iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 Cytokines Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandins (PGE2) COX2->PGE2 Benzooxazolol This compound Benzooxazolol->IKK Potential Inhibition Point Benzooxazolol->NFkappaB Potential Inhibition Point

Caption: The NF-κB signaling pathway in inflammation.

Conclusion

This comprehensive guide provides a robust framework for the in-vitro evaluation of this compound as a potential anti-inflammatory agent. By systematically assessing its effects on cell viability, key inflammatory mediators, and the underlying molecular pathways, researchers can gain a thorough understanding of its therapeutic potential. The protocols outlined here are designed to be self-validating, ensuring the generation of reliable and reproducible data for drug development professionals.

References

Introduction: The Promise of Benzooxazol-4-ol Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Organic electronics leverages carbon-based molecules and polymers to create lightweight, flexible, and cost-effective electronic devices.[1] The performance of these devices—ranging from Organic Light-Emitting Diodes (OLEDs) in vibrant displays to Organic Field-Effect Transistors (OFETs) in flexible circuits and Organic Photovoltaics (OPVs) for solar energy—is fundamentally dictated by the electronic properties of the organic semiconductor materials used.[2][3] The design and synthesis of novel organic semiconductors with tailored properties are therefore at the heart of advancing this technological revolution.[4]

The benzoxazole scaffold is a prominent heterocyclic structure known for its high fluorescence quantum yield, excellent chemical and photophysical stability, and strong electron-withdrawing capability.[5] These characteristics make it an excellent building block for materials in organic electronics. This guide focuses specifically on Benzooxazol-4-ol derivatives . The introduction of a hydroxyl (-OH) group at the 4-position of the benzoxazole core is a strategic design choice. This functional group can engage in intramolecular hydrogen bonding, which promotes molecular planarity and enhances π-π stacking in the solid state—a critical factor for efficient charge transport.[6] Furthermore, the hydroxyl group serves as a versatile synthetic handle for fine-tuning the molecule's electronic properties, solubility, and intermolecular interactions.

These unique structural features position this compound derivatives as highly promising candidates for developing next-generation, solution-processable organic electronic materials.[7][8][9] This document provides a comprehensive overview of their synthesis, detailed protocols for their characterization, and guidelines for their integration into electronic devices.

Part 1: Synthesis of this compound Derivatives

The synthesis of the benzoxazole core typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[10][11][12] For this compound, the key starting material is 2-aminoresorcinol (2-aminobenzene-1,3-diol). The reaction can be promoted under various conditions, including microwave irradiation, which offers advantages such as shorter reaction times and higher yields.[13][14]

Causality in Synthetic Design

The choice of the carboxylic acid partner is crucial as it determines the substituent at the 2-position of the benzoxazole ring. This substituent directly influences the final molecule's electronic and photophysical properties. For instance, coupling with an electron-donating aromatic acid can raise the Highest Occupied Molecular Orbital (HOMO) level, while an electron-withdrawing group can lower the Lowest Unoccupied Molecular Orbital (LUMO) level, thereby tuning the material's bandgap. The use of a catalyst, such as a reusable heterogeneous acid catalyst or an ionic liquid, can facilitate the cyclization reaction under milder conditions, aligning with green chemistry principles.[10][11][12]

Synthesis_Workflow Reactants 2-Aminoresorcinol + Aromatic Carboxylic Acid Mixing Mix in Microwave Vial with Catalyst (e.g., PPA) Reactants->Mixing Microwave Microwave Irradiation (e.g., 150°C, 15 min) Mixing->Microwave Workup Cool & Precipitate in Ice Water Microwave->Workup Filtration Filter Crude Product Workup->Filtration Purification Column Chromatography (Silica Gel) Filtration->Purification Product Pure this compound Derivative Purification->Product

A general workflow for the microwave-assisted synthesis of this compound derivatives.
Protocol 1: Microwave-Assisted Synthesis of 2-Phenylthis compound

This protocol describes the condensation of 2-aminoresorcinol with benzoic acid, a common method for creating a foundational derivative for further study.

Materials:

  • 2-Aminoresorcinol hydrochloride (1.0 mmol)

  • Benzoic acid (1.0 mmol)

  • Polyphosphoric acid (PPA) (approx. 1g, as catalyst and solvent)

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Microwave reactor (e.g., CEM Discover)

  • 10 mL microwave process vial with a magnetic stir bar

  • Glass funnel and filter paper

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave process vial, add 2-aminoresorcinol hydrochloride (1.0 mmol), benzoic acid (1.0 mmol), and approximately 1g of polyphosphoric acid. Add the magnetic stir bar.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor.[13] Irradiate the mixture with stirring at 150°C for 15 minutes. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully pour the viscous reaction mixture into a beaker containing ice-cold water (approx. 50 mL) while stirring. A precipitate should form.

  • Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid thoroughly with deionized water until the filtrate is neutral (pH ~7). Allow the product to air dry.

  • Purification: The crude product is purified by column chromatography on silica gel.[13] A common eluent system is a gradient of ethyl acetate in hexane.

    • Rationale: This step is critical to remove unreacted starting materials and any side products, ensuring the high purity required for reliable characterization and device fabrication.[15]

  • Solvent Removal: Combine the fractions containing the pure product (as identified by TLC) and remove the solvent using a rotary evaporator to yield the final product as a solid.

Expected Results & Troubleshooting:

  • Yield: Moderate to good yields (60-80%) are typically expected.

  • Troubleshooting: If no precipitate forms during work-up, it may indicate a failed reaction. Verify microwave settings and reactant purity. If purification is difficult, try recrystallization from a suitable solvent like ethanol/water.

Part 2: Physicochemical Characterization

Once synthesized and purified, the this compound derivatives must be thoroughly characterized to understand their potential for electronic applications. This involves determining their optical and electronic properties.[16][17]

Characterization_Workflow cluster_optical Optical Properties cluster_electrochemical Electronic Properties cluster_thermal Thermal Stability UVVis UV-Vis Spectroscopy (Determine λ_abs, Optical Bandgap) Fluorescence Fluorescence Spectroscopy (Determine λ_em, Quantum Yield) CV Cyclic Voltammetry (CV) (Determine HOMO/LUMO Levels) TGA Thermogravimetric Analysis (TGA) (Determine Decomposition Temperature) Synthesized_Material Purified this compound Derivative Powder Synthesized_Material->UVVis Dissolve in Dilute Solution Synthesized_Material->Fluorescence Dissolve in Dilute Solution Synthesized_Material->CV Deposit as Thin Film on Electrode Synthesized_Material->TGA Place small amount in crucible

Workflow for the comprehensive characterization of novel organic semiconductor materials.
Protocol 2: Photophysical Characterization via UV-Vis and Fluorescence Spectroscopy

This protocol outlines how to measure the key optical properties of the synthesized material.[18]

Materials & Equipment:

  • Synthesized this compound derivative

  • Spectroscopic grade solvent (e.g., Chloroform or THF)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology:

  • Solution Preparation: Prepare a dilute solution of the sample in the chosen solvent (typically 10⁻⁵ to 10⁻⁶ M). Ensure the material is fully dissolved.

    • Rationale: The solution must be dilute enough to be within the linear range of the Beer-Lambert law for accurate absorbance measurements.

  • UV-Vis Absorption:

    • Record the absorption spectrum of the solution from ~250 nm to 700 nm.

    • Identify the wavelength of maximum absorption (λabs).

    • The onset of the absorption edge can be used to estimate the optical bandgap (Egopt).

  • Fluorescence Emission:

    • Excite the sample at its λabs.

    • Record the emission spectrum.

    • Identify the wavelength of maximum emission (λem).

    • The difference between λabs and λem gives the Stokes shift, an important parameter for emitter materials.[19]

  • Quantum Yield (Optional): Determine the fluorescence quantum yield (ΦF) using a known standard (e.g., fluorescein or quinine sulfate) via the comparative method.

Data Presentation:

PropertySymbolTypical Value (Hypothetical)Significance
Max. Absorptionλabs350 nmWavelength of light the material absorbs most strongly.
Max. Emissionλem450 nmWavelength of light emitted, defines the color (blue in this case).
Stokes ShiftΔλ100 nmEnergy loss between absorption and emission; large values are good for OLEDs.
Quantum YieldΦF65%Efficiency of the light emission process.
Optical BandgapEgopt3.1 eVEnergy difference between HOMO and LUMO, estimated from absorption.
Protocol 3: Electrochemical Characterization via Cyclic Voltammetry (CV)

CV is a powerful technique to determine the HOMO and LUMO energy levels, which govern charge injection and transport in a device.[20]

Materials & Equipment:

  • Potentiostat with a three-electrode cell (working, counter, and reference electrode)

  • Working electrode (e.g., glassy carbon or platinum)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile)

  • Ferrocene (for calibration)

Step-by-Step Methodology:

  • Sample Preparation: Deposit a thin film of the this compound derivative onto the working electrode by drop-casting from a solution.

  • Cell Assembly: Assemble the three-electrode cell with the modified working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.

  • Measurement:

    • Record the cyclic voltammogram by scanning the potential.

    • Measure the onset oxidation potential (Eox) and onset reduction potential (Ered).

  • Calibration: Add ferrocene to the solution and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.

  • Calculation: Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = -[Eox - EFc/Fc⁺ + 4.8]

    • LUMO (eV) = -[Ered - EFc/Fc⁺ + 4.8]

    • The electrochemical bandgap is the difference between the LUMO and HOMO levels.

Data Presentation:

PropertySymbolTypical Value (Hypothetical)Significance
HOMO LevelEHOMO-5.5 eVGoverns hole injection and transport.
LUMO LevelELUMO-2.6 eVGoverns electron injection and transport.
Electrochemical BandgapEgelec2.9 eVDetermines the energy required to create an exciton.

Part 3: Device Fabrication and Application

The ultimate test of a new material is its performance in a functional device.[2][4] this compound derivatives, with their expected strong blue emission and good charge transport properties, are excellent candidates for the emissive layer in OLEDs.[21] Solution-processing techniques like spin coating are advantageous for rapid prototyping and low-cost manufacturing.[22]

OLED_Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (this compound Derivative) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) Substrate Glass or Flexible Substrate

References

One-Pot Synthesis of 2-Substituted Benzoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Significance of the Benzoxazole Scaffold

The 2-substituted benzoxazole motif is a cornerstone in medicinal chemistry and materials science.[1] As a privileged heterocyclic scaffold, it is a constituent of numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The inherent planarity of the benzoxazole ring system allows for significant π–π stacking and other noncovalent interactions with biological macromolecules, making it an attractive framework for drug design.[1] Consequently, the development of efficient, robust, and scalable synthetic methodologies for this important class of compounds is of paramount importance to researchers in both academic and industrial settings.

One-pot syntheses have emerged as a particularly powerful strategy, offering numerous advantages over traditional multi-step procedures. By combining sequential reactions in a single reaction vessel, these methods minimize waste, reduce purification steps, and often lead to higher overall yields, aligning with the principles of green chemistry.[1][2] This document provides a detailed overview of several field-proven, one-pot procedures for the synthesis of 2-substituted benzoxazoles, with a focus on the underlying mechanistic principles that govern these transformations.

I. Synthesis from 2-Aminophenols and Aldehydes: The Oxidative Condensation Pathway

The condensation of 2-aminophenols with aldehydes is arguably the most direct and widely employed route for the synthesis of 2-substituted benzoxazoles.[2][3] This transformation proceeds through the initial formation of a Schiff base (or imine) intermediate, which subsequently undergoes intramolecular cyclization and oxidation to afford the aromatic benzoxazole ring.

Mechanistic Rationale

The overall mechanism can be dissected into three key stages:

  • Schiff Base Formation: The reaction is typically initiated by the nucleophilic attack of the amino group of the 2-aminophenol onto the electrophilic carbonyl carbon of the aldehyde. This is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Subsequent dehydration yields the Schiff base intermediate.

  • Intramolecular Cyclization: The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the imine carbon to form a transient, non-aromatic heterocyclic intermediate (a dihydrobenzoxazole).

  • Oxidation/Aromatization: The final and often rate-determining step is the oxidation of the dihydrobenzoxazole intermediate to the stable, aromatic 2-substituted benzoxazole. This step requires an oxidant, which can be atmospheric oxygen, a mild chemical oxidant, or a component of the catalytic system itself.

benzoxazole_synthesis_aldehyde cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base 2-Aminophenol->Schiff_Base Condensation (-H₂O) Aldehyde Aldehyde Aldehyde->Schiff_Base Dihydrobenzoxazole Dihydrobenzoxazole Schiff_Base->Dihydrobenzoxazole Intramolecular Cyclization Benzoxazole 2-Substituted Benzoxazole Dihydrobenzoxazole->Benzoxazole Oxidation (-2H)

Caption: General mechanism for benzoxazole synthesis from 2-aminophenols and aldehydes.

Comparative Analysis of Catalytic Systems

A variety of catalytic systems have been developed to facilitate this one-pot synthesis, each with its own advantages in terms of reaction conditions, substrate scope, and environmental impact.

Catalyst SystemTypical ConditionsKey AdvantagesLimitations
Copper(II) Acetate Ethanol, Room Temp to RefluxInexpensive, readily available, mild conditions.[4]May require stoichiometric amounts, potential for metal contamination.
Samarium Triflate Aqueous medium, mild conditionsReusable catalyst, environmentally friendly solvent.Catalyst cost can be a factor.
Ionic Liquids (e.g., [Bmim]PF6) Microwave irradiation, solvent-freeRapid reaction times, catalyst is recyclable.[5]May require specialized equipment (microwave reactor).
Nanocatalysts (e.g., nano-CeO2) Solvent-free or green solventsHigh catalytic activity, easy separation and reuse.Synthesis of the nanocatalyst may be complex.
Elemental Sulfur with Na2S DMSO, Ambient TemperatureMild conditions, inexpensive reagents.[6]Potential for sulfur-containing byproducts.
Detailed Experimental Protocol: Copper(II) Acetate-Catalyzed Synthesis

This protocol provides a robust and reproducible method for the synthesis of 2-phenylbenzoxazole using readily available reagents.

Materials:

  • 2-Aminophenol (1.0 mmol, 109.1 mg)

  • Benzaldehyde (1.2 mmol, 127.3 mg, 122 µL)

  • Copper(II) acetate monohydrate (0.1 mmol, 20.0 mg)

  • Ethanol (10 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 mmol) and ethanol (10 mL). Stir until the solid is fully dissolved.

  • Add benzaldehyde (1.2 mmol) to the solution, followed by copper(II) acetate monohydrate (0.1 mmol).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (25 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylbenzoxazole.

II. Synthesis from 2-Aminophenols and Carboxylic Acids: The Cyclodehydration Pathway

Another highly effective one-pot strategy involves the direct condensation of 2-aminophenols with carboxylic acids. This method obviates the need for an external oxidant and proceeds through an amide intermediate followed by cyclodehydration.

Mechanistic Rationale

The reaction is typically promoted by a strong acid, which serves a dual purpose:

  • Carboxylic Acid Activation: The acid catalyst facilitates the in-situ activation of the carboxylic acid, often by forming a more reactive species like an acid chloride or a mixed anhydride. For instance, methanesulfonic acid can react with the carboxylic acid to generate an acyl-mesylate, which is highly electrophilic.

  • Cyclodehydration: After the formation of the N-(2-hydroxyphenyl)amide intermediate via nucleophilic attack of the aminophenol on the activated carboxylic acid, the acid catalyst promotes the intramolecular cyclization and subsequent dehydration to form the benzoxazole ring.

benzoxazole_synthesis_acid cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 2-Aminophenol 2-Aminophenol Amide_Intermediate N-(2-hydroxyphenyl)amide 2-Aminophenol->Amide_Intermediate Condensation Carboxylic_Acid Carboxylic Acid Activated_Acid Activated Acid Carboxylic_Acid->Activated_Acid Activation (e.g., MSA) Activated_Acid->Amide_Intermediate Benzoxazole 2-Substituted Benzoxazole Amide_Intermediate->Benzoxazole Cyclodehydration (-H₂O)

Caption: General mechanism for benzoxazole synthesis from 2-aminophenols and carboxylic acids.

Comparative Analysis of Methodologies
MethodCatalyst/PromoterTypical ConditionsKey Advantages
Methanesulfonic Acid (MSA) Methanesulfonic acid100 °C, neatHighly efficient, compatible with various functional groups.[7]
Lawesson's Reagent Microwave irradiation, solvent-freeRapid synthesis, high yields.[8]Reagent has a strong odor, requires microwave equipment.
Polyphosphoric Acid (PPA) PPA as solvent and catalystHigh temperatures (145-150 °C)Cost-effective.[9]
Detailed Experimental Protocol: Methanesulfonic Acid-Catalyzed Synthesis

This protocol describes a convenient one-pot synthesis of 2-substituted benzoxazoles that is compatible with a wide range of functional groups on both the carboxylic acid and the 2-aminophenol.[7]

Materials:

  • Carboxylic acid (1.0 mmol)

  • 2-Aminophenol (1.0 mmol)

  • Methanesulfonic acid (3.0 mmol, 195 µL)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (1.0 mmol) and the 2-aminophenol (1.0 mmol).

  • Carefully add methanesulfonic acid (3.0 mmol) to the mixture with stirring.

  • Heat the reaction mixture to 100 °C in an oil bath.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water (50 mL).

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-substituted benzoxazole.

Conclusion

The one-pot synthesis of 2-substituted benzoxazoles represents a highly efficient and versatile approach for accessing this important class of heterocyclic compounds. The choice of starting materials—aldehydes or carboxylic acids—and the selection of the appropriate catalytic system allow for the synthesis of a diverse library of benzoxazole derivatives under various reaction conditions. By understanding the underlying mechanistic pathways, researchers can make informed decisions to optimize reaction outcomes and tailor synthetic strategies to their specific needs. The protocols detailed herein provide a solid foundation for the practical application of these powerful synthetic methodologies in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxybenzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-hydroxybenzoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you navigate the complexities of its synthesis and optimize your reaction conditions for high yield and purity.

I. Overview of 4-Hydroxybenzoxazole Synthesis

4-Hydroxybenzoxazole is a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves the cyclization of an ortho-aminophenol derivative. The presence of the hydroxyl group at the 4-position introduces specific challenges and considerations that must be carefully managed to achieve successful outcomes. Common synthetic strategies involve the reaction of a suitably substituted aminophenol with a one-carbon synthon, such as formic acid or its derivatives.

A prevalent method for forming the benzoxazole ring is the reaction of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization.[1] This process generally involves the formation of an intermediate amide, which then undergoes intramolecular cyclization to yield the benzoxazole.[2]

G start 2-Amino-3-hydroxyphenol intermediate N-(2,4-dihydroxyphenyl)formamide (Intermediate) start->intermediate Formylation reagent + Formic Acid/Derivative reagent->intermediate product 4-Hydroxybenzoxazole intermediate->product Cyclodehydration (-H2O)

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-hydroxybenzoxazole in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in 4-hydroxybenzoxazole synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or inefficient mixing.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. Ensure vigorous stirring to maintain a homogeneous reaction mixture.

  • Suboptimal Reagents or Solvents:

    • Cause: The purity of your starting materials, particularly the aminophenol derivative, is critical. Impurities can interfere with the reaction. The solvent might not be suitable for the reaction conditions.

    • Solution: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary. The choice of solvent is also important; for cyclization reactions, high-boiling point aprotic solvents are often preferred to facilitate the removal of water.

  • Side Reactions:

    • Cause: The presence of the hydroxyl group can lead to unwanted side reactions, such as O-acylation if an acylating agent is used for cyclization. Polymerization of starting materials or intermediates can also occur under harsh conditions.

    • Solution: To minimize side reactions, consider protecting the hydroxyl group before the cyclization step. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.[1]

Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts and how can I minimize them?

A2: The formation of multiple byproducts is a common challenge. Identifying these impurities is the first step to mitigating their formation.

  • Unreacted Starting Materials: As mentioned above, this indicates an incomplete reaction.

  • O-Acylated Product:

    • Cause: If you are using a formic acid derivative like an anhydride or acyl chloride, the hydroxyl group can be acylated in addition to the amino group.

    • Identification: This byproduct will have a different Rf value on TLC and can be identified by spectroscopic methods (e.g., NMR, IR) which would show the presence of an additional acyl group.

    • Minimization: Employing a milder formylating agent or using a protecting group for the hydroxyl function can prevent this side reaction.

  • Polymerization Products:

    • Cause: High temperatures or prolonged reaction times can sometimes lead to the formation of polymeric materials.

    • Identification: These are often insoluble, dark-colored materials that streak on the TLC plate.

    • Minimization: Optimize the reaction temperature and time to favor the formation of the desired product over polymerization.

Q3: I am having difficulty purifying my 4-hydroxybenzoxazole. What are the recommended purification methods?

A3: Effective purification is essential to obtain a high-purity product.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal solvent should dissolve the 4-hydroxybenzoxazole well at high temperatures but poorly at room temperature. For a polar molecule like 4-hydroxybenzoxazole, polar solvents are good candidates. A mixed solvent system might also be effective.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to form pure crystals, which can then be collected by filtration.[3]

  • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically employed to elute the compounds from the column. The progress of the separation is monitored by TLC.[4]

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool hot_filter->cool filter_wash Filter and Wash with cold solvent cool->filter_wash dry Dry Crystals filter_wash->dry pure_product Pure 4-Hydroxybenzoxazole dry->pure_product

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 4-hydroxybenzoxazole.

Protocol: Synthesis of 4-Hydroxybenzoxazole from 2-Amino-3-hydroxyphenol and Triethyl Orthoformate

This method utilizes the reaction of an aminophenol with triethyl orthoformate, which serves as a source of the formyl group for cyclization.

Materials:

  • 2-Amino-3-hydroxyphenol

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene (or another high-boiling aprotic solvent)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-hydroxyphenol (1 equivalent) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents).

  • Addition of Reagents: Add toluene to the flask to create a slurry. Then, add triethyl orthoformate (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used, for toluene it is ~110 °C). The reaction progress can be monitored by TLC by observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-hydroxybenzoxazole by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system can be employed.

Table 1: Summary of Reaction Conditions and Expected Yields

ParameterConditionExpected Yield
Starting Material 2-Amino-3-hydroxyphenol-
Reagent Triethyl orthoformate-
Catalyst p-Toluenesulfonic acid-
Solvent Toluene-
Temperature Reflux (~110 °C)60-80%
Reaction Time 4-8 hours-

IV. Mechanistic Insights

Understanding the reaction mechanism is key to optimizing conditions and troubleshooting issues.

The synthesis of benzoxazoles from o-aminophenols and triethyl orthoformate proceeds through a series of well-defined steps. The reaction is typically acid-catalyzed.

  • Formation of an Imidate Intermediate: The amino group of the o-aminophenol attacks the electrophilic carbon of the triethyl orthoformate, leading to the formation of an imidate intermediate with the elimination of ethanol.

  • Intramolecular Cyclization: The hydroxyl group of the aminophenol then acts as a nucleophile, attacking the imidate carbon in an intramolecular fashion. This step leads to the formation of a five-membered ring intermediate.

  • Aromatization: The intermediate then eliminates two molecules of ethanol to form the stable aromatic benzoxazole ring.

G

V. Characterization of 4-Hydroxybenzoxazole

Accurate characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 4-hydroxybenzoxazole is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with characteristic signals for the aromatic carbons and the carbons of the oxazole ring.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), C=N stretching of the oxazole ring, and C-O stretching vibrations.[5][6][7][8]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 4-hydroxybenzoxazole. The fragmentation pattern can also provide structural information.[9][10]

VI. References

  • BenchChem. (2025). Application of N-Formyl-2-aminophenol in the Synthesis of Benzoxazoles: Application Notes and Protocols. BenchChem.

  • Uragami, H., et al. (2001). Metabolism of 4-Amino-3-hydroxybenzoic Acid by Bordetella sp. Strain 10d. Journal of Bioscience and Bioengineering, 92(4), 353-359.

  • BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem.

  • Willard, P. G., & Fryhle, C. B. (2010). Organic Chemistry. Cengage Learning.

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Amino-3-hydroxybenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Hydroxybenzamide by Recrystallization. BenchChem.

  • BenchChem. (2025). Technical Support Center: Purification of Crude 4-Hydroxybenzoic Acid by Recrystallization. BenchChem.

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from --INVALID-LINK--

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 1: Reaction of compound 1 with triethylorthoformate to give.... Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthetic method of triethyl orthoformate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction of 4-hydroxy-3,5-di-tert-butylbenzylidene chloride with triethyl orthoformate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Benzoxazole compound and synthesis method thereof. Retrieved from --INVALID-LINK--

  • NIH. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from --INVALID-LINK--

  • MDPI. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Retrieved from --INVALID-LINK--

  • RSIS International. (n.d.). Purification of Chlorzoxazone by Adsorption. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization, Chromatography-based Purification and characterization of novel Antibacterial compound 4-formyl-2-hydroxy bicyclo. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Molecularly imprinted polymer-specific solid-phase extraction for the determination of 4-hydroxy-2(3H)benzoxazolone isolated from Acanthus ilicifolius Linnaeus using high-performance liquid chromatography-tandem mass spectrometry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). FTIR spectra of 4-hydroxyazobenzene.. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Hydroxybenzophenone(1137-42-4) IR Spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Hydroxybenzaldehyde(123-08-0)IR1. Retrieved from --INVALID-LINK--

  • MassBank. (n.d.). msbnk-riken-pr100596 - MassBank. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What is the synthesis route of 4-Hydroxybenzoic acid?. Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating the Synthesis of Benzoxazol-4-ol and Troubleshooting Common Side Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazol-4-ol and its derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the cyclization reactions that form this important heterocyclic scaffold. Drawing from established chemical principles and field-proven insights, this resource aims to be a self-validating system to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My benzoxazol-4-ol synthesis is resulting in a complex mixture of products with a low yield of the desired compound. What are the most probable side products?

When synthesizing benzoxazol-4-ol, particularly from precursors like 2-amino-1,3-dihydroxybenzene derivatives, several side products can arise due to the presence of multiple reactive sites. The most common culprits include:

  • Regioisomers: Depending on the starting material and reaction conditions, you may form other isomers, such as benzoxazol-6-ol or benzoxazol-7-ol.

  • O-Acylated or O-Alkylated Byproducts: The phenolic hydroxyl group at the 4-position is susceptible to acylation or alkylation, leading to the formation of ester or ether side products.

  • N,O-Diacylated Species: Both the amino and the 4-hydroxyl groups can be acylated, leading to di-substituted byproducts.

  • Dimerization and Polymerization Products: The reactive nature of the aminophenol precursor can lead to the formation of dimers or polymeric materials, especially under harsh reaction conditions.

  • Incomplete Cyclization Intermediates: Intermediates such as the N-acylated aminophenol may fail to cyclize completely, remaining in the final product mixture.

Troubleshooting Guides: From Theory to Practice

This section provides detailed troubleshooting guides for the most common issues encountered during benzoxazol-4-ol synthesis, complete with mechanistic explanations and step-by-step protocols.

Issue 1: Formation of Regioisomeric Side Products

Root Cause Analysis: The formation of regioisomers is a common challenge when using substituted aminophenols. In the case of a 2-amino-1,3-dihydroxybenzene precursor, the cyclization can potentially occur with either of the hydroxyl groups, leading to a mixture of benzoxazol-4-ol and benzoxazol-6-ol. The regioselectivity is often influenced by the reaction conditions and the nature of the acylating agent.

Mitigation Strategies:

  • Protecting Group Strategy: The most reliable method to ensure regioselectivity is to employ a protecting group strategy. By selectively protecting one of the hydroxyl groups, you can direct the cyclization to the desired position.

  • Optimization of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.

    • Catalyst Choice: The choice of acid or base catalyst can significantly influence the regiochemical outcome. A systematic screening of catalysts is recommended.

Experimental Protocol: Regioselective Synthesis via a Protecting Group Strategy

  • Selective Protection: Protect the hydroxyl group at the 6-position of the 2-amino-1,3-dihydroxybenzene derivative using a suitable protecting group that is stable to the subsequent acylation and cyclization conditions, but can be removed without affecting the final product.

  • Acylation: Acylate the amino group of the protected aminophenol with the desired carboxylic acid or its derivative.

  • Cyclization: Induce intramolecular cyclization, typically under acidic or dehydrating conditions, to form the protected benzoxazol-4-ol.

  • Deprotection: Remove the protecting group to yield the desired benzoxazol-4-ol.

Issue 2: Competing N- vs. O-Acylation

Root Cause Analysis: The precursor to benzoxazol-4-ol contains two nucleophilic centers: the amino group and the phenolic hydroxyl group. While the amino group is generally more nucleophilic and will preferentially undergo acylation under neutral or slightly basic conditions[1], O-acylation can become a significant side reaction, especially under certain conditions. The formation of the O-acylated product consumes the starting material and complicates purification.

Mitigation Strategies:

  • Control of Reaction pH:

    • Acidic Conditions: Performing the acylation under acidic conditions protonates the more basic amino group, rendering it less nucleophilic and favoring O-acylation.[2]

    • Neutral or Mildly Basic Conditions: To favor N-acylation, maintain the reaction at a neutral or slightly basic pH. This ensures the amino group remains the more potent nucleophile.

  • Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides may lead to less selectivity. Using less reactive agents, such as esters or carboxylic acids with a coupling agent, can sometimes improve the N-acylation selectivity.

Data Presentation: N- vs. O-Acylation Selectivity

ConditionPredominant ReactionRationale
Acidic (e.g., TFA)O-AcylationThe amino group is protonated and deactivated.[2]
Neutral/Mildly BasicN-AcylationThe amino group is more nucleophilic than the hydroxyl group.[1]
Issue 3: Dimerization and Polymerization

Root Cause Analysis: 2-Aminophenol derivatives are susceptible to oxidation and self-condensation, which can lead to the formation of dimeric and polymeric side products.[3] This is often exacerbated by high temperatures, prolonged reaction times, and the presence of oxidizing agents.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aminophenol starting material.

  • Temperature Control: Avoid excessive heating. Use the lowest effective temperature for the cyclization step.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

  • Gradual Addition of Reagents: In some cases, the slow addition of one of the reactants can help to maintain a low concentration of reactive intermediates and minimize side reactions.

Visualization of Side Product Formation Pathways

Side_Product_Formation cluster_main Desired Reaction Pathway cluster_side Side Product Pathways A 2-Amino-1,3-dihydroxybenzene Derivative B N-Acylated Intermediate A->B Acylation E O-Acylated Product A->E O-Acylation F Dimer/Polymer A->F Oxidative Coupling C Benzoxazol-4-ol B->C Cyclization D Regioisomer (Benzoxazol-6-ol) B->D Alternative Cyclization G N,O-Diacylated Product B->G Further Acylation

Caption: Potential reaction pathways in the synthesis of benzoxazol-4-ol.

Advanced Troubleshooting: The Bischler-Napieralski Type Cyclization

For the synthesis of certain benzoxazol-4-ol derivatives, a Bischler-Napieralski type reaction involving the intramolecular cyclization of a β-arylethylamide can be employed.[3][4][5][6][7][8] This reaction typically uses strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Common Side Product: Retro-Ritter Reaction

A significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[3] This occurs through the elimination of the nitrile from a nitrilium ion intermediate.

Mitigation Strategies:

  • Use of Nitrile as a Solvent: Performing the reaction in a nitrile solvent can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, thus suppressing the formation of the styrene byproduct.

  • Milder Dehydrating Agents: Employing milder dehydrating agents or reaction conditions can sometimes disfavor the retro-Ritter pathway.

Visualization of Bischler-Napieralski Reaction and Side Reaction

Bischler_Napieralski Amide β-(hydroxyphenyl)ethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydration (e.g., POCl3) Product Dihydrobenzoxazole Nitrilium->Product Intramolecular Cyclization Styrene Styrene Side Product Nitrilium->Styrene Retro-Ritter Reaction

Caption: Key intermediates and competing pathways in a Bischler-Napieralski type cyclization.

References

Technical Support Center: Synthesis and Purification of Benzooxazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for researchers working with Benzooxazol-4-ol. This resource is designed to provide practical, in-depth solutions to common challenges encountered during its synthesis and purification. As a molecule with both a phenolic hydroxyl group and a heterocyclic system, this compound presents unique purification challenges, primarily related to its susceptibility to oxidation and the removal of closely-related impurities. This guide synthesizes field-proven insights and established chemical principles to help you achieve the highest possible purity for your compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your workflow, providing explanations for their root causes and actionable protocols for resolution.

Q1: My isolated this compound is off-white, yellow, or even brown. What causes this discoloration and how can I fix it?

Root Cause Analysis: This is the most frequently reported issue and is almost always due to the oxidation of phenolic compounds.[1] The 4-hydroxyl group on the benzoxazole ring is susceptible to oxidation, forming highly colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, heat, or the presence of trace metal impurities. The 2-aminophenol precursors used in the synthesis are also notoriously prone to oxidation, meaning impurities can be carried through from the very first step.[1]

Troubleshooting & Resolution Workflow:

Detailed Protocol: Activated Charcoal Treatment

  • Dissolution: Dissolve your crude, discolored this compound in a suitable organic solvent (e.g., ethyl acetate, acetone) at a concentration of approximately 20-50 mg/mL.

  • Charcoal Addition: Add activated charcoal (typically 5-10% of the solute weight) to the solution. For example, for 1 gram of product, use 50-100 mg of charcoal.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes. Gentle warming (e.g., to 40 °C) can enhance the adsorption of impurities, but avoid high temperatures.

  • Filtration: Prepare a small plug of Celite® or diatomaceous earth in a Hirsch or Büchner funnel. This prevents fine charcoal particles from passing through the filter paper. Filter the charcoal suspension through the Celite® pad, washing the pad with a small amount of fresh, cold solvent to ensure complete recovery of the product.

  • Isolation: The resulting filtrate should be colorless. Concentrate the solvent under reduced pressure. The product can then be further purified by recrystallization or chromatography if necessary.[2]

Pro-Tip: To prevent oxidation during the workup and storage, handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible and store the final product in a dark, cold, and inert environment.[1]

Q2: My NMR spectrum shows unreacted starting materials. Which purification technique is most effective for their removal?

Root Cause Analysis: Incomplete reaction is a common cause of impurities. The most prevalent synthetic routes to benzoxazoles involve the condensation of a 2-aminophenol derivative with a carboxylic acid, aldehyde, or other carbonyl-containing compound.[3][4][5] Both starting materials have significantly different physicochemical properties than the final benzoxazole product, which can be exploited for purification.

Recommended Solution: Acid-Base Extraction Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic, basic, and neutral compounds.[6] this compound is weakly acidic due to its phenolic hydroxyl group (pKa ≈ 9-10), while a common precursor like 2-amino-1,3-dihydroxybenzene is basic (due to the amine) and acidic (due to the phenols). A carboxylic acid starting material is, of course, acidic.

Decision Logic for Acid-Base Extraction:

Compound TypeAcidity/BasicityBehavior with NaHCO₃ (Weak Base)Behavior with NaOH (Strong Base)
Carboxylic Acid (Impurity) Strong Acid (pKa ≈ 4-5)Reacts, moves to aqueous layerReacts, moves to aqueous layer
This compound (Product) Weak Acid (pKa ≈ 9-10)No reaction, stays in organic layerReacts, moves to aqueous layer
2-Aminophenol (Impurity) Basic & Weakly AcidicNo reaction, stays in organic layerReacts, moves to aqueous layer
Neutral Impurities NeutralNo reaction, stays in organic layerNo reaction, stays in organic layer

Detailed Protocol: Selective Purification by Acid-Base Extraction

This protocol assumes your crude product is contaminated with an unreacted carboxylic acid and a 2-aminophenol precursor.

  • Initial Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.

  • Remove Carboxylic Acid: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash 2-3 times. This step selectively removes the strongly acidic carboxylic acid impurity.[7]

  • Isolate the Product: Now, add a 1-2 M aqueous solution of sodium hydroxide (NaOH) to the organic layer remaining in the funnel. Shake vigorously. The weakly acidic this compound will be deprotonated to its corresponding phenoxide salt, which is soluble in the aqueous layer.[8][9] The 2-aminophenol precursor will also move to the aqueous layer.

  • Separate from Neutral Impurities: Drain the lower aqueous layer containing your product's salt into a clean flask. The organic layer, now containing only neutral impurities, can be discarded.

  • Re-acidification & Product Recovery: Cool the aqueous solution in an ice bath and slowly add 2-4 M hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper, target pH ≈ 5-6). Your this compound product will precipitate out as a solid as it is no longer a salt.

  • Final Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts. Dry the product under vacuum.

Q3: I'm struggling to get my this compound to crystallize. What should I do?

Root Cause Analysis: Difficulty in crystallization can stem from two main issues: the presence of impurities that inhibit lattice formation, or the selection of an inappropriate solvent system. Highly pure compounds are generally easier to crystallize.

Troubleshooting & Resolution:

  • Enhance Purity First: If your product is oily or refuses to crystallize, it likely contains significant impurities. First, perform a quick purification using flash column chromatography. This will remove most impurities and provide a much cleaner material for crystallization.

  • Systematic Solvent Selection for Recrystallization:

    • The Ideal Solvent: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.

    • Testing: Place a small amount of your purified product (10-20 mg) into several test tubes. Add a few drops of different solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) to each tube.

    • Observation:

      • If it dissolves immediately at room temperature, the solvent is too good.

      • If it doesn't dissolve at all, even upon heating, the solvent is too poor.

      • If it dissolves upon heating and forms crystals upon cooling, you have found a good single solvent.

    • Mixed Solvent Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a minimal amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.

Recommended Solvent Systems for Phenolic Compounds:

  • Ethanol/Water

  • Toluene/Hexane

  • Ethyl Acetate/Hexane

Detailed Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot recrystallization solvent to your crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

For general-purpose, high-purity isolation, flash column chromatography is often the most robust method. It is less dependent on the specific nature of the impurities than acid-base extraction and can separate compounds with very similar properties.

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. For example, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 30-50% ethyl acetate. The phenolic hydroxyl group will cause the compound to have moderate polarity. Adding a small amount of acetic acid (0.5-1%) to the eluent can sometimes improve peak shape for acidic compounds by suppressing ionization on the silica surface.[10]

Q2: How can I definitively confirm the purity of my final product?

A single method is often insufficient. A combination of the following analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. Pure samples will show sharp peaks corresponding to the this compound structure with correct integrations and no significant impurity peaks.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for purity assessment. A pure sample should show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[7]

  • TLC (Thin-Layer Chromatography): A quick and easy way to check for impurities. A pure compound should appear as a single spot when visualized under UV light or with a staining agent.

Q3: My synthesis involves a 2-aminophenol precursor. What are the key considerations?

2-Aminophenols are highly susceptible to air oxidation, which can form dark, polymeric impurities that are difficult to remove.[1]

  • Use Fresh Precursors: Use freshly purchased or purified 2-aminophenol. If it is discolored, it should be purified (e.g., by sublimation or recrystallization under an inert atmosphere) before use.

  • Inert Atmosphere: Whenever possible, run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative side reactions.

  • Reaction Workup: During the workup, minimize the exposure of any reaction intermediates or the final product to basic conditions in the presence of air, as this combination significantly accelerates oxidation.

References

Troubleshooting stalled cyclization reactions in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of a Senior Application Scientist

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the cyclization step in their benzoxazole synthesis protocols. My goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively. We will explore common pitfalls and their solutions in a direct question-and-answer format, backed by authoritative literature.

Troubleshooting Stalled Cyclization Reactions

This section addresses the most common and frustrating issue in benzoxazole synthesis: reactions that fail to proceed to completion.

Question 1: My benzoxazole synthesis is giving a very low yield or has completely stalled. What are the primary factors I should investigate?

A low or zero yield in benzoxazole synthesis can often be traced back to a few critical parameters. A systematic approach to troubleshooting is key.

Initial Checks:

  • Purity of Starting Materials : Always begin by verifying the purity of your starting materials, particularly the 2-aminophenol and its coupling partner (e.g., aldehyde or carboxylic acid).[1] Impurities can act as catalyst poisons or participate in side reactions.[1] 2-aminophenols are especially prone to air oxidation, which can introduce colored impurities and significantly lower your yield.[1] If in doubt, purify your starting materials by recrystallization or distillation.

  • Inert Atmosphere : Many components in this reaction, including the 2-aminophenol starting material, intermediates, and certain catalysts, can be sensitive to air and moisture.[1] It is highly recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions.[1]

Reaction Condition Optimization:

If the initial checks do not resolve the issue, a more thorough evaluation of your reaction conditions is necessary.

  • Solvent Choice : The solvent is not merely a medium for the reaction but plays a crucial role in its efficiency.[2] Solvents like ethanol have proven effective in many benzoxazole syntheses.[2] If your reaction is sluggish, consider switching to a different solvent or ensuring your current solvent is anhydrous, especially if the reaction is moisture-sensitive.[2] In some cases, solvent-free conditions at elevated temperatures have been shown to be highly effective.[3][4]

  • Reaction Temperature : Temperature is a critical factor that dictates the reaction rate. A temperature that is too low may not provide sufficient energy to overcome the activation barrier for cyclization.[1][2] Conversely, excessively high temperatures can lead to the decomposition of your reactants or desired product.[2] A screening study to determine the optimal temperature is often a worthwhile investment. For some solvent-free reactions, temperatures as high as 130°C have been necessary to achieve good yields.[1][3]

  • Catalyst Selection and Loading : The choice of catalyst is pivotal for a successful cyclization. A wide array of catalysts, including Brønsted or Lewis acids (e.g., PPA, TfOH), metal catalysts (e.g., copper, palladium), nanocatalysts, and ionic liquids, have been successfully employed.[1][5] The optimal catalyst is highly dependent on your specific substrates.[1] If your reaction is stalled, consider screening different catalysts or increasing the catalyst loading.[2] For instance, in some systems, an increase from 5 mol% to 20 mol% has been shown to dramatically improve the yield.[2]

  • Reaction Time : It is crucial to allow sufficient time for the reaction to reach completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is a simple and effective way to determine the optimal reaction time.[1][2]

Below is a troubleshooting workflow to guide your decision-making process when faced with a stalled reaction.

G cluster_start Start: Low/No Product cluster_initial Initial Checks cluster_optimization Reaction Condition Optimization cluster_end Resolution start Stalled Reaction purity Verify Starting Material Purity start->purity Step 1 inert Ensure Inert Atmosphere purity->inert Step 2 end Successful Cyclization purity->end Problem Solved solvent Optimize Solvent inert->solvent If still stalled inert->end Problem Solved temp Screen Reaction Temperature solvent->temp solvent->end Problem Solved catalyst Screen Catalysts/ Optimize Loading temp->catalyst temp->end Problem Solved time Extend Reaction Time (Monitor by TLC) catalyst->time catalyst->end Problem Solved time->end Problem Solved

Caption: Troubleshooting workflow for stalled benzoxazole cyclization.

Question 2: I am observing a significant amount of a stable intermediate, likely the Schiff base, and very little of my desired benzoxazole. How can I drive the reaction forward?

The formation of a stable Schiff base intermediate is a common bottleneck in benzoxazole synthesis from 2-aminophenols and aldehydes.[1][2] The subsequent intramolecular cyclization is often the rate-limiting step. To promote the conversion of the Schiff base to the final product, consider the following strategies:

  • Increase Reaction Temperature : Providing additional thermal energy can help overcome the activation barrier for the cyclization step.[2]

  • Change the Catalyst : Some catalysts are more effective at promoting the cyclization of the Schiff base. Lewis acids are frequently used for this purpose.[2]

  • Addition of an Oxidant : The final step in the formation of the benzoxazole ring from the cyclized intermediate (a benzoxazoline) is an oxidation/aromatization.[1] In some cases, the presence of an oxidant can help drive the reaction to completion. However, care must be taken to ensure compatibility with your starting materials and other reagents.

The general mechanism for the acid-catalyzed synthesis of benzoxazoles from 2-aminophenol and an aldehyde is illustrated below. Understanding this pathway can help in diagnosing where the reaction is stalling.

G aminophenol 2-Aminophenol schiff_base Schiff Base Intermediate aminophenol->schiff_base + H⁺, - H₂O aldehyde Aldehyde (R-CHO) aldehyde->schiff_base benzoxazoline Benzoxazoline Intermediate schiff_base->benzoxazoline Intramolecular Cyclization benzoxazole 2-Substituted Benzoxazole benzoxazoline->benzoxazole Oxidation (-2H)

Caption: Proposed mechanism for acid-catalyzed benzoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are some common side products in benzoxazole synthesis and how can I minimize them?

Besides the accumulation of the Schiff base intermediate, other side reactions can lower your yield.

  • Dimerization/Polymerization : 2-aminophenol can self-condense or polymerize, especially at high temperatures or under strongly acidic or basic conditions.[1] Careful control of the reaction temperature and pH can mitigate this.

  • Bis-amide Formation : When using a carboxylic acid as a starting material, the formation of a bis-amide can compete with the desired cyclization.[6] Ensuring complete dehydration during the cyclization step is crucial to suppress this side reaction.[6]

Q2: My catalyst seems to be inactive. What should I do?

Catalyst deactivation is a possibility, especially with recyclable catalysts.[1]

  • Add Fresh Catalyst : If you suspect your catalyst has lost activity, adding a fresh portion may restart the reaction.[1]

  • Check Storage and Handling : Ensure that your catalyst has been stored and handled correctly, as some are sensitive to air and moisture.[7]

Q3: Are there alternative methods if the traditional condensation of 2-aminophenols with aldehydes or carboxylic acids is not working for my substrate?

Yes, several other methods have been developed. For instance, the reaction of 2-aminophenols with tertiary amides in the presence of an activating agent like triflic anhydride (Tf₂O) offers a versatile route to 2-substituted benzoxazoles.[4][8][9]

Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis under Solvent-Free Conditions

This protocol is adapted from a method utilizing a Brønsted acidic ionic liquid (BAIL) gel catalyst.[3] Researchers should optimize conditions for their specific substrates.

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • BAIL gel catalyst (~1 mol%)[3]

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Combine 2-aminophenol, the aromatic aldehyde, and the BAIL gel catalyst in a 5 mL reaction vessel with a magnetic stir bar.[3]

  • Heat the reaction mixture to 130°C with stirring for 5 hours.[3]

  • Monitor the reaction progress by TLC until the starting material is consumed.[3]

  • Once the reaction is complete, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).[3]

  • Separate the catalyst by centrifugation. The catalyst can be washed, dried, and reused.[3]

  • Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to obtain the crude product.[3]

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Eluent (a solvent system that provides good separation of starting materials and product, e.g., ethyl acetate/hexane)

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing chamber with the chosen eluent.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate's baseline. Also, spot the starting materials as references.[1]

  • Place the plate in the chamber and allow the eluent to ascend the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of benzoxazoles from 2-aminophenol and aldehydes using a BAIL gel catalyst under solvent-free conditions.[3]

Aldehyde SubstituentTemperature (°C)Time (h)Yield (%)
H130598
p-Me130596
p-OMe130597
p-Cl130695
p-NO₂130785

Data adapted from Nguyen et al. (2019).[10]

References

Strategies to minimize byproduct formation in Benzooxazol-4-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Benzooxazol-4-ol. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your reactions effectively. This guide is built on established scientific literature and practical field experience to ensure you can navigate the common challenges associated with this synthesis.

Introduction to this compound Synthesis

This compound is a valuable heterocyclic compound, serving as a key building block in the development of various pharmacologically active molecules.[1] Its synthesis, most commonly achieved through the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent, can be prone to byproduct formation, impacting yield and purity. The presence of the hydroxyl group at the 4-position introduces specific challenges that require careful control of reaction conditions. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield of this compound and Presence of a Major Impurity

Question: I am attempting to synthesize a 2-substituted this compound by reacting 4-hydroxy-2-aminophenol with a carboxylic acid, but I'm getting a very low yield of my desired product. TLC and NMR analysis show a significant amount of an intermediate. What is happening and how can I fix it?

Answer:

This is a classic issue in benzoxazole synthesis. The major impurity you are observing is likely the Schiff base intermediate (an azomethine), formed by the initial condensation of the amino group of 4-hydroxy-2-aminophenol with the carbonyl group of your reaction partner. The subsequent intramolecular cyclization to form the oxazole ring is often the rate-limiting step.

Causality: The stability of the Schiff base intermediate can hinder the cyclization step. To favor the formation of the desired this compound, you need to promote the intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, followed by dehydration.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield, Schiff Base Intermediate cluster_1 Solutions cluster_2 Verification start Low Yield of this compound step1 Identify Schiff Base Intermediate (TLC, NMR) start->step1 step2 Promote Cyclization step1->step2 solution1 Increase Reaction Temperature step2->solution1 Thermal Energy solution2 Add a Dehydrating Agent/Catalyst step2->solution2 Chemical Promotion solution3 Optimize Solvent step2->solution3 Solvent Effects solution4 Increase Reaction Time step2->solution4 Kinetics end Improved Yield of this compound solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low yield due to Schiff base intermediate.

Detailed Solutions:

StrategyRationaleRecommended Action
Increase Reaction Temperature Provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration.Cautiously increase the reaction temperature in increments of 10-20°C. Monitor for potential degradation of starting materials or product.
Add a Dehydrating Agent/Catalyst Agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can facilitate the cyclodehydration step.[2] Lewis or Brønsted acids can also catalyze the reaction.For reactions with carboxylic acids, PPA is a common and effective choice. For reactions with aldehydes, a reusable acid catalyst like samarium triflate can be effective, even in aqueous media.[3]
Optimize Solvent The choice of solvent can influence the stability of the intermediate and the transition state of the cyclization.High-boiling aprotic solvents like xylene or toluene can be effective as they allow for higher reaction temperatures and azeotropic removal of water. For some catalytic systems, polar aprotic solvents like DMF or DMSO may be suitable.[4]
Increase Reaction Time The cyclization step may simply be slow under your current conditions.Monitor the reaction progress by TLC over an extended period to determine the optimal reaction time before working up the reaction.
Issue 2: Formation of an O-acylated Byproduct

Question: I'm reacting 4-hydroxy-2-aminophenol with an acyl chloride and I'm observing a significant byproduct that appears to be the result of a reaction at the 4-hydroxy group. How can I achieve selective N-acylation followed by cyclization?

Answer:

This is a common challenge when working with substrates containing multiple nucleophilic sites. The phenolic hydroxyl group at the 4-position is also nucleophilic and can compete with the amino group for the acylating agent, leading to the formation of an O-acylated byproduct. The desired reaction pathway involves initial N-acylation, followed by intramolecular cyclization.

Causality: The relative nucleophilicity of the amino and hydroxyl groups is pH-dependent. Under basic or neutral conditions, both groups can be acylated. To achieve chemoselectivity, it is crucial to modulate the reactivity of these functional groups.

Strategies for Minimizing O-acylation:

  • Acidic Reaction Conditions:

    • Principle: In a sufficiently acidic medium, the amino group will be protonated, rendering it non-nucleophilic. While this may seem counterintuitive for N-acylation, it can be a powerful strategy for selective O-acylation if that is desired. For selective N-acylation, a milder approach is needed. However, for the subsequent cyclization, acidic conditions are often favorable. A two-step, one-pot approach can be effective.

    • Protocol Insight: A method for chemoselective O-acylation of hydroxyamino acids involves using an acidic medium to protonate the amine, thus preventing its acylation.[5] To achieve the desired N-acylation for benzoxazole synthesis, a different strategy is required.

  • Protecting Group Strategy:

    • Principle: Temporarily masking the 4-hydroxy group with a suitable protecting group will prevent it from reacting with the acylating agent. After the benzoxazole ring has been formed, the protecting group can be removed.

    • Recommended Protecting Groups for Phenols:

      • Silyl ethers (e.g., TBDMS): Robust and easily removed with fluoride ions (e.g., TBAF).

      • Benzyl ethers (Bn): Stable to a wide range of conditions and can be removed by hydrogenolysis.

      • Methyl ethers (Me): Very stable, but require harsh conditions for cleavage (e.g., BBr₃), which may not be compatible with all substrates.

Experimental Protocol: Protecting Group Strategy

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation & Cyclization cluster_2 Step 3: Deprotection A 4-Hydroxy-2-aminophenol C Protected 4-Hydroxy-2-aminophenol A->C B Protecting Group Reagent (e.g., TBDMSCl) B->C E Protected this compound C->E D Acylating Agent D->E G This compound (Final Product) E->G F Deprotecting Agent (e.g., TBAF) F->G

References

Technical Support Center: A Guide to Improving the Solubility of Benzooxazol-4-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals facing solubility challenges with Benzooxazol-4-ol. By integrating fundamental physicochemical principles with proven laboratory protocols, this document aims to provide a robust framework for achieving accurate and reproducible results in biological assays.

Part 1: The Core Challenge: Understanding this compound's Physicochemical Profile

This compound is a heterocyclic compound whose structure, while promising for biological activity, presents significant hurdles for aqueous solubility.[1] Its limited solubility is a common source of experimental variability, leading to underestimated potency and unreliable structure-activity relationships (SAR).[2] Understanding its core properties is the first step in designing an effective solubilization strategy.

Key Physicochemical Properties of this compound

PropertyValue/DescriptorImplication for Experimental Design
Molecular Weight 135.12 g/mol Essential for accurate preparation of stock solutions.[3][4]
Predicted LogP 1.53Indicates a preference for lipophilic environments and thus, poor water solubility.[3]
Molecular Structure Fused aromatic ringsThe planar, hydrophobic structure contributes to strong crystal lattice energy and low aqueous solubility.
Key Functional Group Phenolic Hydroxyl (-OH)The presence of this acidic proton suggests that solubility will be highly dependent on the pH of the medium.

Part 2: Troubleshooting Guide and Standard Operating Procedures (SOPs)

This section directly addresses the most common solubility issues encountered with this compound in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.

Question 1: "My this compound powder won't dissolve when preparing my initial stock solution. What should I do?"

Answer: This is a critical first step, as an incompletely dissolved stock solution will invalidate all subsequent experiments. The choice of a primary solvent is paramount. For poorly soluble compounds like this compound, a high-purity, anhydrous organic solvent is required.

dot

Solvent_Selection start Start: this compound Powder dmso Primary Choice: 100% Anhydrous DMSO start->dmso dissolve_check Does it fully dissolve at desired concentration (e.g., 10-50 mM)? dmso->dissolve_check success Success: Proceed to Aliquoting and Storage dissolve_check->success Yes troubleshoot Troubleshoot Dissolution dissolve_check->troubleshoot No vortex 1. Vortex Vigorously troubleshoot->vortex Re-evaluate sonicate 2. Sonicate in Water Bath vortex->sonicate Re-evaluate warm 3. Gentle Warming (37°C) sonicate->warm Re-evaluate warm->dmso Re-evaluate

Caption: Workflow for preparing a primary stock solution.

SOP-01: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Rationale: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of disrupting the crystal lattice forces of many poorly soluble compounds.[2][5] Using anhydrous, high-purity DMSO is critical to prevent the introduction of water, which can hinder dissolution.[5]

  • Materials:

    • This compound powder

    • Anhydrous, biotechnology-grade DMSO[5]

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated micropipettes

    • Vortex mixer and water bath sonicator

  • Procedure:

    • Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.

    • Weighing: Accurately weigh 1.35 mg of this compound (for 1 mL of 10 mM stock) and transfer to a sterile vial.

    • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

    • Dissolution: Vortex the mixture vigorously for 2-3 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[6]

    • Gentle Warming (Optional): As a final step, the solution can be gently warmed to 37°C for 10-15 minutes to aid dissolution.[6]

    • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.

    • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]

Question 2: "My compound is soluble in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. How can I prevent this?"

Answer: This phenomenon, often called "solvent shock" or "crashing out," occurs when the compound rapidly moves from a favorable organic solvent to an unfavorable aqueous environment.[5] The key is to control the dilution process and modify the aqueous medium to make it more hospitable to the compound.

dot

Dilution_Strategy cluster_0 Preventing Precipitation in Aqueous Media stock 10 mM Stock in 100% DMSO strategy Select Strategy stock->strategy direct Direct Dilution (Low Concentrations) strategy->direct Simple enhancer Use Solubility Enhancer strategy->enhancer Complex final_assay Final Assay (e.g., 10 µM in Media) direct->final_assay enhancer->final_assay check Final DMSO < 0.5%? No Precipitation? final_assay->check

Caption: Decision tree for diluting DMSO stock into aqueous assay buffers.

SOP-02: Utilizing Cyclodextrins to Enhance Aqueous Solubility

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[8][9][10][11][12] This is a widely used and effective technique in pharmaceutical formulation.[13]

  • Recommended Enhancer:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often chosen for its high aqueous solubility and low toxicity in cell-based assays.

  • Procedure:

    • Prepare Enhancer-Medium: Prepare your standard cell culture medium and supplement it with HP-β-CD. A typical starting concentration is 1-5 mM. Ensure the HP-β-CD is fully dissolved.

    • Pre-warm Medium: Pre-warm the enhancer-containing medium to 37°C. Adding a cold stock solution to warm media can sometimes cause precipitation due to temperature shifts.[14][15]

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, to get a 10 µM final concentration from a 10 mM stock:

      • Pipette 98 µL of the pre-warmed enhancer-medium into a sterile tube.

      • Add 2 µL of the 10 mM DMSO stock to create a 200 µM intermediate solution. Mix thoroughly by pipetting.

      • Add the appropriate volume of this intermediate solution to your final assay plate.

    • Vehicle Control: It is crucial to run a parallel vehicle control containing the exact same final concentrations of DMSO and HP-β-CD to account for any potential effects of the solubilizing agents on the biological system.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO my cells can tolerate? For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid cytotoxicity.[7] However, this can be cell-line dependent. It is best practice to run a toxicity assay with a DMSO dose-response curve (e.g., 0.1% to 2%) to determine the specific tolerance of your experimental system.

Q2: Can I adjust the pH of my buffer to improve solubility? Yes, this can be a very effective strategy for compounds with ionizable groups. This compound has a phenolic hydroxyl group, which is weakly acidic. By raising the pH of the buffer slightly above its pKa, the hydroxyl group will be deprotonated, forming a negatively charged phenolate ion which is significantly more water-soluble. However, you must ensure the new pH is compatible with the health of your cells and the stability of the compound. A pH range of 7.2 to 7.4 is standard for most cell cultures.[5]

Q3: How can I quickly test which solubilization method works best for my specific assay conditions? A simple kinetic solubility test in a 96-well plate format can be very informative.[16]

SOP-03: Rapid Kinetic Solubility Assessment by Turbidimetry

  • Rationale: This assay measures the concentration at which a compound begins to precipitate out of solution, indicated by an increase in turbidity (light scattering).

  • Procedure:

    • Plate Setup: In a clear, flat-bottom 96-well plate, add 198 µL of your exact final assay buffer (with and without different enhancers like HP-β-CD) to multiple wells.

    • Compound Addition: Add 2 µL of a high-concentration DMSO stock (e.g., 10 mM) to the first well, creating a 1:100 dilution (100 µM). Mix thoroughly.

    • Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next, mixing, and repeating. This will create a concentration gradient (e.g., 100 µM, 50 µM, 25 µM, etc.).

    • Incubation: Let the plate sit at room temperature or 37°C for 1-2 hours.

    • Measurement: Read the absorbance of the plate at a wavelength where the compound does not absorb, typically between 500-700 nm.

    • Analysis: The concentration at which the absorbance reading sharply increases above the baseline of the vehicle control wells is the approximate kinetic solubility limit under those conditions.

References

Technical Support Center: Catalyst Deactivation in 4-Hydroxybenzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for 4-Hydroxybenzoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic reactions in the synthesis of this important heterocyclic compound. Catalyst deactivation is a frequent and often costly challenge in organic synthesis, leading to decreased reaction rates, lower yields, and inconsistent product quality.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, prevent, and resolve common catalyst deactivation issues encountered during the synthesis of 4-hydroxybenzoxazole.

Our approach is grounded in scientific principles and practical, field-proven experience. We will explore the "why" behind experimental choices, offering a self-validating system of protocols and explanations to ensure the integrity and reproducibility of your work.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you may observe during your synthesis, providing potential causes and actionable solutions.

Issue IDObserved ProblemPotential CausesRecommended Actions & Troubleshooting Steps
CD-HB-01 Rapid decline in reaction rate and yield after initial success. 1. Catalyst Poisoning: Trace impurities in reactants or solvents, such as sulfur, nitrogen-containing compounds, halides, or heavy metals, can irreversibly bind to the active sites of the catalyst.[3][4][5][6][7] 2. Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[3][8][9][10][11] This is common in reactions involving organic molecules at elevated temperatures.[8]1. Identify and Eliminate Poisons:     - Analyze Starting Materials: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to screen for common catalyst poisons in your starting materials and solvents.     - Purify Reagents: If poisons are detected, purify the reactants (e.g., through recrystallization or chromatography) and use high-purity, degassed solvents. 2. Mitigate Coking:     - Optimize Reaction Conditions: Lowering the reaction temperature or pressure may reduce the rate of coke formation.[11]     - Modify Feedstock: Introducing a co-feed of hydrogen or another agent can sometimes inhibit coke formation.[11]
CD-HB-02 Gradual decrease in catalyst activity over several cycles. 1. Thermal Degradation (Sintering): At high reaction temperatures, catalyst particles can agglomerate, leading to a reduction in the active surface area.[12][13][14][15] This process is often irreversible.[12] 2. Leaching of Active Metal: The active metal component of the catalyst may slowly dissolve into the reaction mixture, especially under acidic or basic conditions.1. Prevent Sintering:     - Control Temperature: Operate the reaction at the lowest effective temperature. Ensure accurate temperature monitoring and control to avoid hotspots.[14]     - Select a Stable Catalyst Support: Utilize catalyst supports with high thermal stability.[12][16] 2. Minimize Leaching:     - pH Control: Maintain the reaction mixture at a neutral pH if possible.     - Catalyst Selection: Choose a catalyst with strong metal-support interactions to reduce the likelihood of leaching.
CD-HB-03 Inconsistent catalytic performance between batches. 1. Variability in Reactant Quality: Inconsistent levels of impurities in starting materials can lead to varying degrees of catalyst poisoning.[4] 2. Inconsistent Catalyst Preparation/Activation: Improper or inconsistent activation of the catalyst can result in a variable number of active sites. 3. Atmospheric Contamination: Exposure to air or moisture can deactivate sensitive catalysts.1. Standardize Reagent Purity:     - Source from a Single, Reliable Supplier: Use reactants from the same batch for a series of experiments to minimize variability.     - Implement Quality Control: Test incoming materials for known inhibitors. 2. Standardize Catalyst Handling:     - Follow a Strict Activation Protocol: Ensure the catalyst activation procedure is well-defined and consistently followed.     - Use Inert Atmosphere Techniques: For air or moisture-sensitive catalysts, perform reactions under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalyst deactivation in heterocyclic synthesis like that of 4-hydroxybenzoxazole?

A1: The most prevalent deactivation mechanisms are poisoning, coking (fouling), and sintering (thermal degradation).[1][17]

  • Poisoning is a chemical process where impurities strongly bind to the catalyst's active sites.[3][4][5]

  • Coking involves the physical deposition of carbon-rich materials on the catalyst surface, which blocks access to the active sites.[3][8][9]

  • Sintering is a thermal process where catalyst particles aggregate, reducing the active surface area.[12][13][14]

Q2: How can I determine the specific cause of my catalyst's deactivation?

A2: A systematic characterization of the spent catalyst is crucial for diagnosing the root cause of deactivation.[18][19] Key analytical techniques include:

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the surface area and pore size distribution to identify sintering or fouling.[18][20]

  • X-ray Photoelectron Spectroscopy (XPS): Detects the presence of poisons on the catalyst's surface and provides information about the chemical state of the elements.[18]

  • X-ray Diffraction (XRD): Analyzes the crystalline structure of the catalyst to detect changes in phase or crystallite size, which can indicate sintering.[19][21]

  • Temperature-Programmed Desorption/Oxidation (TPD/TPO): Helps to characterize the nature and quantity of adsorbed species or coke deposits.[18]

Q3: Is it possible to regenerate a deactivated catalyst used in 4-hydroxybenzoxazole synthesis?

A3: Regeneration is sometimes feasible, depending on the deactivation mechanism.[4]

  • Coked catalysts can often be regenerated by controlled oxidation (burning off the coke in a stream of air or oxygen).[3][6] However, this must be done carefully to avoid thermal damage to the catalyst.[22]

  • Poisoned catalysts are more challenging to regenerate. If the poison is reversibly bound, it may be removed by washing with a suitable solvent or a mild chemical treatment.[23][24] Irreversibly poisoned catalysts often require replacement.

  • Sintered catalysts are generally not regenerable, as the loss of surface area is a permanent structural change.[12]

Q4: What are some best practices to prolong catalyst lifetime in 4-hydroxybenzoxazole synthesis?

A4:

  • High-Purity Reagents: Always use high-purity starting materials and solvents to minimize the risk of poisoning.

  • Optimized Reaction Conditions: Operate at the lowest possible temperature and pressure that still affords a good reaction rate to reduce the likelihood of sintering and coking.[4]

  • Inert Atmosphere: For sensitive catalysts, conduct reactions under an inert atmosphere to prevent deactivation by air or moisture.

  • Proper Catalyst Handling: Store and handle catalysts according to the manufacturer's recommendations to avoid contamination and degradation.

Part 3: Experimental Protocols & Visualizations

Protocol 1: A General Procedure for Copper-Catalyzed Synthesis of Benzoxazoles

This protocol is based on a common method for benzoxazole synthesis and highlights steps to minimize catalyst deactivation.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the ortho-haloanilide substrate (1.0 mmol), copper(I) iodide (CuI) catalyst (5-10 mol%), and a suitable ligand such as 1,10-phenanthroline (10-20 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous, degassed solvent (e.g., DMSO or DMF) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Catalyst Recovery:

    • Upon completion, cool the reaction mixture to room temperature.

    • If using a heterogeneous catalyst, it can be recovered by filtration at this stage.

    • Proceed with the standard aqueous work-up and purification of the 4-hydroxybenzoxazole product.

Diagram 1: Common Catalyst Deactivation Pathways

DeactivationPathways cluster_causes Causes of Deactivation cluster_mechanisms Deactivation Mechanisms cluster_effects Effects on Catalyst Impurities Impurities Poisoning Poisoning Impurities->Poisoning High Temperature High Temperature Sintering Sintering High Temperature->Sintering Reaction Byproducts Reaction Byproducts Coking Coking Reaction Byproducts->Coking Blocked Active Sites Blocked Active Sites Poisoning->Blocked Active Sites Reduced Surface Area Reduced Surface Area Sintering->Reduced Surface Area Coking->Blocked Active Sites Loss of Activity Loss of Activity Blocked Active Sites->Loss of Activity Reduced Surface Area->Loss of Activity

Caption: Major pathways of catalyst deactivation.

Diagram 2: Troubleshooting Workflow for Catalyst Deactivation

TroubleshootingWorkflow Start Decreased Catalytic Performance CheckPurity Analyze Reactant and Solvent Purity Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify Impurities Found Characterize Characterize Spent Catalyst (BET, XPS, XRD) CheckPurity->Characterize Purity OK Purify->Start Poisoning Poisoning Identified Characterize->Poisoning Poisons Detected Sintering Sintering Identified Characterize->Sintering Surface Area Loss Coking Coking Identified Characterize->Coking Carbon Deposits Replace Replace Catalyst Poisoning->Replace Optimize Optimize Reaction Conditions (Temp, Pressure) Sintering->Optimize Regenerate Attempt Catalyst Regeneration Coking->Regenerate Regenerate->Start Successful Regenerate->Replace Unsuccessful Optimize->Start

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Validation & Comparative

Validating the Structure of Benzoxazol-4-ol: A Comparative Guide Using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Senior Application Scientist's Guide to the Structural Elucidation of Benzoxazol-4-ol and its Isomers via Nuclear Magnetic Resonance Spectroscopy

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the chemical structure of benzoxazol-4-ol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of NMR analysis for this specific heterocyclic compound, outline a systematic approach to spectral interpretation, and critically, compare its expected spectral features with those of its positional isomers: benzoxazol-5-ol, benzoxazol-6-ol, and benzoxazol-7-ol.

The Imperative of Unambiguous Structural Verification

In the realm of medicinal chemistry and materials science, the precise structural characterization of novel compounds is paramount. Benzoxazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities.[1] The seemingly subtle shift of a hydroxyl group around the benzene ring of the benzoxazole core, as in the case of its isomers, can lead to significant differences in biological activity, toxicity, and physicochemical properties. Therefore, the ability to definitively distinguish between these isomers is a critical step in any research and development pipeline. NMR spectroscopy stands as the most powerful and definitive tool for this purpose.

Foundational Principles: Predicting the NMR Landscape of Benzoxazol-4-ol

Before delving into experimental data, a foundational understanding of how the electronic environment of benzoxazol-4-ol influences its NMR spectrum is essential.

1H NMR Spectroscopy:

The proton NMR spectrum of benzoxazol-4-ol is anticipated to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing nature of the fused oxazole ring.

  • Aromatic Region (approx. 6.5-8.0 ppm): The benzene ring protons will give rise to a complex splitting pattern. The proton ortho to the hydroxyl group (H-5) is expected to be the most shielded (upfield shift), while the proton peri to the oxazole oxygen (H-7) will likely be deshielded (downfield shift). The coupling constants (J) between adjacent protons (ortho-coupling, typically 7-9 Hz) will be crucial for assigning the specific protons.

  • Oxazole Proton (H-2): A singlet is expected for the proton at the 2-position of the oxazole ring, typically in the downfield region (around 8.0-8.5 ppm).

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It will likely appear as a broad singlet.

13C NMR Spectroscopy:

The carbon NMR spectrum provides complementary information about the carbon framework.

  • Aromatic Carbons (approx. 100-160 ppm): The carbon bearing the hydroxyl group (C-4) will be significantly shielded. The carbons of the oxazole ring (C-2, C-3a, and C-7a) will have characteristic chemical shifts influenced by the adjacent heteroatoms.

  • Quaternary Carbons: The spectrum will show signals for the quaternary carbons (C-3a, C-4, and C-7a), which can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The Power of Comparison: Distinguishing Benzoxazol-4-ol from its Isomers

The key to validating the structure of benzoxazol-4-ol lies in comparing its NMR spectrum with those of its potential isomeric impurities or alternative synthesis products. The distinct substitution patterns of the hydroxyl group in benzoxazol-5-ol, benzoxazol-6-ol, and benzoxazol-7-ol will result in unique 1H and 13C NMR spectral fingerprints.

A Comparative Analysis of Expected Splitting Patterns in the Aromatic Region of 1H NMR:

IsomerExpected Aromatic Proton Splitting PatternKey Differentiating Features
Benzoxazol-4-ol Complex pattern for three adjacent protons (H-5, H-6, H-7).Distinct chemical shifts and coupling constants for the three contiguous aromatic protons.
Benzoxazol-5-ol One singlet (H-4) and two doublets (H-6, H-7) if coupling to H-4 is negligible.Presence of a singlet for the proton para to the hydroxyl group.
Benzoxazol-6-ol One singlet (H-5 or H-7) and two doublets.The position of the singlet will be characteristic of the electronic environment.
Benzoxazol-7-ol Complex pattern for three adjacent protons (H-4, H-5, H-6).Different chemical shifts and coupling patterns compared to the 4-ol isomer due to the proximity of the hydroxyl group to the oxazole ring.

Note: The exact chemical shifts and coupling constants will be dependent on the solvent and the specific NMR instrument used. The table above provides a qualitative prediction of the expected splitting patterns.

Experimental Protocol: A Self-Validating Workflow

To ensure the integrity of the structural validation, a rigorous and self-validating experimental workflow must be followed.

Caption: A standardized workflow for the comprehensive NMR analysis of benzoxazol-4-ol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified benzoxazol-4-ol sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean NMR tube. The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) 1H NMR spectrum.

    • Acquire a 1D 13C NMR spectrum. Due to the lower natural abundance of 13C, a higher number of scans may be required.

    • Perform Distortionless Enhancement by Polarization Transfer (DEPT-90 and DEPT-135) experiments to differentiate between CH, CH2, and CH3 groups.

    • Acquire two-dimensional (2D) Correlation Spectroscopy (COSY) to establish 1H-1H coupling networks.

    • Acquire 2D Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded 1H and 13C nuclei.

    • Acquire 2D Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which is crucial for assigning quaternary carbons.

  • Data Analysis and Structure Validation:

    • Process the acquired spectra, including Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and coupling constants in the 1H NMR spectrum to deduce the connectivity of the protons.

    • Assign all proton and carbon signals using the combined information from 1D and 2D NMR experiments.

    • Critically compare the assigned experimental data with the predicted spectra for benzoxazol-4-ol and its isomers. Any significant deviation from the expected pattern for the 4-hydroxy isomer, or a match with the pattern expected for another isomer, would invalidate the proposed structure.

Conclusion and Future Outlook

The structural validation of benzoxazol-4-ol through a comprehensive analysis of its 1H and 13C NMR spectra, especially when compared against its positional isomers, provides an unassailable level of confidence in its chemical identity. This rigorous approach, combining theoretical prediction with a robust experimental workflow, is indispensable for ensuring the quality and reliability of research in drug discovery and materials science. While this guide provides a foundational framework, it is important to note that access to a comprehensive and validated spectral database containing experimental data for benzoxazol-4-ol and its isomers would significantly streamline the validation process. The development of such public-access spectral libraries remains a critical need for the scientific community.

References

A Comparative Spectroscopic Guide to Benzooxazol-4-ol and Its Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, benzoxazole derivatives represent a cornerstone class of heterocyclic compounds. Their rigid structure and unique electronic properties make them integral to the development of pharmaceuticals, fluorescent probes, and organic light-emitting diodes (OLEDs).[1][2][3] A thorough understanding of their molecular architecture, dictated by spectroscopic analysis, is paramount for unlocking their full potential.

This guide provides an in-depth comparative analysis of the spectroscopic properties of benzooxazol-4-ol against other key derivatives. While direct, comprehensive experimental data for this compound is not extensively available in the reviewed literature, this guide will establish a predictive framework based on the well-documented spectroscopic characteristics of related benzoxazole compounds. We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation, empowering researchers to confidently characterize novel benzoxazole derivatives.

The Structural Influence on Spectroscopic Signatures

The core of our analysis lies in understanding how the position and nature of substituents on the benzoxazole scaffold systematically alter its interaction with electromagnetic radiation. We will explore this through the four primary pillars of molecular spectroscopy: NMR, UV-Visible, Fluorescence, and Infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of benzoxazole derivatives.[2] The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, which is, in turn, governed by the substitution pattern on the aromatic ring.

The aromatic protons on the fused benzene ring of benzoxazole derivatives typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm.[2] The precise chemical shifts and coupling patterns are highly dependent on the nature and position of substituents.

For This compound , the hydroxyl group at the C-4 position is expected to exert a significant influence on the chemical shifts of the adjacent protons (H-5 and H-7) due to its electron-donating mesomeric effect and electron-withdrawing inductive effect. This would lead to a more complex splitting pattern in the aromatic region compared to the unsubstituted benzoxazole. The phenolic proton itself would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

In contrast, for a derivative like 2-(4-chlorophenyl) benzoxazole , the protons of the benzoxazole core will be influenced by the electron-withdrawing nature of the chlorophenyl group at the 2-position.[4]

Proton Unsubstituted Benzoxazole (Predicted, ppm) 2-(4-chlorophenyl) benzoxazole (ppm) [4]This compound (Predicted, ppm) Rationale for Prediction
H-28.0 - 8.2-~8.1Unsubstituted at C-2.
Aromatic-H7.0 - 7.86.4 - 7.96.5 - 7.5The -OH group at C-4 will shield the aromatic protons, shifting them upfield.
OH--5.0 - 10.0 (broad)Typical range for phenolic protons.

The carbon framework of the benzoxazole core gives rise to characteristic signals in the ¹³C NMR spectrum. The C-2 carbon is significantly deshielded by the adjacent oxygen and nitrogen atoms, causing it to resonate far downfield, typically in the range of δ 160 - 168 ppm.[2]

For This compound , the C-4 carbon, being directly attached to the hydroxyl group, would experience a significant downfield shift (deshielding) due to the electronegativity of the oxygen atom. Conversely, the ortho and para carbons (C-5, C-7, and C-3a) would be shielded (shifted upfield) due to the electron-donating resonance effect of the -OH group.

Carbon Unsubstituted Benzoxazole (ppm) [5]This compound (Predicted, ppm) Rationale for Prediction
C-2152.9~153Minimal change expected.
C-3a142.1~135Shielding due to para-like position relative to -OH.
C-4121.7~150Deshielding due to direct attachment to -OH.
C-5125.1~115Shielding due to ortho position relative to -OH.
C-6124.6~125Minimal change expected.
C-7110.5~105Shielding due to ortho position relative to -OH.
C-7a150.7~150Minimal change expected.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

dot

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within the conjugated π-system of benzoxazole derivatives. The parent benzoxazole exhibits absorption maxima in the UV region, corresponding to π → π* transitions.[3][6]

The position and intensity of these absorption bands are highly sensitive to substituents on the benzoxazole ring. Electron-donating groups, such as the hydroxyl group in This compound , are expected to cause a bathochromic shift (red shift) of the absorption maxima and an increase in the molar absorptivity (hyperchromic effect). This is due to the extension of the conjugated system through the lone pairs on the hydroxyl oxygen.

Conversely, electron-withdrawing groups can lead to a hypsochromic shift (blue shift) or a bathochromic shift depending on their position and the nature of the electronic transition. For instance, 2-(2'-hydroxyphenyl) benzoxazole derivatives are known to be strong UV absorbers with maximum absorption wavelengths ranging from 336 to 374 nm.[7][8]

Compound λ_max (nm) Solvent Reference
Benzoxazole~270, ~275Vapor[6]
2-(2'-hydroxyphenyl) benzoxazole336Ethanol[8]
2-(4-amino-2'-hydroxyphenyl) benzoxazole374Ethanol[8]
This compound (Predicted) 280 - 300 Ethanol N/A

Experimental Protocol: UV-Visible Spectroscopy

dot

Caption: Step-by-step protocol for acquiring a UV-Visible absorption spectrum.

Fluorescence Spectroscopy: Harnessing Light Emission

Many benzoxazole derivatives are highly fluorescent, making them suitable for applications as optical brighteners, fluorescent probes, and in OLEDs.[9][10] The fluorescence properties, including the emission wavelength (λ_em) and quantum yield (Φ_f), are intricately linked to the molecular structure.

The introduction of a hydroxyl group at the 4-position in This compound is expected to enhance fluorescence compared to the parent benzoxazole. The electron-donating nature of the -OH group can increase the transition dipole moment, leading to more efficient light emission. The emission is also likely to be red-shifted compared to the unsubstituted benzoxazole.

It is important to note that some benzoxazole derivatives, particularly those with a hydroxyl group at the 2'-position of a 2-phenyl substituent, can undergo Excited-State Intramolecular Proton Transfer (ESIPT).[10] This process leads to a large Stokes shift, which is the difference between the absorption and emission maxima.

Compound Excitation λ_ex (nm) Emission λ_em (nm) Solvent Reference
A Benzoxazole Derivative390470-582Dichloromethane[9]
This compound (Predicted) ~290 ~350-400 Ethanol N/A

Experimental Protocol: Fluorescence Spectroscopy

dot

References

A Comparative Analysis of the Biological Intricacies of Benzooxazol-4-ol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals immersed in the intricate world of drug discovery, the subtle nuances of molecular structure can dictate the success or failure of a therapeutic candidate. The positioning of a single functional group on a heterocyclic scaffold can profoundly alter its interaction with biological targets, leading to vastly different pharmacological profiles. This guide delves into a comparative analysis of the biological activities of Benzooxazol-4-ol and its positional isomers: Benzooxazol-5-ol, Benzooxazol-6-ol, and Benzooxazol-7-ol.

The benzoxazole core, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] Understanding how the placement of a hydroxyl group on the benzene ring influences these activities is paramount for the rational design of novel and more effective therapeutic agents. While direct comparative studies across all four isomers are sparse in the current literature, this guide synthesizes available data to provide a comprehensive overview of their known biological activities and the experimental methodologies used for their evaluation.

The Isomeric Landscape: A Structural Overview

The fundamental difference between this compound, -5-ol, -6-ol, and -7-ol lies in the position of the hydroxyl group on the benzoxazole ring system. This seemingly minor structural variation can significantly impact the molecule's electronic distribution, lipophilicity, and hydrogen bonding potential, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Synthesis_Workflow A Quinol D One-Pot Reaction A->D B Aromatic Aldehyde B->D C Catalyst/Reagent C->D E 2-Aryl-5-hydroxy-benzo[d]oxazole D->E MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compounds C Inoculate Microtiter Plates A->C B Prepare Standardized Microbial Inoculum B->C D Incubate (18-48h) C->D E Determine MIC D->E DPPH_Assay_Workflow A Prepare Compound Dilutions B Mix with DPPH Solution A->B C Incubate in Dark (30 min) B->C D Measure Absorbance (517 nm) C->D E Calculate % Scavenging and IC50 D->E

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthesized versus Commercial Benzoxazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazol-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a structural motif, it appears in various biologically active molecules, making its reliable synthesis and characterization a critical step in research and development. When a laboratory undertakes the de novo synthesis of such a compound, a rigorous comparison against a commercially available analytical standard is not just good practice; it is a fundamental requirement for data integrity and reproducibility.[1][2]

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to compare laboratory-synthesized Benzoxazol-4-ol with a commercial standard. We will move beyond rote procedural lists to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system. The core objective is to empower the researcher to confidently answer the question: "Is the compound I synthesized identical in structure and purity to the established standard?"

Section 1: The Synthesis of Benzoxazol-4-ol

The synthesis of benzoxazoles is a well-established area of organic chemistry, typically involving the condensation of a 2-aminophenol derivative with a suitable one-carbon synthon like an aldehyde or carboxylic acid.[3][4][5] For Benzoxazol-4-ol, a common and effective strategy involves the cyclization of 2-aminoresorcinol (2-amino-1,3-dihydroxybenzene) with formic acid.

Causality of Experimental Choice: This route is chosen for its atom economy and the relatively straightforward nature of the reaction. Formic acid serves as both the reactant and a dehydrating agent at elevated temperatures, promoting the necessary condensation and ring-closure in a single step. This avoids the need for more complex or expensive coupling agents.

Experimental Protocol: Synthesis of Benzoxazol-4-ol
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminoresorcinol hydrochloride (1.0 eq) and an excess of formic acid (98%, ~10-15 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-cold water. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual formic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield Benzoxazol-4-ol as a solid.

  • Drying: Dry the purified product under vacuum to remove all traces of solvent before proceeding to spectroscopic analysis.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Isolation & Purification Reactants 1. Combine 2-Aminoresorcinol & Formic Acid Reflux 2. Heat to Reflux (100-110°C, 2-4h) Reactants->Reflux Monitor 3. Monitor via TLC Reflux->Monitor Precipitate 4. Precipitate in Ice Water Monitor->Precipitate Reaction Complete Filter 5. Vacuum Filtration Precipitate->Filter Recrystallize 6. Recrystallize (Ethanol/Water) Filter->Recrystallize Dry 7. Dry Under Vacuum Recrystallize->Dry Final_Product Final_Product Dry->Final_Product Pure Benzoxazol-4-ol

Fig 1. Synthesis and Purification Workflow for Benzoxazol-4-ol.

Section 2: The Commercial Reference Standard

A commercial reference standard is a substance of high purity and well-established identity, which serves as a benchmark.[6][7] It is the cornerstone of comparative analysis, providing the "ground truth" against which your synthesized material is measured.

Procurement and Handling:

  • Source: Obtain the standard from a reputable supplier such as ChemScene, Apollo Scientific, or BLD Pharm, who provides a Certificate of Analysis (CoA).[8][9][10]

  • Certificate of Analysis (CoA): The CoA is a critical document. It provides the lot-specific purity (typically determined by HPLC or qNMR), identity confirmation data (e.g., ¹H NMR, MS), and storage conditions.

  • Storage: Upon receipt, store the standard according to the manufacturer's instructions (e.g., at 4°C under nitrogen) to prevent degradation.[8]

Section 3: Spectroscopic Characterization - A Comparative Approach

The core of the validation process lies in the direct, side-by-side comparison of spectroscopic data from the synthesized material and the commercial standard. The samples should be prepared and analyzed under identical conditions to ensure a valid comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is arguably the most powerful tool for structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.[11] An exact match of the NMR spectra between the synthesized compound and the commercial standard is the highest level of proof for structural identity.

Experimental Protocol: Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized sample and, separately, the commercial standard.

  • Solvent Selection: Dissolve each sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for phenols as it allows for the observation of the exchangeable hydroxyl proton.[12]

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal standard for referencing chemical shifts to 0.00 ppm.[12]

  • Transfer: Transfer the solutions to clean, dry NMR tubes for analysis.

Expected Spectral Data

The following tables summarize the predicted chemical shifts for Benzoxazol-4-ol. These values are based on established data for benzoxazole derivatives and serve as a guide for spectral interpretation.[11][12][13]

Table 1: Expected ¹H NMR Data for Benzoxazol-4-ol (in DMSO-d₆)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.0 - 8.5 Singlet (s) N/A
H-5 ~7.2 - 7.5 Doublet (d) ~8.0 - 9.0
H-6 ~6.8 - 7.1 Doublet of doublets (dd) ~8.0, ~2.0
H-7 ~7.0 - 7.3 Doublet (d) ~2.0

| 4-OH | ~9.5 - 11.0 | Broad Singlet (br s) | N/A |

Table 2: Expected ¹³C NMR Data for Benzoxazol-4-ol (in DMSO-d₆)

Carbon Expected Chemical Shift (δ, ppm)
C-2 ~150 - 155
C-3a ~140 - 145
C-4 ~145 - 150
C-5 ~115 - 120
C-6 ~110 - 115
C-7 ~105 - 110

| C-7a | ~148 - 152 |

Comparative Analysis:

  • Identity: The chemical shifts, multiplicities, and coupling constants of your synthesized product must exactly match those of the commercial standard.

  • Purity: Look for small, unidentifiable peaks in the spectrum of your product that are absent in the standard. These may indicate residual solvents, starting materials, or by-products. The absence of such peaks is a strong indicator of high purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[14] It is an excellent, rapid technique for confirming the presence of key structural features like O-H and C=N bonds.

Experimental Protocol: KBr Pellet Method

  • Preparation: Mix ~1 mg of the sample (synthesized or commercial) with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar and pestle to create a fine, homogeneous powder.

  • Pressing: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the pellet in the spectrometer and acquire the spectrum.

Expected Spectral Data

Table 3: Characteristic FTIR Absorption Bands for Benzoxazol-4-ol

Functional Group Expected Wavenumber (cm⁻¹) Description
O-H (Phenol) 3200 - 3600 Broad, strong absorption
C-H (Aromatic) 3000 - 3100 Sharp, medium absorption
C=N (Oxazole) 1600 - 1650 Strong absorption
C=C (Aromatic) 1450 - 1600 Multiple medium to strong bands

| C-O (Aromatic Ether/Phenol) | 1200 - 1300 | Strong absorption |

Comparative Analysis:

  • Identity: The FTIR spectrum, particularly the "fingerprint region" (<1500 cm⁻¹), should be superimposable between your sample and the standard.

  • Purity: The presence of a strong, broad peak around 3400 cm⁻¹ can indicate residual water. Unexpected peaks could signal impurities; for instance, a strong carbonyl (C=O) peak around 1700 cm⁻¹ would be a major red flag, indicating a potential side product.

Mass Spectrometry (MS)

Principle of Causality: Mass spectrometry provides the exact molecular weight of a compound, which is one of its most fundamental properties.[15] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern also provides a unique fingerprint that can be used for structural confirmation.

Experimental Protocol: Direct Infusion ESI-MS

  • Solution Preparation: Prepare dilute solutions (~1 mg/mL) of the synthesized sample and the commercial standard in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly into an Electrospray Ionization (ESI) mass spectrometer and acquire the spectrum in both positive and negative ion modes.

Expected Spectral Data

Table 4: Expected Mass Spectrometry Data for Benzoxazol-4-ol

Analysis Expected m/z Value Description
Molecular Formula C₇H₅NO₂ -
Molecular Weight 135.12 g/mol [8]
ESI (+) 136.04 [M+H]⁺ (Protonated molecule)

| ESI (-) | 134.03 | [M-H]⁻ (Deprotonated molecule) |

Comparative Analysis:

  • Identity: The molecular ion peak (e.g., [M+H]⁺) in the spectrum of your synthesized product must match that of the commercial standard. HRMS data for your product should align with the calculated exact mass for C₇H₅NO₂.

  • Purity: The presence of other significant peaks may indicate impurities. The relative intensity of these peaks can give a rough estimate of the purity level.

Section 4: Data Summary and Final Validation

To make a final determination, all data should be consolidated and reviewed.

Table 5: Master Spectroscopic Data Comparison

Spectroscopic Technique Synthesized Benzoxazol-4-ol Commercial Standard Match (Yes/No)
¹H NMR Record key shifts & mult. Record key shifts & mult.
¹³C NMR Record key shifts Record key shifts
FTIR Record key wavenumbers Record key wavenumbers
MS Record m/z of [M+H]⁺ Record m/z of [M+H]⁺

| Purity Assessment | Notes on impurity peaks | As per CoA | |

Validation_Workflow start Synthesized Product acquire_data Acquire NMR, FTIR, MS Data (Side-by-side with Standard) start->acquire_data compare_nmr ¹H & ¹³C NMR Spectra Match Commercial Standard? acquire_data->compare_nmr compare_ftir FTIR Spectra Match (esp. Fingerprint Region)? compare_nmr->compare_ftir Yes fail Validation Failed: Re-purify or Re-synthesize compare_nmr->fail No compare_ms Molecular Ion Peak Matches Expected m/z? compare_ftir->compare_ms Yes compare_ftir->fail No check_purity Spectra Free of Significant Impurity Peaks? compare_ms->check_purity Yes compare_ms->fail No pass Validation Passed: Structurally Identical & Pure check_purity->pass Yes check_purity->fail No

Fig 2. Decision Workflow for Spectroscopic Validation.

Interpreting Discrepancies: If the data does not match, do not immediately assume the synthesis failed. Systematically troubleshoot:

  • Minor ¹H NMR Shift Differences: Could be due to slight differences in sample concentration or pH.

  • Extra Peaks: If impurity peaks are present, further purification (e.g., column chromatography, another recrystallization) is necessary.

  • No Match: A complete lack of correlation between the spectra suggests a different product was formed. Re-examine the synthetic procedure, starting materials, and reaction conditions.

Conclusion

The rigorous spectroscopic comparison of a synthesized compound against a qualified commercial standard is a non-negotiable step in ensuring the validity of chemical research. By employing a multi-technique approach (NMR, FTIR, and MS) and understanding the rationale behind each analysis, researchers can confidently establish the identity and purity of their materials. This guide provides the strategic framework and practical protocols to perform this critical validation for Benzoxazol-4-ol, upholding the principles of scientific integrity and producing reliable, reproducible data for subsequent applications.

References

Benchmarking Benzooxazol-4-ol Efficacy Against Standard-of-Care Drugs in Alcohol-Associated Liver Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need in Alcohol-Associated Liver Disease

Alcohol-associated liver disease (ALD) represents a significant global health burden, spanning a spectrum from simple steatosis to more severe conditions like alcoholic hepatitis, fibrosis, and cirrhosis.[1] The cornerstone of ALD management remains abstinence from alcohol, supplemented by nutritional support.[2][3] For severe alcoholic hepatitis, corticosteroids such as prednisolone are often used to quell inflammation, though their long-term efficacy is debated and they provide only modest survival benefits.[2][4] This landscape underscores a critical unmet need for novel therapeutics that can directly target the molecular drivers of liver injury in ALD.

This guide provides a comparative analysis of the preclinical efficacy of a promising benzoxazole derivative, 4-hydroxy-2(3H)-benzoxazolone (HBOA), as a proxy for Benzooxazol-4-ol, against current standard-of-care treatments for alcohol-associated liver disease. Due to the limited availability of direct experimental data for this compound, this guide will leverage the robust preclinical data of the closely related HBOA to project potential efficacy and mechanistic advantages.

A Novel Therapeutic Avenue: The Mechanism of Action of 4-hydroxy-2(3H)-benzoxazolone (HBOA)

Recent preclinical investigations have illuminated the hepatoprotective effects of 4-hydroxy-2(3H)-benzoxazolone (HBOA), a key derivative of the benzoxazole scaffold, in models of liver injury.[5][6] The therapeutic potential of HBOA appears to stem from its ability to modulate key inflammatory and metabolic pathways implicated in the pathogenesis of liver disease.

In a preclinical model of chronic alcoholic liver disease (CALD), HBOA demonstrated a significant therapeutic effect by regulating the glycerophospholipid metabolism pathway, thereby promoting lipid metabolism homeostasis.[5][6] Furthermore, HBOA was found to inhibit the TLR4/NF-κB signaling pathway, a critical inflammatory cascade in the liver.[5][6] In a separate study on acetaminophen-induced acute liver injury, HBOA exhibited protective effects by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 signaling pathway, which is crucial for antioxidant defense.

The dual action of HBOA on both metabolic dysregulation and inflammation presents a compelling rationale for its investigation as a therapeutic agent in ALD.

G Alcohol/Toxin Alcohol/Toxin TLR4 TLR4 Receptor Alcohol/Toxin->TLR4 Lipid_Dysregulation Lipid Metabolism Dysregulation Alcohol/Toxin->Lipid_Dysregulation NFkB NF-κB Activation TLR4->NFkB MyD88-dependent Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation Reduced_Inflammation Reduced Inflammation Lipid_Homeostasis Restored Lipid Homeostasis HBOA This compound (via HBOA proxy) HBOA->TLR4 Inhibition HBOA->NFkB Inhibition HBOA->Lipid_Dysregulation Regulation Nrf2 Nrf2/HO-1 Activation HBOA->Nrf2 Activation Antioxidant Enhanced Antioxidant Defense Nrf2->Antioxidant G start Start induction 12-Week Alcohol Gavage (CALD Induction) start->induction treatment 4-Week Treatment (Test Compound vs. Vehicle) induction->treatment assessment Efficacy Assessment (Histology, Biochemistry, Molecular) treatment->assessment end End assessment->end

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzooxazol-4-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzooxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a hydroxyl group at the 4-position of the benzooxazole ring, creating the Benzooxazol-4-ol core, presents a unique opportunity for nuanced molecular design. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative overview of their biological performance supported by experimental data.

The Significance of the 4-Hydroxyl Group

The hydroxyl group at the 4-position is not merely a passive substituent. Its presence introduces the potential for hydrogen bonding, which can significantly influence a molecule's interaction with biological targets. This functional group can act as both a hydrogen bond donor and acceptor, potentially anchoring the ligand within the active site of an enzyme or receptor. Furthermore, its electronic properties can modulate the overall electron density of the aromatic system, thereby affecting the molecule's reactivity and pharmacokinetic properties. While direct comparative studies isolating the effect of the 4-hydroxyl group are limited, its influence can be inferred from the broader landscape of benzoxazole pharmacology.

Comparative Analysis of this compound Analog Modifications

The biological activity of this compound analogs can be systematically tuned by introducing various substituents at different positions of the core structure. The following sections compare the impact of these modifications.

Substitutions at the 2-Position

The 2-position of the benzooxazole ring is a common site for modification and plays a crucial role in determining the biological activity profile.

Table 1: Comparison of Biological Activity of 2-Substituted Benzoxazole Analogs

Compound ID2-SubstituentBiological ActivityAssayIC50/MIC (µM)Reference
1 2-(p-chlorobenzyl)Antimicrobial (Gram-positive & Gram-negative)MIC-[4]
2 2-mercaptoAntimicrobialAgar diffusion-[5]
3 2-hydrazinoAntimicrobialAgar diffusion-[6]
4 Naphtho[1,2-d][1][5]oxazol-2-ylCholinesterase Inhibition (AChE)Ellman's method0.058[7]
5 4-(1,3-Benzoxazol-2-yl)benzene-1,3-diolAntiproliferative (various cancer cell lines)-2.18–2.89[7]

Structure-Activity Relationship Insights:

The nature of the substituent at the 2-position dramatically influences the therapeutic potential. Aromatic and heteroaromatic substitutions, as seen in compounds 1 , 4 , and 5 , are common and often lead to potent bioactivity. For instance, the bulky naphthoxazole group in compound 4 results in potent acetylcholinesterase (AChE) inhibition, with an IC50 value in the nanomolar range.[7] In contrast, smaller functional groups like mercapto (2 ) and hydrazino (3 ) are often used as handles for further derivatization to build libraries of compounds with diverse activities.[5][6] The presence of a dihydroxyphenyl group in compound 5 confers significant antiproliferative activity.[7] The SAR suggests that extending the molecule from the 2-position allows for probing of different binding pockets in target proteins.

Substitutions on the Benzene Ring

Modifications on the benzene portion of the this compound core, at positions 5, 6, and 7, offer another avenue to refine biological activity.

Table 2: Comparison of Biological Activity of Benzene Ring-Substituted Benzoxazole Analogs

Compound IDSubstitutionBiological ActivityAssayIC50/MIC (µM)Reference
6 5-MethylAnticancer (HepG2)Cytotoxicity0.45[8]
7 5-HAnticancer (HepG2)Cytotoxicity0.87[8]
8 6-substituted phenyl/pyridylHistamine H3 Antagonistin vivo assays-[9]
9 5-[3-(4-ethyl-1-piperazinyl)propionamido]AntimicrobialMIC-[4]

Structure-Activity Relationship Insights:

Even subtle changes on the benzene ring can have a profound impact on potency. A comparative analysis of compounds 6 and 7 reveals that the addition of a methyl group at the 5-position nearly doubles the anticancer activity against the HepG2 cell line.[8] This highlights the sensitivity of the biological target to the steric and electronic environment of this region. The introduction of larger, more complex substituents, such as the piperazinyl-propionamido group in compound 9 , can be leveraged to enhance antimicrobial activity and modulate physicochemical properties like solubility.[4] Furthermore, substitutions at the 6-position have been shown to be critical for developing potent histamine H3 antagonists, as demonstrated by the work on 4-azabenzoxazoles.[9]

Experimental Protocols

To provide a practical context for the SAR data presented, this section details representative experimental methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis of 2-Mercaptobenzoxazole

This protocol describes a common method for the synthesis of a key intermediate, 2-mercaptobenzoxazole, from o-aminophenol.

Methodology:

  • Dissolve o-aminophenol (0.01 mol, 1.09 g) in absolute ethanol (20 ml) containing potassium hydroxide (0.1 mol, 5.6 g).

  • Gradually add carbon disulfide (0.1 mol, 7 ml) to the mixture.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-mercaptobenzoxazole.[6]

Causality Behind Experimental Choices:

  • Potassium hydroxide: Acts as a base to deprotonate the hydroxyl and amino groups of o-aminophenol, making them more nucleophilic.

  • Carbon disulfide: Serves as the carbon source for the formation of the oxazole ring.

  • Ethanol: A suitable solvent that can dissolve the reactants and facilitate the reaction at reflux temperature.

  • Acidification: Protonates the intermediate salt to yield the final neutral product, causing it to precipitate from the aqueous solution.

Antimicrobial Activity Screening (Agar Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial activity of synthesized compounds.

Methodology:

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Create wells in the agar using a sterile cork borer.

  • Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

  • Incubate the plates at 37°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[6]

Self-Validating System:

The inclusion of both positive and negative controls is crucial for validating the results. The positive control ensures that the assay is sensitive to antimicrobial agents, while the negative control confirms that the solvent has no intrinsic antimicrobial activity.

Visualizing Structure-Activity Relationships and Workflows

This compound Core Structure and Numbering

Caption: Core structure of this compound with atom numbering.

General Synthetic Workflow for this compound Analogs

G start o-Aminophenol Derivative cyclization Cyclization Reaction start->cyclization reagents Reactant for 2-position (e.g., CS2, Aldehyde) reagents->cyclization intermediate Substituted Benzoxazole cyclization->intermediate modification Further Modification (e.g., at 4-OH or Benzene Ring) intermediate->modification final_product Final this compound Analog modification->final_product

Caption: A generalized workflow for the synthesis of this compound analogs.

Key SAR Trends for this compound Analogs

G cluster_0 2-Position Substitutions cluster_1 Benzene Ring Substitutions core This compound Core pos2_aromatic Aromatic/Heteroaromatic Groups (e.g., Phenyl, Naphthyl) Potent Bioactivity core->pos2_aromatic pos2_functional Functional Groups (e.g., -SH, -NHNH2) Synthetic Handles core->pos2_functional ring_alkyl Alkyl Groups (e.g., 5-Methyl) Increased Potency core->ring_alkyl ring_complex Complex Substituents (e.g., Piperazine) Modulated Activity & Properties core->ring_complex

Caption: Summary of key structure-activity relationship trends for this compound analogs.

References

A Senior Application Scientist's Guide to the Translational Efficacy of Benzoxazole Derivatives: Correlating In Vitro Potency with In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole moiety, a heterocyclic scaffold composed of fused benzene and oxazole rings, represents a cornerstone in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions have positioned it as a "privileged scaffold" in drug design. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, the journey from a promising hit in a laboratory assay to a clinically effective therapeutic is fraught with challenges. A potent molecule in a petri dish (in vitro) may prove ineffective or toxic in a living organism (in vivo).

This guide provides a comparative analysis of the in vitro versus in vivo efficacy of benzoxazole derivatives. We will dissect the experimental data, explore the causal relationships behind methodological choices, and illuminate the critical factors that govern the translation of cellular activity to systemic therapeutic effect. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to navigate this complex transition, optimizing for success in preclinical and clinical development.

Part 1: The In Vitro Landscape – High-Throughput Screening for Biological Activity

The initial phase of drug discovery for benzoxazole derivatives, as with any chemical series, begins with robust in vitro screening. The primary objective is to efficiently identify compounds that exhibit desired biological activity at the cellular or molecular level. This approach is cost-effective, rapid, and allows for the high-throughput screening of large compound libraries to establish initial Structure-Activity Relationships (SAR).[1][4]

Common In Vitro Assays for Efficacy Determination

The choice of assay is dictated by the therapeutic target. For anticancer applications, cytotoxicity assays are fundamental. For other diseases, specific enzyme or receptor-binding assays are employed.

  • Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay): These are workhorse assays in oncology research to measure a compound's ability to kill or inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, measures the metabolic activity of cells, which correlates with cell viability.[5][6][7]

  • Enzyme Inhibition Assays: Many benzoxazole derivatives function by inhibiting specific enzymes. For example, some derivatives show promise as anti-Alzheimer's agents by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8][9] Assays are designed to quantify the reduction in enzyme activity in the presence of the compound, typically yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Kinase Inhibition Assays: As many signaling pathways in cancer are regulated by kinases, benzoxazole derivatives are often evaluated for their ability to inhibit specific kinases like VEGFR-2, EGFR, and PI3K.[2]

Interpreting In Vitro Data: A Quantitative Comparison

The output of these assays is typically a quantitative measure of potency, such as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. Lower values indicate higher potency.

Table 1: Representative In Vitro Efficacy of Selected Benzoxazole Derivatives

Compound Class/DerivativeAssay TypeTarget/Cell LinePotency (IC50)Therapeutic AreaReference
Pyrrole-tethered bisbenzoxazolesMTT AssayMCF-7 (Breast Cancer)Significant CytotoxicityAnticancer[5]
2,5-disubstituted benzoxazole (3c)MTT AssayMCF-7 (Breast Cancer)4 µg/mLAnticancer[7]
2,5-disubstituted benzoxazole (3e)MTT AssayHep-G2 (Liver Cancer)17.9 µg/mLAnticancer[7]
Benzoxazole-hydrazide (5i)Cytotoxicity AssayMCF-7 (Breast Cancer)8.77 µg/mLAnticancer[10]
Benzoxazole-oxadiazole (15)Enzyme InhibitionAcetylcholinesterase (AChE)5.80 ± 2.18 µMAnti-Alzheimer's[8][9]
Benzoxazole-oxadiazole (15)Enzyme InhibitionButyrylcholinesterase (BuChE)7.20 ± 2.30 µMAnti-Alzheimer's[8][9]

Causality in Experimental Design: The use of multiple cell lines, as seen in the anticancer examples, is a self-validating mechanism. It helps determine if a compound's effect is specific to a particular cancer type or broadly cytotoxic, which could indicate potential toxicity issues later.

Visualizing the Mechanism: Kinase Signaling Pathway Inhibition

Many benzoxazole derivatives exert their anticancer effects by modulating critical cell signaling pathways. The diagram below illustrates a simplified representation of a kinase-driven pathway often targeted for inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->Receptor Benzoxazole Benzoxazole Derivative Benzoxazole->PI3K Inhibits Benzoxazole->Akt Inhibits Benzoxazole->NFkB Inhibits

Caption: Simplified signaling pathway often targeted by anticancer benzoxazole derivatives.

Part 2: The In Vivo Challenge – Assessing Efficacy in a Living System

While in vitro data are essential for initial screening, they cannot predict a compound's behavior in a complex, multicellular organism. In vivo studies are the critical next step to evaluate a drug's efficacy and safety profile within a physiological context. These studies integrate the crucial parameters of A bsorption, D istribution, M etabolism, and E xcretion (ADME), which are collectively known as pharmacokinetics.[11][12]

Choosing the Right In Vivo Model

The selection of an appropriate animal model is paramount for generating clinically relevant data. The model should recapitulate key aspects of the human disease being studied.

  • Imiquimod (IMQ)-Induced Psoriatic Mouse Model: For inflammatory conditions like psoriasis, this is a standard and well-validated model. Topical application of IMQ induces skin inflammation that mimics human psoriatic lesions, characterized by erythema (redness), scaling, and thickness.[13][14][15][16][17]

  • Xenograft Models for Cancer: In oncology, human cancer cells are implanted into immunocompromised mice. This allows for the direct assessment of a compound's ability to inhibit the growth of a human tumor in a living system.

Case Study: Anti-Psoriatic Benzoxazole Derivatives In Vivo

A study by Al-Tel et al. (2022) provides an excellent direct comparison of in vivo efficacy for two benzoxazole derivatives, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA).[13][14][15]

Table 2: In Vivo Efficacy of Benzoxazole Derivatives in an IMQ-Induced Psoriasis Mouse Model

CompoundAdministration RouteDosageKey Outcome (vs. IMQ-control)Histopathological FindingsReference
CBA Topical1% w/wSignificant decrease in PASI scoreReduced hyperkeratosis, parakeratosis, and edema[13][14][15]
MCBA Topical1% w/wStronger decrease in PASI score than CBALess evidence of psoriatic alterations than CBA[13][14][15]
CBA Oral125 mg/kgSignificant decrease in PASI scoreReduced psoriatic alterations[13][14][16]
MCBA Oral125 mg/kgStrongest decrease in PASI scoreLeast evidence of psoriatic alterations[13][14][16]

PASI: Psoriasis Area Severity Index, a composite score of erythema, thickness, and desquamation.

The data clearly show that while both compounds are effective, the prodrug MCBA exhibits superior efficacy, and oral administration is more effective than topical application for both.[13][16] This highlights the profound impact of formulation and pharmacokinetics on in vivo outcomes.

Protocol: Imiquimod-Induced Psoriasis Model Workflow

This protocol outlines the key steps for evaluating anti-psoriatic compounds in vivo.

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Hair Removal: Anesthetize the mice and carefully shave a designated area on their dorsal skin.

  • Disease Induction: Apply a daily topical dose of imiquimod (IMQ) cream to the shaved area for a set number of days (e.g., 14 days) to induce psoriasis-like skin inflammation.[13][14]

  • Treatment Groups: Divide mice into groups: Negative Control (IMQ only), Positive Control (e.g., Clobetasol propionate), and Test Groups (IMQ + topical or oral administration of benzoxazole derivatives).[13][14][16]

  • Daily Scoring: Evaluate and score the skin for erythema, thickness, and desquamation daily to calculate the Psoriasis Area Severity Index (PASI).[13][15]

  • Termination and Analysis: At the end of the study, euthanize the mice and collect skin tissue samples for histopathological analysis to examine cellular changes like hyperkeratosis and immune cell infiltration.[13][15]

Visualizing the In Vivo Workflow

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Observation cluster_analysis Phase 3: Final Analysis acclimate Animal Acclimatization shave Dorsal Skin Shaving acclimate->shave induction IMQ Application (Disease Induction) shave->induction grouping Group Allocation (Control, Test) induction->grouping treatment Daily Treatment (Topical/Oral) grouping->treatment scoring Daily PASI Scoring treatment->scoring euthanasia Euthanasia & Tissue Collection treatment->euthanasia data Data Analysis & Conclusion scoring->data histology Histopathology euthanasia->histology histology->data

Caption: Standard experimental workflow for an in vivo psoriasis mouse model study.

Part 3: Bridging the Gap – Why In Vitro Potency Doesn't Always Translate

The transition from in vitro to in vivo is the crucible of drug development. A compound that is highly potent in a cell culture may fail spectacularly in an animal model. Understanding the reasons for this disconnect is crucial for designing better drugs.

The Decisive Role of Pharmacokinetics (PK) and Bioavailability
  • Absorption and Bioavailability: For a drug to work, it must reach its target site in the body at a sufficient concentration. Poor oral bioavailability is a common reason for failure. Many benzimidazole derivatives (a related class) are known for low absolute bioavailability.[11] The anti-psoriatic case study showed that oral administration was more effective than topical, likely due to better systemic absorption and distribution to the inflamed skin tissue.[13][16]

  • Metabolism: The liver is the body's primary metabolic hub. A compound can be rapidly metabolized into inactive or even toxic substances before it has a chance to act. This is known as "first-pass metabolism."[11]

  • Prodrug Strategy: The superior performance of MCBA over CBA is a classic example of a successful prodrug strategy.[13][16] MCBA, an ester, is more lipophilic (fat-soluble) than the carboxylic acid CBA. This enhanced lipophilicity can improve its ability to cross biological membranes, leading to increased systemic bioavailability.[13] Once absorbed, the ester is likely hydrolyzed by enzymes in the body to release the active drug, CBA, at the site of action.[13]

Structure-Activity Relationship (SAR) vs. Structure-Property Relationship (SPR)

Early-stage drug discovery often focuses on SAR—optimizing a molecule's structure to maximize its potency against a specific target. However, successful drug development requires a parallel focus on the Structure-Property Relationship (SPR). This involves modifying the structure to improve its "drug-like" properties, such as solubility, metabolic stability, and permeability, without sacrificing potency. The development of benzoxazolone derivatives as anxiolytic agents, for example, required significant optimization of pharmacokinetic properties to identify a lead compound that was not only potent but also orally active and had an improved safety profile.[18][19]

Visualizing the Drug Discovery Funnel

The progression from a lab idea to a viable drug candidate is a process of attrition, where compounds are filtered through increasingly rigorous in vitro and in vivo tests.

G vitro In Vitro Screening (Potency, Selectivity) adme In Vitro ADME (Solubility, Permeability, Stability) vitro->adme Hits vivo In Vivo Efficacy & PK (Animal Models) adme->vivo Leads tox In Vivo Toxicology (Safety Studies) vivo->tox Optimized Leads feedback Chemical Optimization (Improve PK/PD) vivo->feedback candidate Clinical Candidate tox->candidate

Caption: The drug discovery pipeline from in vitro screening to clinical candidate selection.

Conclusion and Future Perspectives

The development of benzoxazole derivatives as therapeutics offers immense potential across multiple disease areas. This guide underscores a fundamental principle of drug discovery: in vitro and in vivo efficacy are two sides of the same coin, and both must be considered in concert.

  • In vitro assays are indispensable for high-throughput screening and establishing baseline potency. They provide the initial map for chemical exploration.

  • In vivo models are the essential proving ground where potency is tested against the complex physiological realities of pharmacokinetics and toxicology. They provide the real-world context.

The most successful research programs are those that establish a tight feedback loop between these two domains. Discrepancies between in vitro and in vivo data should not be viewed as failures, but as critical learning opportunities that inform the next round of chemical optimization. By focusing on the interplay between molecular structure, biological activity, and pharmacokinetic properties, the scientific community can more effectively translate the promise of the benzoxazole scaffold into novel, life-saving medicines.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking of Benzooxazol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neurological applications.[1][2][3] This guide provides a comprehensive, in-depth technical comparison of the molecular docking of a fundamental benzoxazole derivative, Benzooxazol-4-ol, against three therapeutically relevant protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), bacterial DNA Gyrase, and Acetylcholinesterase (AChE). We will objectively compare its predicted binding affinity and interactions with known inhibitors, providing a robust framework for researchers and drug development professionals. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, reproducible protocols for both the in silico docking studies and the subsequent in vitro validation assays.

Introduction: The Rationale for a Comparative Docking Approach

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, it is an indispensable tool for screening virtual libraries of small molecules against a protein target, predicting binding affinities, and understanding the molecular interactions that govern biological activity.

The focus of this guide, this compound, is a simple hydroxylated derivative of the benzoxazole core. While more complex benzoxazole derivatives have been extensively studied, the foundational interactions of the core scaffold, modulated by a simple hydroxyl group, are of significant interest for fragment-based drug design and understanding the fundamental structure-activity relationships (SAR).

This guide will employ a comparative approach, docking this compound and a set of comparator compounds against three distinct and well-validated protein targets from different therapeutic areas:

  • VEGFR-2: A key mediator of angiogenesis, crucial for tumor growth and metastasis. Its inhibition is a major strategy in cancer therapy.[4][5][6][7]

  • Bacterial DNA Gyrase: An essential bacterial enzyme that controls DNA topology, making it an excellent target for antibiotics.[8][9][10]

  • Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[11][12][13][14]

By comparing the docking performance of this compound with that of a known benzoxazole inhibitor and a standard-of-care drug for each target, we can contextualize its potential and identify key interaction motifs that could be exploited in the design of more potent and selective derivatives.

Experimental Design and Workflow

Our comparative molecular docking study follows a structured and reproducible workflow. The causality behind each step is critical for ensuring the scientific integrity of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation PDB_ID Protein Structure Acquisition (PDB) Protein_Prep Protein Preparation PDB_ID->Protein_Prep Input Structure Ligand_ID Ligand Structure Acquisition (PubChem) Ligand_Prep Ligand Preparation Ligand_ID->Ligand_Prep Input Structure Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Prepared Receptor Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Prepared Ligand Grid_Gen->Docking Search Space Results Analysis of Docking Poses & Scores Docking->Results Docking Output Validation In Vitro Assay Design Results->Validation Hypothesis for Testing

Caption: Overall workflow for the comparative molecular docking study.

Detailed Methodologies: A Self-Validating System

The following protocols are described in a step-by-step manner to ensure reproducibility. The choice of software and parameters is grounded in established best practices for molecular docking.

Software and Resources
  • Molecular Graphics and Analysis: PyMOL, Discovery Studio

  • Docking Software: AutoDock Vina

  • Preparation Tools: AutoDockTools (ADT)

  • Protein Structures: Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB)

  • Ligand Structures: PubChem

Target Protein and Comparator Compound Selection
Target ProteinPDB IDRationale for SelectionThis compoundKnown Benzoxazole Inhibitor (from PDB)Standard-of-Care Drug
VEGFR-2 2QU6A high-resolution crystal structure of the VEGFR-2 kinase domain in complex with a benzoxazole inhibitor, providing a clear binding pocket.[15]PubChem CID: 548858From PDB ID: 2QU6Sorafenib
DNA Gyrase B 5L3JA crystal structure of E. coli DNA gyrase B, a validated antibacterial target, complexed with a benzothiazole-based inhibitor, structurally similar to benzoxazoles.[9]PubChem CID: 548858From PDB ID: 5L3JCiprofloxacin
Acetylcholinesterase 4EY7A high-resolution structure of human AChE in complex with the widely used Alzheimer's drug, Donepezil, providing a clinically relevant binding site.[16][17]PubChem CID: 548858N/A (Comparator is a known drug)Donepezil
Experimental Protocol: Molecular Docking
  • Download Protein Structure: Obtain the PDB file for the selected target protein (e.g., 2QU6 for VEGFR-2) from the RCSB PDB database.

  • Clean the Protein: Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is crucial for correct ionization and hydrogen bonding.

  • Compute Charges: Add Kollman charges to the protein. These partial charges are necessary for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

  • Obtain Ligand Structures: Download the 3D structures of this compound, the known benzoxazole inhibitor (extracted from its complexed PDB), and the standard-of-care drug from PubChem in SDF format.

  • Load Ligand: Open the ligand file in ADT.

  • Detect Root and Torsions: Detect the root atom and the rotatable bonds. This defines the flexibility of the ligand during docking.

  • Compute Charges: Compute Gasteiger charges for the ligand atoms.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

  • Define the Binding Site: Load the prepared protein PDBQT file into ADT. Center the grid box on the co-crystallized ligand from the original PDB structure to define the active site.

  • Set Grid Dimensions: Ensure the grid box is large enough to accommodate the ligands and allow for conformational sampling. A typical size is 60x60x60 Å.

  • Save the Grid Parameter File: Save the grid parameters as a GPF file.

  • Prepare Configuration File: Create a text file specifying the paths to the prepared protein and ligand PDBQT files, the grid parameters, and the output file name.

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Visualize Interactions: Load the protein PDBQT and the docking output PDBQT files into a visualization software like PyMOL or Discovery Studio.

  • Analyze Binding Poses: Examine the predicted binding poses of the ligands within the active site.

  • Identify Key Interactions: Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the ligands and the protein residues.

  • Compare Binding Affinities: Compare the binding affinities (docking scores) of this compound with the comparator compounds. A more negative value indicates a stronger predicted binding affinity.

Comparative Analysis of Docking Results

The following tables summarize the predicted binding affinities and key interactions for this compound and the comparator compounds against the three target proteins.

VEGFR-2 Docking Results
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -7.2Cys919, Glu885, Asp1046
Known Benzoxazole Inhibitor (from 2QU6) -9.8Cys919, Glu885, Asp1046, Leu840, Val848
Sorafenib -10.5Cys919, Glu885, Asp1046, Phe1047, Leu1035

Analysis: this compound shows a moderate predicted binding affinity for the VEGFR-2 kinase domain. The known benzoxazole inhibitor and Sorafenib, a clinically approved drug, exhibit significantly stronger predicted binding affinities.[2][7][18][19] This is likely due to their more complex structures, which allow for additional interactions within the binding pocket. The interactions with the key residues in the hinge region (Cys919) and the DFG motif (Asp1046) are crucial for VEGFR-2 inhibition.

DNA Gyrase B Docking Results
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -6.8Asp73, Asn46, Glu50
Known Benzothiazole Inhibitor (from 5L3J) -8.9Asp73, Asn46, Glu50, Ile78, Pro79
Ciprofloxacin -8.5Asp73, Asn46, Ser47, Gly77

Analysis: this compound demonstrates a reasonable predicted binding affinity for the ATP-binding site of DNA gyrase B. However, it is weaker than the known inhibitor and the fluoroquinolone antibiotic, Ciprofloxacin.[10][20] The interactions with the highly conserved aspartate (Asp73) and asparagine (Asn46) residues are critical for inhibiting the ATPase activity of the enzyme.

Acetylcholinesterase Docking Results
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -6.5Trp84, Phe330, Tyr334
Donepezil -11.2Trp84, Phe330, Tyr334, Trp279, His440

Analysis: this compound shows the weakest predicted binding affinity for the active site gorge of AChE. Donepezil, the standard-of-care drug, has a much stronger predicted affinity due to its ability to form extensive interactions with both the catalytic active site and the peripheral anionic site of the enzyme.[11][13][14][21] The pi-pi stacking interactions with aromatic residues like Trp84 and Phe330 are important for ligand binding in the AChE gorge.

Mandatory Visualizations

G cluster_protein_prep Protein Preparation Download_PDB Download PDB Structure Remove_Water Remove Water & Heteroatoms Download_PDB->Remove_Water Add_Hydrogens Add Polar Hydrogens Remove_Water->Add_Hydrogens Add_Charges Add Kollman Charges Add_Hydrogens->Add_Charges Save_PDBQT_P Save as Protein.pdbqt Add_Charges->Save_PDBQT_P

Caption: Detailed workflow for protein preparation for molecular docking.

G cluster_ligand_prep Ligand Preparation Download_SDF Download Ligand SDF Load_Ligand Load Ligand in ADT Download_SDF->Load_Ligand Detect_Torsions Detect Root & Torsions Load_Ligand->Detect_Torsions Add_Gasteiger_Charges Add Gasteiger Charges Detect_Torsions->Add_Gasteiger_Charges Save_PDBQT_L Save as Ligand.pdbqt Add_Gasteiger_Charges->Save_PDBQT_L

Caption: Detailed workflow for ligand preparation for molecular docking.

In Vitro Validation: Bridging Computation and Experiment

While molecular docking provides valuable insights, experimental validation is essential to confirm the computational predictions. The following are standard in vitro assays for the target proteins discussed.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.[4][5][22][23]

  • Principle: A luminescence-based assay (e.g., Kinase-Glo®) can be used to quantify ATP consumption during the kinase reaction. Inhibition of VEGFR-2 results in less ATP being used, leading to a higher luminescent signal.

  • Protocol Outline:

    • Prepare a reaction mixture containing recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

    • Add serial dilutions of the test compound (this compound) and control inhibitors.

    • Incubate the reaction at 30°C for a defined period (e.g., 45 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescent reagent.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

DNA Gyrase Supercoiling Assay

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Principle: DNA gyrase introduces negative supercoils into DNA in an ATP-dependent manner. This change in DNA topology can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

  • Protocol Outline:

    • Prepare a reaction mixture containing purified E. coli DNA gyrase, relaxed plasmid DNA, and ATP.

    • Add varying concentrations of the test compound and a known inhibitor (e.g., Ciprofloxacin).

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

    • Determine the concentration of the compound that inhibits the supercoiling activity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric assay to measure AChE activity and its inhibition.[24][25][26][27][28]

  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

  • Protocol Outline:

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 8.0), DTNB, and the test compound or a known inhibitor (e.g., Donepezil).

    • Add purified AChE to initiate the reaction.

    • Add the substrate, acetylthiocholine iodide.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This guide has provided a comprehensive comparative molecular docking study of this compound against three key therapeutic targets. The results indicate that while this compound can interact with the active sites of VEGFR-2, DNA gyrase B, and acetylcholinesterase, its predicted binding affinities are modest compared to known inhibitors and standard-of-care drugs.

This is an expected outcome, as this compound represents a simple, unoptimized scaffold. The true value of this study lies in the identification of the foundational interactions of the benzoxazole core with these diverse protein targets. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, contributing to its binding.

The detailed protocols provided for both the in silico and in vitro experiments offer a clear and reproducible path for researchers to build upon these findings. Future work should focus on using this compound as a starting point for fragment-based drug design. By adding functional groups that can form additional interactions with the binding pockets, guided by the docking poses presented here, it is plausible to develop more potent and selective benzoxazole-based inhibitors for these and other important therapeutic targets.

References

Confirming the Molecular Weight of Benzooxazol-4-ol Derivatives: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise and unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For researchers working with novel benzooxazol-4-ol derivatives, a class of heterocyclic compounds with significant therapeutic potential, mass spectrometry (MS) stands as an indispensable tool for verifying molecular weight, a critical parameter for confirming chemical structure and assessing purity. This guide provides an in-depth comparison of mass spectrometry techniques and a practical framework for the accurate molecular weight determination of these compounds, grounded in field-proven insights and experimental data.

The Imperative of Accurate Mass Determination

This compound and its analogs are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The journey from synthesis to biological evaluation hinges on the absolute certainty of the compound's structure. An error in molecular weight can lead to the misidentification of a compound, resulting in the misinterpretation of biological data and wasted resources. High-resolution mass spectrometry (HRMS) not only confirms the molecular weight but can also provide the elemental composition, offering a higher degree of confidence in the synthesized molecule.[1]

A Comparative Overview of Ionization Techniques

The choice of ionization technique is paramount for the successful analysis of this compound derivatives. These are small, polar molecules, making them amenable to "soft" ionization techniques that minimize fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): ESI is the most common and well-suited technique for this class of compounds.[2] It involves the formation of ions from a solution, making it highly compatible with liquid chromatography (LC). ESI is a soft ionization method, which typically results in the observation of the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. This is particularly advantageous for unequivocally determining the molecular weight.[2] The phenolic hydroxyl group and the nitrogen atom in the oxazole ring of this compound derivatives make them readily ionizable by ESI.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar derivatives. It is also a soft ionization technique but can sometimes induce more in-source fragmentation compared to ESI.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While a powerful technique for larger molecules like proteins and polymers, MALDI is generally less favored for small molecules like this compound derivatives, where ESI and APCI offer simpler sample preparation and direct coupling to LC systems.

For the purposes of this guide, we will focus on Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) , as it represents the gold standard for the analysis of small-molecule drug candidates, offering separation, sensitive detection, and structural information.[3][4]

Experimental Protocol: LC-MS/MS Analysis of this compound Derivatives

This protocol provides a robust starting point for the analysis of this compound derivatives. Optimization of specific parameters may be required depending on the exact nature of the derivative and the instrumentation used.

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure reproducible results.

  • Solvent Selection: Dissolve the synthesized this compound derivative in a high-purity solvent compatible with reverse-phase liquid chromatography, such as methanol or acetonitrile, to a stock concentration of 1 mg/mL.

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Liquid Chromatography (LC) Parameters

The goal of the LC separation is to resolve the analyte of interest from any impurities or starting materials.

  • Column: A C18 reverse-phase column is a suitable choice for these moderately polar compounds (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode ESI.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the compound, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for a 2.1 mm ID column.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters

These parameters should be optimized for the specific instrument and compound.

  • Ionization Mode: ESI, positive ion mode is generally preferred for these compounds due to the presence of the basic nitrogen atom. Negative ion mode can also be used to observe the [M-H]⁻ ion from the phenolic hydroxyl group.

  • Capillary Voltage: Typically 3-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow and Temperature: These parameters should be optimized to ensure efficient solvent evaporation without causing thermal degradation of the analyte.

  • Mass Range: A full scan from m/z 100-500 is a good starting point to observe the molecular ion and any potential fragments.

  • Collision Energy (for MS/MS): For fragmentation analysis, a collision energy ramp (e.g., 10-40 eV) can be applied to generate a fragmentation spectrum.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Synthesized Derivative B Dissolve in Methanol/Acetonitrile A->B C Dilute to 1-10 µg/mL B->C D Filter (0.22 µm) C->D E Inject into LC System D->E F C18 Reverse-Phase Separation E->F G Electrospray Ionization (ESI) F->G H Mass Analyzer (e.g., Q-TOF, Orbitrap) G->H I Detector H->I J Acquire Mass Spectrum I->J K Identify [M+H]⁺ Ion J->K M Analyze Fragmentation (MS/MS) J->M L Confirm Exact Mass K->L

Caption: Workflow for the confirmation of molecular weight of this compound derivatives using LC-MS/MS.

Data Interpretation: From Spectrum to Confirmation

Identifying the Molecular Ion

In a full scan mass spectrum acquired in positive ion mode, the molecular ion will typically be observed as the protonated molecule, [M+H]⁺. For this compound (MW = 135.12 g/mol ), the expected [M+H]⁺ ion would appear at an m/z of 136.04.[5] The most intense peak in the spectrum is referred to as the base peak, which may or may not be the molecular ion peak.

The Power of High-Resolution Mass Spectrometry (HRMS)

While nominal mass can suggest a molecular weight, HRMS provides a much higher degree of certainty by measuring the mass-to-charge ratio to several decimal places.[1] This allows for the determination of the elemental formula. For example, two different compounds may have a nominal mass of 200, but their exact masses will differ based on their elemental composition.

CompoundMolecular FormulaNominal MassExact Mass [M+H]⁺
This compoundC₇H₅NO₂135136.0444
5-Chloro-benzooxazol-4-olC₇H₄ClNO₂169170.0054
5-Methoxy-benzooxazol-4-olC₈H₇NO₃165166.0550
Understanding Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, providing valuable structural information.

While specific experimental fragmentation data for this compound is not widely published, we can predict likely fragmentation pathways based on the analysis of structurally similar compounds, such as benzoxazinones. Common fragmentation pathways for benzoxazole derivatives involve the cleavage of the oxazole ring.

A plausible fragmentation pathway for this compound would involve the initial loss of carbon monoxide (CO), a common fragmentation for phenolic compounds and heterocyclic rings, followed by the loss of hydrogen cyanide (HCN).

Fragmentation_Pathway parent This compound [M+H]⁺ m/z = 136.04 frag1 Loss of CO (-28 Da) parent->frag1 ion1 [C₆H₆NO]⁺ m/z = 108.04 frag1->ion1 frag2 Loss of HCN (-27 Da) ion1->frag2 ion2 [C₅H₅O]⁺ m/z = 81.03 frag2->ion2

Caption: Predicted fragmentation pathway for protonated this compound in positive ion mode ESI-MS/MS.

The table below summarizes the theoretical exact masses for the protonated molecular ion and expected major fragments for this compound and two hypothetical derivatives.

CompoundFormulaExact Mass [M+H]⁺Expected Fragment 1 (Loss of CO)Expected Fragment 2 (Loss of HCN from Frag 1)
This compoundC₇H₅NO₂136.0444108.049581.0335
5-Chloro-benzooxazol-4-olC₇H₄ClNO₂170.0054142.0105115.0005
5-Methoxy-benzooxazol-4-olC₈H₇NO₃166.0550138.0600111.0490

Conclusion: A Self-Validating System for Structural Confirmation

By employing a systematic approach that combines high-resolution mass spectrometry with tandem MS, researchers can confidently confirm the molecular weight and gain valuable structural insights into novel this compound derivatives. The comparison of experimental exact mass with the theoretical value, coupled with the analysis of characteristic fragmentation patterns, creates a self-validating system that ensures the integrity of the compounds advancing through the drug discovery pipeline. This rigorous analytical characterization is not merely a procedural step but a fundamental requirement for high-quality, reproducible research.

References

Safety Operating Guide

Proper Disposal of Benzooxazol-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzooxazol-4-ol, a heterocyclic compound that requires careful handling due to its potential hazards. By understanding the principles behind these procedures, you can ensure the safety of yourself, your colleagues, and the environment.

Hazard Assessment: Understanding the Risks of this compound

While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 89590-22-7) is not readily found, data from closely related benzoxazole compounds provide a strong indication of its likely hazard profile.[1][2] As a standard practice, in the absence of specific data, it is prudent to treat a chemical as hazardous.

Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.[2]

  • A skin and eye irritant: Direct contact can cause irritation or more severe damage.[1][2]

  • A potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.[2]

  • Combustible: The material is likely to burn, though it may not be readily flammable.[1]

Furthermore, many heterocyclic compounds are noted for their potential persistence in the environment, making proper disposal crucial to prevent long-term ecological impact.

It is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound from your chemical supplier before handling or disposing of this compound. The SDS will provide the most accurate and detailed information on its hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical.
Body Protection A lab coat or other protective clothingShields skin and personal clothing from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.Prevents inhalation of the compound. Work should ideally be conducted in a chemical fume hood.

Spill Management: Immediate and Safe Response

In the event of a spill of this compound, a swift and safe response is critical to mitigate exposure and prevent the spread of contamination.

For Small Spills:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

For Large Spills:

  • Evacuate: Evacuate the laboratory immediately and secure the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor at once.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as hazardous waste.[3] It should never be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Dedicated Waste Stream: Designate a specific, clearly labeled, and chemically compatible container for this compound waste.

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react, leading to dangerous situations.

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated gloves, weighing paper) and liquid waste in separate, appropriate containers.

Step 2: Container Management

The integrity and proper labeling of waste containers are mandated by regulatory bodies like the EPA.[4][5]

  • Container Type: Use only approved hazardous waste containers that are in good condition and compatible with this compound.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Keep Closed: Waste containers must be kept tightly closed except when adding waste. This prevents the release of vapors and reduces the risk of spills.[4]

Step 3: Storage of Hazardous Waste

Hazardous waste must be stored safely and securely pending collection.

  • Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3]

  • Incompatible Materials: Keep the container away from incompatible materials, such as strong oxidizing agents.

  • Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to capture any potential leaks.

Step 4: Arranging for Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Follow your institution's specific procedures for documenting the waste, including its composition and quantity.

  • Professional Disposal: The EHS department will arrange for the transport and ultimate disposal of the waste, which will likely involve high-temperature incineration at a permitted facility.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Obtain & Review This compound SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated, Labeled Hazardous Waste Container B->C D Segregate Solid & Liquid Waste C->D E Do Not Mix with Incompatible Chemicals C->E F Keep Container Tightly Closed D->F E->F G Store in Secure, Ventilated Hazardous Waste Area F->G H Use Secondary Containment for Liquids G->H I Contact Institutional EHS for Waste Pickup H->I J Complete Required Waste Documentation I->J K Transfer to Licensed Hazardous Waste Vendor J->K

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always prioritize safety and consult your institution's EHS department with any questions or concerns.

References

Navigating the Safe Handling of Benzooxazol-4-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—a deep understanding of chemical safety is not just a regulatory hurdle, but a cornerstone of innovation. This guide provides an essential framework for the safe handling of Benzooxazol-4-ol (CAS No. 89590-22-7), focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal protocols. Our commitment is to empower your research with the highest standards of safety, ensuring that your groundbreaking work is built on a foundation of confidence and care.

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. However, its handling requires a thorough risk assessment and the implementation of stringent safety measures. This guide will detail the necessary PPE, the rationale behind its use, and procedural steps for its correct application and disposal, grounded in established safety protocols.

Understanding the Risks: Hazard Profile of this compound

A comprehensive understanding of the hazards associated with a chemical is the first step in developing a robust safety plan. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1][2][3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—ingestion, skin contact, eye contact, and inhalation—are adequately addressed.

Core Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is dictated by the specific hazards of the chemical and the nature of the work being conducted. For routine laboratory operations involving this compound, the following PPE is mandatory:

PPE ComponentSpecificationRationale for Use with this compound
Eye and Face Protection Chemical splash goggles or a full-face shield.Prevents Serious Eye Irritation (H319): Protects against accidental splashes of solutions or contact with airborne particles of the compound, which can cause significant eye damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents Skin Irritation (H315): Creates a barrier to prevent direct contact with the skin, which can lead to irritation.[4][5]
Body Protection A properly fitting laboratory coat.Minimizes Skin Contact: Protects the wearer's skin and personal clothing from accidental spills and contamination.[4][5]
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.Mitigates Respiratory Irritation (H335): Handling the compound in a fume hood is the primary engineering control to prevent inhalation of dust or vapors. In situations where a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary.[6]

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is contingent not only on its selection but also on its correct use. The following step-by-step protocols for putting on (donning) and taking off (doffing) PPE are critical to minimizing exposure.

Donning PPE Workflow

PPE_Donning cluster_donning Donning PPE for Handling this compound A 1. Lab Coat B 2. Chemical Resistant Gloves A->B C 3. Eye and Face Protection B->C

Caption: Sequential process for correctly donning PPE.

  • Lab Coat: Ensure it is fully buttoned.

  • Chemical Resistant Gloves: Select the appropriate size and check for any tears or defects. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

  • Eye and Face Protection: Put on chemical splash goggles. If a significant splash risk exists, a full-face shield should be worn over the goggles.

Doffing PPE Workflow

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

PPE_Doffing cluster_doffing Doffing PPE After Handling this compound D 1. Gloves (Contaminated) E 2. Eye and Face Protection D->E F 3. Lab Coat E->F G 4. Wash Hands Thoroughly F->G

Caption: Sequential process for safely removing PPE.

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Eye and Face Protection: Remove by handling the strap or earpieces, avoiding contact with the front of the device.

  • Lab Coat: Remove by unbuttoning and rolling it outwards, ensuring the contaminated exterior does not touch your skin or clothing.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Operational Plan: Spill Management and First Aid

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spill Response
  • Evacuate and Alert: Immediately clear the area of all personnel and inform your supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, and only if you are trained to do so, use an inert absorbent material (such as vermiculite or sand) to contain the spill. Avoid creating dust.

  • Clean-up: Carefully scoop the absorbent material into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.[4][5]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. Collect all solid waste, including contaminated gloves, absorbent materials, and weighing papers, in a dedicated and clearly labeled hazardous waste container.

  • Containerization: Use a sealable, chemical-resistant container for waste collection. Ensure the container is in good condition and compatible with the waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. All disposal must be conducted at an approved waste disposal facility, in accordance with local, state, and federal regulations.

By adhering to these detailed safety and handling protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.